Herbicide safener-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13N7O2 |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-methyl-5-phenyl-N'-(7H-purin-6-yl)-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13N7O2/c1-9-11(13(25-23-9)10-5-3-2-4-6-10)16(24)22-21-15-12-14(18-7-17-12)19-8-20-15/h2-8H,1H3,(H,22,24)(H2,17,18,19,20,21) |
InChI Key |
IRVTYNBSIXFQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)NNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Herbicide Safeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbicide safeners are chemical agents pivotal in modern agriculture for enhancing crop tolerance to herbicides without compromising weed control efficacy. The predominant mechanism of action involves the induction of the crop's endogenous detoxification pathways, leading to an accelerated metabolism of the herbicide into non-phytotoxic forms. This guide provides a detailed examination of the core molecular mechanisms underpinning the action of herbicide safeners, focusing on the key enzyme families and transport systems involved. It summarizes quantitative data on the induction of these systems, provides detailed experimental protocols for their study, and visualizes the key pathways and workflows using Graphviz diagrams.
Core Mechanism: Enhanced Herbicide Metabolism
The cornerstone of herbicide safener action is the upregulation of herbicide detoxification systems within the crop plant.[1][2] This enhanced metabolic capacity allows the crop to break down the herbicide at a rate that prevents the accumulation of phytotoxic levels at its site of action.[2] This detoxification process is typically divided into three phases.
Phase I: Oxidation and Hydrolysis
Phase I reactions introduce or expose functional groups on the herbicide molecule, typically rendering it more water-soluble and susceptible to further metabolism.[3] The key enzymes involved in this phase are the Cytochrome P450 monooxygenases (CYPs). Safeners have been shown to induce the expression of specific CYP genes, leading to increased levels of these enzymes.[4]
Phase II: Conjugation
In Phase II, the modified herbicide from Phase I is conjugated with endogenous molecules, such as glutathione or glucose, to further increase its water solubility and detoxify it. This step is primarily catalyzed by Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs). A significant body of research has demonstrated that safeners strongly induce the expression and activity of GSTs in various cereal crops.
Phase III: Sequestration and Transport
The conjugated and detoxified herbicide is then transported out of the cytoplasm and sequestered in the vacuole or apoplast, effectively removing it from sensitive cellular compartments. This transport is mediated by ATP-binding cassette (ABC) transporters, which are also induced by safener treatment.
Quantitative Data on Safener-Induced Detoxification
The efficacy of a safener is directly related to its ability to induce the expression and activity of detoxification enzymes. The following tables summarize quantitative data from various studies, illustrating the magnitude of this induction.
Table 1: Safener-Induced Glutathione S-Transferase (GST) Activity
| Safener | Crop | Herbicide | Fold Increase in GST Activity | Reference |
| Cloquintocet-mexyl | Wheat | - | 6-fold (GPOX activity) | |
| Fenchlorazole-ethyl | Wheat | - | 8-fold (GPOX activity) | |
| Mefenpyr-diethyl | Wheat | - | 6-fold (GPOX activity) | |
| Benoxacor | Arabidopsis | - | Variable, substrate-dependent | |
| Fenclorim | Arabidopsis | - | Variable, substrate-dependent | |
| Fluxofenim | Arabidopsis | - | Variable, substrate-dependent | |
| R-29148 (R-isomer) | Corn | Acetochlor | 1.87-fold vs S-isomer |
Table 2: Safener-Induced Gene Expression
| Safener | Crop/System | Gene(s) | Fold Increase in Expression | Reference |
| Cloquintocet-mexyl | Wheat | TtMRP1 | 9.5-fold | |
| Cloquintocet-mexyl | Wheat | TtMRP2 | 2.3-fold | |
| Concep-III | Populus | Various detoxification genes | > 2-fold for 75% of redundant genes | |
| Benoxacor | Maize | 18 CYPs, 15 GSTs, 5 ABC transporters | Variable | |
| Metcamifen | Maize | 18 CYPs, 15 GSTs, 5 ABC transporters | Variable |
Signaling Pathways in Safener Action
The precise signaling pathways through which safeners exert their effects are still under active investigation. However, evidence points towards the involvement of plant stress and defense signaling pathways, particularly those mediated by oxylipins and salicylic acid. Safeners may mimic or trigger the production of these signaling molecules, leading to the activation of transcription factors that upregulate the expression of detoxification genes.
Oxylipin Signaling Pathway
Oxylipins, such as jasmonic acid and its precursors, are lipid-derived signaling molecules involved in plant defense responses. There is a strong correlation between the genes induced by safeners and those induced by oxylipins, suggesting a shared signaling pathway.
References
An In-depth Technical Guide on the Biochemical Pathways Affected by Herbicide Safener-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herbicide safeners are critical agrochemical components that protect crops from herbicide-induced injury. While the mechanisms of many safeners involve the upregulation of detoxification pathways, recent research has identified a novel purine derivative, Herbicide Safener-2 (also known as Compound III-7), which exhibits a distinct primary mechanism of action. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, with a primary focus on its interaction with acetolactate synthase (ALS). Additionally, this guide will briefly cover the broader, well-established pathways influenced by other herbicide safeners, namely the induction of Glutathione S-Transferases (GSTs) and Cytochrome P450 Monooxygenases (CYPs), to provide a complete context for researchers in the field. This document includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction to Herbicide Safeners
Herbicide safeners are chemical agents that, when used in combination with a herbicide, enhance the tolerance of a crop to that herbicide without diminishing the herbicide's efficacy against target weeds.[1] For decades, the primary understood mechanism of safener action has been the induction of endogenous detoxification pathways within the crop plant.[2][3] This typically involves the increased expression of enzymes responsible for metabolizing the herbicide into non-toxic forms.[2][3]
The Primary Biochemical Pathway Affected by this compound: Acetolactate Synthase (ALS) Inhibition
Recent studies have elucidated a distinct mechanism of action for this compound. This compound has been shown to act as a competitive inhibitor at the active site of acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Certain classes of herbicides, such as sulfonylureas, imidazolinones, and triazolopyrimidines, function by inhibiting this enzyme in weeds, leading to a deficiency in these essential amino acids and subsequent plant death.
This compound, possessing a similar pharmacokinetic profile to the well-known safener mefenpyr-diethyl, competitively binds to the ALS active site, likely competing with the herbicide. This competitive binding is hypothesized to protect the crop's ALS from the herbicide, thereby allowing the continued synthesis of essential amino acids and ensuring crop survival.
Visualizing the Interaction at the Acetolactate Synthase Active Site
The following diagram illustrates the competitive binding mechanism of this compound at the active site of the ALS enzyme.
General Biochemical Pathways Affected by Herbicide Safeners
While this compound primarily targets ALS, the broader class of herbicide safeners is well-documented to induce two major detoxification pathways: the Glutathione S-Transferase (GST) pathway and the Cytochrome P450 Monooxygenase (CYP) pathway.
Glutathione S-Transferase (GST) Pathway
Safeners have been shown to significantly increase the expression and activity of various GST isozymes. These enzymes catalyze the conjugation of the electrophilic herbicide molecule with the endogenous antioxidant glutathione (GSH). This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity.
Cytochrome P450 Monooxygenase (CYP) Pathway
Another critical mechanism of safener action is the induction of CYP enzymes. These enzymes are involved in Phase I of xenobiotic metabolism and introduce or expose functional groups on the herbicide molecule through oxidative reactions. This initial modification often detoxifies the herbicide directly or prepares it for subsequent conjugation reactions in Phase II, such as by GSTs.
Data on Enzyme Induction by Safeners
The following table summarizes representative data on the induction of GST activity and elevation of glutathione levels by various herbicide safeners in Arabidopsis thaliana. While specific quantitative data for this compound's effect on these pathways is not yet available, this data for other safeners illustrates the general mechanism.
| Safener (100 µM) | GST Specific Activity (nkat mg⁻¹ protein) towards Metolachlor | Total Glutathione (nmol g⁻¹ fresh weight) |
| Control | Not Detected | 250 ± 25 |
| Benoxacor | 0.029 | 450 ± 30 |
| Fenclorim | 0.0001 | 400 ± 20 |
| Fluxofenim | Not Reported | 350 ± 15 |
| Dichlormid | Not Detected | 300 ± 10 |
Data adapted from DeRidder et al., 2002.
Signaling Pathway for Safener-Induced Detoxification
The diagram below outlines the general signaling pathway initiated by herbicide safeners, leading to the enhanced detoxification of herbicides.
References
An In-depth Technical Guide to the Synthesis and Purification of Herbicide Safener-2 (Dichlormid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicide safener-2, chemically known as N,N-diallyl-2,2-dichloroacetamide and commonly referred to as dichlormid, is a crucial component in modern agriculture. It is employed to protect crops, particularly maize, from the phytotoxic effects of certain herbicides, primarily those from the thiocarbamate and chloroacetanilide classes. Dichlormid enhances the crop's natural defense mechanisms, allowing for the selective control of weeds without damaging the desired plants. This technical guide provides a comprehensive overview of the synthesis and purification of dichlormid, offering detailed experimental protocols, data presentation, and visual workflows to aid researchers in its laboratory-scale preparation and analysis.
Synthesis of Dichlormid
The most common and efficient method for synthesizing dichlormid is the acylation of diallylamine with dichloroacetyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Two primary variations of this method are presented below, one focusing on high yield and the other on high purity.
Method 1: High-Yield Synthesis Using a Strong Base
This method, adapted from patent literature, utilizes a strong aqueous base to maintain a high pH throughout the reaction, driving it to completion and achieving a high yield.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine diallylamine and a 5-80% aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be sufficient to maintain the pH of the reaction mixture above 10 at all times. An excess of diallylamine is used.
-
Addition of Dichloroacetyl Chloride: Cool the mixture to the desired reaction temperature, typically between 20°C and 50°C, under vigorous agitation. Slowly add dichloroacetyl chloride to the mixture through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: Continue the vigorous stirring for a period of 2 to 3 hours after the addition of dichloroacetyl chloride is complete.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. The organic layer, containing the crude dichlormid, will separate from the aqueous layer.
-
Isolation: Separate the organic layer and wash it with water to remove any remaining salts. The crude dichlormid is then ready for purification.
Method 2: High-Purity One-Step Synthesis
This method employs a milder base system, consisting of sodium bicarbonate and triethylamine, which has been reported to yield a product with over 99.0% purity.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diallylamine, sodium bicarbonate, and triethylamine in a suitable inert solvent such as dichloromethane.
-
Addition of Dichloroacetyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of dichloroacetyl chloride in the same solvent to the reaction mixture via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2.5 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Transfer the filtrate to a separatory funnel and wash it with water. Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
Purification of Dichlormid
The primary method for purifying crude dichlormid is vacuum distillation . This technique is suitable for separating the relatively high-boiling dichlormid from lower-boiling impurities and non-volatile residues.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the vacuum seals are tight. Use a Kugelrohr apparatus for small-scale purifications to minimize losses.
-
Distillation: Transfer the crude dichlormid to the distillation flask. Apply a vacuum and gently heat the flask. Collect the fraction that distills at 130 °C under a pressure of 10 mm Hg .
-
Product Collection: The purified dichlormid is obtained as a clear, viscous liquid.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of dichlormid.
Table 1: Synthesis Methods and Reported Outcomes
| Method | Base System | Purity | Yield | Reference |
| High-Yield Synthesis | Sodium Hydroxide (aqueous) | - | > 80% | Patent |
| High-Purity One-Step Method | Sodium Bicarbonate/Triethylamine | > 99.0% | - | [2] |
Table 2: Physicochemical and Spectroscopic Data of Dichlormid
| Property | Value |
| Molecular Formula | C₈H₁₁Cl₂NO |
| Molecular Weight | 208.09 g/mol |
| Appearance | Clear viscous liquid |
| Boiling Point | 130 °C at 10 mm Hg |
| Density | 1.202 g/cm³ at 20 °C |
| Solubility in Water | 5 g/L at 20 °C |
| Mass Spectrometry (GC-MS) | Key fragments (m/z): 172, 124, 147 |
| Infrared Spectroscopy (FTIR) | Characteristic peaks for C=O (amide), C-Cl, and C=C (alkenyl) bonds |
Visualizations
Synthesis Pathway
Caption: Chemical synthesis pathway of Dichlormid.
Experimental Workflow
Caption: Experimental workflow for Dichlormid synthesis.
References
Herbicide safener-2 mode of action in maize
An In-depth Technical Guide on the Mode of Action of Herbicide Safeners in Maize
Introduction
Herbicide safeners are agrochemicals utilized to protect crops from herbicide-induced injury without compromising weed control efficacy.[1][2][3] In maize (Zea mays), safeners are crucial for the selective application of several classes of herbicides, particularly thiocarbamates and chloroacetanilides.[4] The primary mechanism of action involves the induction of the plant's endogenous detoxification pathways, leading to the rapid metabolism of the herbicide into non-toxic forms.[5] This guide provides a detailed overview of the molecular mechanisms underlying the action of herbicide safeners in maize, focusing on the induction of key detoxification enzymes and associated signaling pathways.
Core Mechanism: Enhanced Herbicide Metabolism
The protective effect of safeners is predominantly achieved by accelerating the rate of herbicide metabolism within the maize plant. This detoxification process is typically divided into three phases:
-
Phase I: Modification: Herbicides are functionalized through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 monooxygenases (P450s). This step often introduces a reactive group, preparing the molecule for Phase II.
-
Phase II: Conjugation: The modified herbicide is conjugated with an endogenous hydrophilic molecule, such as glutathione (GSH) or glucose. This reaction, often catalyzed by glutathione S-transferases (GSTs), renders the herbicide more water-soluble and less toxic.
-
Phase III: Sequestration/Transport: The conjugated herbicide is transported into the vacuole or apoplast for sequestration, a process mediated by ATP-binding cassette (ABC) transporters.
Safeners act as signaling molecules that upregulate the expression of genes encoding the enzymes and transporters involved in these three phases.
The Central Role of Glutathione S-Transferases (GSTs)
The induction of GSTs is a hallmark of safener activity in maize. GSTs are a large and diverse family of enzymes that catalyze the conjugation of reduced glutathione to a wide range of electrophilic substrates, including herbicides. This conjugation reaction is a critical step in the detoxification of many herbicides. Safeners have been shown to significantly increase both the expression and activity of GSTs in maize. This leads to a more rapid conjugation and detoxification of the herbicide, preventing it from reaching its target site and causing phytotoxicity.
Induction of Cytochrome P450 Monooxygenases (P450s)
In addition to GSTs, safeners can also induce the expression of P450s. These enzymes are involved in the Phase I metabolism of several herbicides. By increasing the activity of P450s, safeners can accelerate the initial modification of the herbicide, facilitating its subsequent conjugation and detoxification.
Signaling Pathways in Safener Action
While the downstream effects of safeners on detoxification pathways are well-documented, the upstream signaling events are still being elucidated. Current evidence suggests that safeners may tap into existing plant defense signaling pathways. One proposed mechanism involves the oxylipin pathway, where safeners may mimic or induce the production of signaling molecules like 12-oxo-phytodienoic acid (OPDA), which are known to regulate defense gene expression.
Quantitative Data on Safener-Induced Responses in Maize
The following tables summarize the quantitative effects of various safeners on key components of the herbicide detoxification pathway in maize.
Table 1: Effect of Safeners on Glutathione S-Transferase (GST) Activity
| Safener | Herbicide Class Protected | GST Activity Increase (%) | Reference |
| (S)-3-dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine | Chlorsulfuron | 103.77 | |
| Benoxacor | Metolachlor | Not specified, but significant induction | |
| Dichlormid | EPTC | Not specified, but significant induction | |
| N-tosyloxazolidine-3-carboxamide (compound 16) | Tribenuron-methyl | Vmax increased by 29.6%, Km decreased by 51.9% |
Table 2: Effect of Safeners on Glutathione (GSH) Content
| Safener | GSH Content Increase in Roots (%) | GSH Content Increase in Shoots (%) | Reference |
| (S)-3-dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine | 91.10 | 71.66 |
Table 3: Co-induction of Detoxification-Related Genes by the Safener Dichlormid
| Gene | Function | Induction by Dichlormid | Reference |
| ZmGST27 | Glutathione S-Transferase | Up-regulated | |
| ZmGT1 | Glutathione Transporter | Up-regulated | |
| ZmMRP1 | ABC Transporter | Up-regulated |
Experimental Protocols
Protocol 1: Glutathione S-Transferase (GST) Activity Assay
This protocol is adapted from standard spectrophotometric methods for measuring GST activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
1. Plant Material and Protein Extraction: a. Grow maize seedlings to the desired stage (e.g., V2-V3). b. Treat seedlings with the safener of interest at a predetermined concentration and for a specific duration. Include an untreated control. c. Harvest shoot or root tissue (typically 0.5-1.0 g) and immediately freeze in liquid nitrogen. d. Grind the frozen tissue to a fine powder using a mortar and pestle. e. Extract total protein by homogenizing the powder in an appropriate extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing protease inhibitors). f. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C. g. Collect the supernatant containing the soluble protein fraction. h. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Assay Reaction: a. Prepare a reaction mixture containing:
- 0.1 M potassium phosphate buffer (pH 6.5)
- 1.0 mM reduced glutathione (GSH)
- 1.0 mM 1-chloro-2,4-dinitrobenzene (CDNB) (dissolved in ethanol) b. The final volume of the reaction is typically 1.0 mL. c. Equilibrate the reaction mixture to 25-30°C.
3. Measurement: a. Add a known amount of the protein extract (e.g., 50-100 µg) to the reaction mixture. b. Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of the GS-DNB conjugate. c. The rate of reaction should be linear over the measurement period.
4. Calculation of GST Activity: a. Calculate the change in absorbance per minute (ΔA340/min) from the linear portion of the curve. b. Use the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity. c. Express the activity as nmol of CDNB conjugated per minute per mg of protein.
Visualizations
Caption: Figure 1: Herbicide Detoxification Pathway in Maize.
Caption: Figure 2: Proposed Safener Signaling Pathway.
Caption: Figure 3: Experimental Workflow for Safener Evaluation.
Conclusion
Herbicide safeners are a vital tool in modern agriculture, enabling the use of effective herbicides in maize with minimal crop injury. Their mode of action is centered on the upregulation of the crop's natural detoxification machinery, with the induction of glutathione S-transferases playing a pivotal role. While significant progress has been made in understanding the downstream effects of safeners, further research is needed to fully elucidate the upstream signaling pathways that govern their activity. A deeper understanding of these mechanisms will facilitate the development of novel and more effective safeners for future agricultural applications.
References
Molecular Targets of Herbicide Safener-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicide safeners are chemical agents that enhance the tolerance of cereal crops to herbicides without compromising the herbicide's efficacy against target weed species.[1][2] This selectivity is primarily achieved by accelerating the metabolic detoxification of the herbicide within the crop plant.[3][4][5] "Herbicide safener-2," also identified as Compound III-7, is a novel safener that exhibits a pharmacokinetic profile similar to the well-characterized safener mefenpyr-diethyl. Its mechanism of action involves both direct interaction with the herbicide's target site and the induction of enzymatic detoxification pathways. This guide provides a detailed overview of the known molecular targets of this compound and related safeners, summarizing key quantitative data and outlining relevant experimental methodologies.
Primary Molecular Target: Acetolactate Synthase (ALS)
A key mechanism of action for this compound involves direct interaction with acetolactate synthase (ALS), the target enzyme for sulfonylurea herbicides like mesosulfuron-methyl.
Mechanism: this compound competitively binds to the active site of ALS. This competitive inhibition prevents the herbicide from binding to its target, thereby protecting the plant from the herbicide's inhibitory effects on branched-chain amino acid synthesis. A recent study on the safener cyprosulfamide demonstrated that it also competitively binds to ALS, leading to a significant increase in ALS activity in the presence of the herbicide.
Secondary Molecular Targets: Induction of Detoxification Pathways
The primary and most extensively documented mechanism of action for herbicide safeners is the induction of genes encoding enzymes involved in herbicide detoxification. This orchestrated response enhances the crop's ability to metabolize the herbicide into non-toxic forms. The key enzyme families upregulated by safeners include Glutathione S-Transferases (GSTs), Cytochrome P450 Monooxygenases (CYPs), and UDP-glucosyltransferases (UGTs), which are involved in Phase I and Phase II of xenobiotic metabolism.
Glutathione S-Transferases (GSTs)
GSTs are a major family of detoxification enzymes induced by a wide range of herbicide safeners. They catalyze the conjugation of the tripeptide glutathione to the herbicide molecule, a process that typically increases its water solubility and reduces its toxicity.
Induction by Safeners: Safeners like benoxacor, fenclorim, and fluxofenim have been shown to significantly enhance GST activity in plants. The safener cyprosulfamide has been observed to upregulate nine different GST genes in maize. This induction leads to a more rapid detoxification of herbicides.
Cytochrome P450 Monooxygenases (CYPs)
CYPs are a superfamily of enzymes that play a critical role in the Phase I metabolism of a wide variety of compounds, including herbicides. They typically introduce or expose functional groups on the herbicide molecule, such as hydroxyl groups, which prepares them for subsequent conjugation reactions.
Induction by Safeners: Safeners have been demonstrated to induce the expression of multiple CYP genes. For example, safener treatment in wheat led to the induction of 13 families of CYPs. This increased CYP activity enhances the rate of herbicide oxidation and subsequent detoxification.
UDP-Glucosyltransferases (UGTs)
UGTs are another important class of Phase II detoxification enzymes. They catalyze the transfer of a glucose moiety from UDP-glucose to the herbicide or its metabolite. This glycosylation reaction further increases the water solubility of the herbicide, facilitating its sequestration and detoxification. Safeners have been shown to enhance the rate of glycosylation of certain herbicides.
ABC Transporters
Following detoxification by GSTs, CYPs, and UGTs, the resulting herbicide conjugates are often transported into the vacuole for sequestration or to the apoplast for further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters, particularly those of the multidrug resistance-associated protein (MRP) subfamily. Safeners such as benoxacor, fenclorim, and fluxofenim have been shown to induce the expression of genes encoding these transporters.
Quantitative Data Summary
The following tables summarize the quantitative effects of various herbicide safeners on their molecular targets as reported in the literature.
Table 1: Effect of Safeners on Enzyme Activity and Gene Expression
| Safener | Plant Species | Target Enzyme/Gene | Effect | Fold Increase/Change | Reference |
| Cyprosulfamide | Maize | Acetolactate Synthase (ALS) Activity | Increase | 70-146% | |
| Cyprosulfamide | Maize | GST Genes (9 genes) | Upregulation | - | |
| Cyprosulfamide | Maize | P450 Genes (5 genes) | Upregulation | Up to 25.67-fold | |
| Cyprosulfamide | Maize | UGT Genes (2 genes) | Upregulation | Up to 10.47-fold | |
| Fluxofenim | Wheat | GST Activity | Increase | 30-58% | |
| Benoxacor | Maize | Glutathione Levels | Increase | Doubled |
Signaling Pathways and Experimental Workflows
Herbicide Safener Mechanism of Action
Caption: General mechanism of herbicide safener action.
Experimental Workflow for Assessing Safener Activity
Caption: Workflow for evaluating safener molecular effects.
Experimental Protocols
Detailed experimental protocols for a proprietary compound like "this compound" are not publicly available. However, based on the cited literature for similar compounds, the following methodologies are standard for investigating the molecular targets of herbicide safeners.
Gene Expression Analysis via qRT-PCR
-
Plant Material and Treatment: Crop seedlings (e.g., maize, wheat) are grown under controlled conditions. At a specific growth stage, they are treated with the safener, the herbicide, or a combination of both. Control plants receive a mock treatment.
-
RNA Extraction: At various time points post-treatment, plant tissues (e.g., shoots, roots) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a commercial kit or a standard protocol like the Trizol method.
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with SYBR Green or a probe-based detection chemistry. Gene-specific primers for the target genes (e.g., GSTs, CYPs) and a reference gene (e.g., actin, ubiquitin) are designed. The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Enzyme Activity Assays
-
Protein Extraction: Plant tissues are ground in a chilled mortar and pestle with a suitable extraction buffer containing protease inhibitors. The homogenate is centrifuged to pellet cell debris, and the supernatant containing the crude protein extract is collected.
-
Glutathione S-Transferase (GST) Activity: GST activity is commonly measured spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The assay measures the rate of formation of the glutathione-CDNB conjugate at 340 nm.
-
Cytochrome P450 (CYP) Activity: CYP activity can be assessed through various methods, including assays that measure the O-dealkylation of specific substrates, resulting in a fluorescent product.
-
Acetolactate Synthase (ALS) Activity: ALS activity is determined by measuring the formation of its product, acetolactate, which is then decarboxylated to acetoin in the presence of acid. Acetoin can be quantified colorimetrically after reaction with creatine and α-naphthol. Competitive inhibition assays are performed by measuring ALS activity in the presence of the herbicide and varying concentrations of the safener.
Herbicide Metabolism Analysis using LC-MS/MS
-
Extraction of Herbicide and Metabolites: Plant tissues are homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, methanol). The extract is then purified using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: The purified extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation, identification, and quantification of the parent herbicide and its various metabolites (e.g., hydroxylated, glucosylated, glutathione-conjugated forms) based on their mass-to-charge ratios and fragmentation patterns.
Conclusion
This compound, like other safeners, employs a multifaceted mechanism to protect crops from herbicide injury. Its primary molecular targets include the direct competitive inhibition of acetolactate synthase and, more significantly, the induction of a suite of detoxification enzymes, including GSTs, CYPs, and UGTs. This enhanced metabolic capacity allows the crop plant to rapidly detoxify the herbicide, preventing it from reaching phytotoxic levels at its site of action. The continued study of these molecular interactions is crucial for the development of new and more effective safener technologies in agriculture.
References
- 1. Herbicide safener - Wikipedia [en.wikipedia.org]
- 2. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcpc.org [bcpc.org]
- 4. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Herbicide Safeners and Their Role in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Herbicide Safeners
Herbicide safeners are chemical agents that enhance the tolerance of cereal crops to herbicides without compromising the herbicide's effectiveness against target weed species.[1][2][3] This selective protection is primarily achieved by accelerating the metabolic detoxification of the herbicide within the crop plant.[4][5] Safeners are a critical tool in modern agriculture, enabling the use of broad-spectrum herbicides in monocotyledonous crops like maize, wheat, and rice. The protective action of safeners is not due to a direct interaction with the herbicide molecule but rather through the induced expression of genes encoding detoxification enzymes.
Core Mechanism: Upregulation of Detoxification Genes
The fundamental mechanism by which herbicide safeners protect crops is the transcriptional activation of genes involved in the three phases of xenobiotic detoxification. This includes enzymes responsible for modification (Phase I), conjugation (Phase II), and transport (Phase III) of the herbicide molecule into less toxic or non-toxic forms that can be sequestered or compartmentalized within the plant cell.
Phase I and II Detoxification Enzymes
The most significantly upregulated genes by safeners are those encoding cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs) .
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for Phase I metabolism, where they introduce functional groups onto the herbicide molecule, typically through oxidation, hydroxylation, or dealkylation. This initial modification prepares the herbicide for subsequent conjugation reactions. Studies in various cereal crops have demonstrated that safener treatment leads to a significant induction of multiple CYP gene families, including CYP71, CYP72, CYP76, and CYP81.
-
Glutathione S-Transferases (GSTs): GSTs are key enzymes in Phase II detoxification, catalyzing the conjugation of the tripeptide glutathione to the herbicide molecule (or its Phase I metabolite). This reaction generally results in a more water-soluble and less phytotoxic compound. Safeners have been shown to induce the expression of various GST classes, including tau, phi, and theta classes, leading to increased GST activity against a range of xenobiotics. Safener treatment can also lead to an increase in the cellular levels of glutathione itself.
Phase III Transport
Safener-induced gene expression also extends to transporters, particularly ATP-binding cassette (ABC) transporters , such as multidrug resistance-associated proteins (MRPs). These transporters are involved in the Phase III detoxification pathway, actively pumping the conjugated herbicide metabolites from the cytoplasm into the vacuole for sequestration, or out of the cell entirely.
Quantitative Insights into Safener-Induced Gene Expression
The following tables summarize the typical quantitative effects of herbicide safeners on the expression and activity of key detoxification enzymes as reported in various studies.
Table 1: Fold Induction of Detoxification Gene Transcripts in Response to Safener Treatment
| Gene Family | Safener | Crop Species | Fold Induction (approx.) | Reference |
| GST | Benoxacor | Arabidopsis thaliana | Varies by isoenzyme | |
| GST | Cloquintocet-mexyl | Triticum tauschii | Significant induction | |
| CYP81A9 | Metcamifen | Zea mays (Maize) | High | |
| CYP81A16 | Metcamifen | Zea mays (Maize) | High | |
| MRP | Cloquintocet-mexyl | Triticum tauschii | Highly induced |
Table 2: Effect of Safeners on Enzyme Activity
| Enzyme | Safener | Crop Species | Effect | Reference |
| GST | Fenclorim | Arabidopsis thaliana | Enhanced activity | |
| GST | Fluxofenim | Arabidopsis thaliana | Enhanced activity | |
| CYP-mediated metabolism | Benoxacor | Zea mays (Maize) | 2- to 3-fold enhancement | |
| CYP-mediated metabolism | Metcamifen | Zea mays (Maize) | 2- to 3-fold enhancement |
Signaling Pathways in Safener-Mediated Gene Regulation
While the downstream effects of safeners on gene expression are well-documented, the precise upstream signaling pathways that mediate these responses are still under investigation. Several hypotheses have been proposed:
-
Oxylipin-Mediated Signaling: Safeners may tap into endogenous stress-response pathways, such as those mediated by oxylipins like jasmonic acid or its precursors.
-
Interaction with Transcription Factors: It is likely that safeners, or their metabolites, interact with specific transcription factors that bind to regulatory elements in the promoters of detoxification genes, thereby activating their expression.
-
Auxin-like Mechanisms: Some studies have suggested that safeners might utilize signaling mechanisms similar to those of the plant hormone auxin to regulate the expression of certain GSTs.
It is important to note that different safeners can induce distinct patterns of gene expression, suggesting that they may act through multiple and potentially overlapping signaling pathways.
Caption: Proposed signaling pathway for herbicide safener action.
Experimental Protocols for Studying Safener-Induced Gene Expression
The following methodologies are commonly employed to investigate the effects of herbicide safeners on gene expression and protein activity.
Plant Material and Safener Treatment
-
Plant Growth: Seeds of the target plant species (e.g., Arabidopsis thaliana, Triticum aestivum, Zea mays) are surface-sterilized and grown under controlled conditions (e.g., hydroponically, in sterile liquid culture, or in soil).
-
Safener Application: The safener is applied to the plants at a predetermined concentration. Application methods can include adding the safener to the liquid growth medium, applying it as a soil drench, or treating the seeds prior to planting.
-
Time Course and Tissue Collection: Plant tissues (e.g., roots, shoots, leaves) are harvested at various time points after safener application to analyze transient and sustained changes in gene expression.
Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from the collected plant tissues using standard protocols or commercial kits.
-
RNA-Blot (Northern) Analysis: This technique is used to determine the size and relative abundance of specific mRNA transcripts. Total RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the gene of interest (e.g., a specific GST or CYP).
-
Quantitative Real-Time PCR (qRT-PCR): For a more sensitive and quantitative analysis of gene expression, qRT-PCR is performed. cDNA is synthesized from the extracted RNA, and the abundance of specific transcripts is measured by PCR using gene-specific primers.
Protein Analysis
-
Total Protein Extraction: Proteins are extracted from plant tissues using appropriate buffers.
-
Enzyme Activity Assays: The catalytic activity of specific enzymes, such as GSTs, is measured using a model substrate. For GSTs, 1-chloro-2,4-dinitrobenzene (CDNB) is a commonly used substrate, and the rate of its conjugation with glutathione is monitored spectrophotometrically.
-
Two-Dimensional Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (2D SDS-PAGE): This high-resolution technique separates proteins based on both their isoelectric point and molecular weight, allowing for the visualization of changes in the abundance of individual protein species in response to safener treatment.
-
Immunoblot (Western) Analysis: Specific proteins are detected and quantified using antibodies raised against them. This method can confirm the increased accumulation of a particular protein (e.g., a specific GST isoenzyme) following safener treatment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For a comprehensive proteomic analysis, proteins from 2D gels or total protein extracts can be identified and quantified using LC-MS/MS. This allows for the identification of a broad range of safener-responsive proteins.
Caption: Experimental workflow for studying safener-induced gene expression.
Conclusion and Future Directions
Herbicide safeners represent a sophisticated chemical approach to modulating plant gene expression for agricultural benefit. Their primary mechanism of action involves the upregulation of a suite of detoxification genes, most notably those encoding GSTs and CYPs, which enhance the metabolic breakdown of herbicides in crop plants. While significant progress has been made in identifying the genes and proteins responsive to safeners, the upstream signaling components and the precise molecular mechanisms of safener perception and signal transduction remain key areas for future research. A deeper understanding of these pathways could lead to the development of more effective and crop-specific safeners, further enhancing our ability to manage weeds and secure global food production.
References
- 1. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Selective herbicide safening in dicot plants: a case study in Arabidopsis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]
discovery and history of Herbicide safener-2
As "Herbicide Safener-2" does not correspond to a publicly recognized chemical compound, this technical guide focuses on Benoxacor , a well-documented and commercially significant herbicide safener, as a representative example. Benoxacor belongs to the dichloroacetamide class of safeners and is widely used in agriculture to protect crops, particularly corn, from injury caused by chloroacetanilide herbicides like metolachlor.
Discovery and History
Benoxacor (chemical reference: CGA 154281) was developed to enhance the selectivity of herbicides, allowing for effective weed control without damaging the primary crop.[1][2] It is co-formulated with the herbicide S-metolachlor in commercial products such as Dual II Magnum®.[3] The primary function of benoxacor is not to act as a herbicide itself, but to accelerate the detoxification of the paired herbicide within the crop plant.[4][5] Its use is prominent in the cultivation of corn, soybeans, and cotton.
Chemical Properties and Synthesis
Benoxacor is a chiral dichloroacetamide, meaning it exists as two enantiomers (optical isomers) due to a chiral center in its molecular structure. The commercial production of benoxacor is a multi-step process that begins with the synthesis of its chiral oxazolidine ring. This is typically achieved through cyclization reactions involving specific amino alcohols and aromatic precursors. The final key step is the introduction of the dichloroacetyl group via chlorination.
Mechanism of Action: Enhancing Herbicide Detoxification
The protective effect of benoxacor is achieved by stimulating the plant's natural defense mechanisms. When applied, benoxacor induces the expression of genes encoding for detoxification enzymes, primarily Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).
-
Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione. This process renders the herbicide water-soluble and non-toxic to the plant. The resulting conjugate is then sequestered into the vacuole for further degradation.
-
Cytochrome P450s (CYPs): These enzymes are also involved in the metabolic breakdown of herbicides into less harmful substances.
This induction of detoxification pathways is significantly more pronounced in the crop plant than in the target weeds, creating a differential selectivity that is the basis of the safener's utility.
Signaling Pathway Diagram
Caption: Mechanism of benoxacor action in crop plants.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on benoxacor.
Table 1: Effect of Benoxacor on Glutathione S-Transferase (GST) Activity
| Benoxacor Concentration (µM) | GST Activity Fold Increase (vs. Control) | Crop/System | Reference |
|---|---|---|---|
| 1.0 | 2.6 to 3.8 | Maize (Zea mays L. var Pioneer 3906) | |
| 0.01 - 1.0 | Correlated with protection from metolachlor | Maize (Zea mays L. var Pioneer 3906) |
| 10 - 100 | Continued increase in GST activity | Maize (Zea mays L. var Pioneer 3906) | |
Table 2: Impact of Benoxacor on Herbicide Photodegradation
| Condition | Herbicide | Ratio (Metolachlor:Benoxacor) | Rate Constant (k, h⁻¹) | Fold Increase in Decay | Reference |
|---|---|---|---|---|---|
| On Quartz Surface | Metolachlor alone | N/A | 0.006 | N/A | |
| On Quartz Surface | Metolachlor + Benoxacor | 1:0.5 | 0.11 | 18x |
| On Quartz Surface | Metolachlor + Benoxacor | 1:1 | 0.14 | 23x | |
Table 3: Efficacy in Field Trials (Combination with Metolachlor)
| Crop | Parameter | % Increase vs. Control | Reference |
|---|---|---|---|
| Maize | Yield | 20% | |
| Soybeans | Yield | 15% |
| Cotton | Yield | 18% | |
Table 4: Acute Toxicological Data
| Test Type | Species | Value | Reference |
|---|---|---|---|
| Oral LD₅₀ | Rat | > 5000 mg/kg b.w. | |
| Dermal LD₅₀ | Rabbit | > 5000 mg/kg b.w. |
| Inhalation LC₅₀ | Rat | > 2010 mg/m³ | |
Experimental Protocols
Protocol 1: In Vitro Metabolism Analysis
This protocol is adapted from studies investigating the metabolism of benoxacor in mammalian liver microsomes.
-
Preparation of Microsomes: Liver microsomes and cytosol are prepared from the species of interest (e.g., mouse, rat, human) through differential centrifugation of liver homogenates.
-
Incubation: Benoxacor is incubated with the prepared microsomes or cytosol. To assess the roles of specific enzyme families, co-factors are added:
-
Cytochrome P450s (CYPs): Nicotinamide adenine dinucleotide phosphate (NADPH) is added.
-
Glutathione S-transferases (GSTs): Glutathione (GSH) is added.
-
Carboxylesterases (CESs): No co-factor is added.
-
-
Reaction Conditions: Incubations are typically carried out at 37°C for a set time course (e.g., 0 to 30 minutes). Control incubations using heat-inactivated microsomes or lacking co-factors are run in parallel.
-
Analysis: The reaction is quenched (e.g., with acetonitrile), and the remaining amount of benoxacor is quantified using High-Performance Liquid Chromatography (HPLC) to determine the rate of metabolism.
Protocol 2: Herbicide Photolysis Assay
This protocol is based on experiments studying the effect of benoxacor on the photodegradation of metolachlor.
-
Sample Preparation: Solutions of metolachlor and benoxacor are prepared in acetonitrile, both individually and in specific molar ratios (e.g., 1:0.5, 1:1).
-
Application: The solutions are applied to a quartz surface (to simulate soil surface application) or dissolved in water. Dark controls are prepared by wrapping identical samples in foil.
-
Irradiation: Samples are placed in a sunlight simulator (e.g., Q-Sun Xenon Test Chamber) equipped with a filter to mimic the solar spectrum. The chamber maintains a constant temperature (e.g., 26 ± 3 °C).
-
Sampling and Analysis: At designated time points (e.g., 0, 5, 10, 20 hours), samples are collected. The surface is rinsed with acetonitrile to recover the compounds. The concentrations of metolachlor and benoxacor are then quantified via HPLC.
-
Data Calculation: The pseudo-first-order rate constants (k) for degradation are calculated from the concentration-time data.
Experimental Workflow Diagram
Caption: A typical workflow for herbicide safener evaluation.
References
An In-depth Technical Guide to the Physicochemical Properties of Fenclorim (Herbicide Safener)
Introduction: Fenclorim (4,6-dichloro-2-phenylpyrimidine) is a widely utilized herbicide safener, particularly in the cultivation of direct-seeded rice.[1] Its primary function is to protect crops from the phytotoxic effects of certain herbicides, such as pretilachlor, without compromising the herbicide's efficacy against target weed species.[1][2] Fenclorim enhances the crop's natural defense mechanisms by stimulating the expression of detoxification enzymes, thereby accelerating the metabolism of the herbicide within the plant.[3][4] This guide provides a comprehensive overview of the physicochemical properties of fenclorim, detailed experimental protocols for their determination, and a visualization of its mode of action. While the initial query mentioned "Herbicide safener-2," the publicly available scientific literature on this specific compound is limited. In contrast, fenclorim is a well-characterized herbicide safener with a substantial body of research, making it a suitable subject for this in-depth technical guide.
Physicochemical Properties of Fenclorim
The physicochemical properties of a herbicide safener are critical in determining its environmental fate, bioavailability, and efficacy. The following tables summarize the key quantitative data for fenclorim.
Table 1: General and Physical Properties of Fenclorim
| Property | Value | Source |
| Chemical Name | 4,6-dichloro-2-phenylpyrimidine | |
| CAS Number | 3740-92-9 | |
| Molecular Formula | C₁₀H₆Cl₂N₂ | |
| Molecular Weight | 225.07 g/mol | |
| Appearance | Colorless crystals or white to off-white crystalline powder | |
| Melting Point | 92-93°C, 93.9°C, 95-99°C, 96.9°C | |
| Boiling Point | 235.5 ± 33.0 °C (Predicted), 238°C | |
| Density | 1.363 ± 0.06 g/cm³, 1.5 g/cm³ | |
| Vapor Pressure | 0.0762 mmHg at 25°C, 12 mPa at 20°C |
Table 2: Solubility and Partitioning Behavior of Fenclorim
| Property | Value | Source |
| Water Solubility | 2.5 mg/L at 20°C (pH 7), Insoluble in water | |
| Solubility in Organic Solvents (at 20°C) | Acetone: 140,000 mg/L, Hexane: 40,000 mg/L, Methanol: 19,000 mg/L, Xylene: 300,000 mg/L, Chloroform (Slightly), DMSO (Slightly) | |
| Octanol-Water Partition Coefficient (log Kow) | 4.2, 4.23 | |
| pKa | -4.69 ± 0.30 (Predicted) |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of fenclorim.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered fenclorim is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a metal block heating apparatus).
-
Heating: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Water Solubility Determination
Principle: Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Methodology (Shake-Flask Method):
-
Equilibration: An excess amount of solid fenclorim is added to a known volume of distilled water in a flask.
-
Shaking: The flask is sealed and agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of fenclorim in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Octanol-Water Partition Coefficient (Kow) Determination
Principle: The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. It is defined as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium.
Methodology (Shake-Flask Method - OECD 107):
-
Solvent Saturation: 1-octanol is saturated with water, and water is saturated with 1-octanol before the experiment.
-
Partitioning: A known amount of fenclorim is dissolved in either water or 1-octanol. The two immiscible phases are then combined in a separatory funnel in a defined volume ratio.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of fenclorim between the two phases, and then left to stand for phase separation.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of fenclorim in each phase is determined using an appropriate analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Calculation: The Kow is calculated as: Kow = [Concentration in Octanol] / [Concentration in Water]. The result is typically expressed as log Kow.
Visualizations
Mechanism of Action: Herbicide Safening
Fenclorim protects crops by enhancing the activity of detoxification enzymes, primarily Glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of the herbicide with glutathione, a cellular antioxidant, rendering the herbicide more water-soluble and less toxic, and facilitating its sequestration or further metabolism.
Caption: Fenclorim-induced herbicide detoxification pathway in a plant cell.
Experimental Workflow: Melting Point Determination
The following diagram illustrates the key steps in determining the melting point of fenclorim using the capillary method.
Caption: Workflow for melting point determination by the capillary method.
Logical Relationship: Factors Influencing Herbicide Safener Activity
The effectiveness of a herbicide safener like fenclorim is dependent on a combination of factors related to the safener itself, the herbicide, the crop, and environmental conditions.
Caption: Key factors influencing the efficacy of a herbicide safener.
References
- 1. Supply Herbicide Safener Fenclorim, Fenclorim 98% TC, Fenclorim 98 tc, Fenclorim 98, pesticide suppliers [essencechem.com]
- 2. Effects of fenclorim on rice physiology, gene transcription and pretilachlor detoxification ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenclorim CAS#: 3740-92-9 [m.chemicalbook.com]
- 4. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
Herbicide safener-2 effects on plant signaling pathways
An In-depth Technical Guide on the Effects of Herbicide Safeners on Plant Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction to Herbicide Safeners
Herbicide safeners are agrochemicals utilized to protect crop plants from herbicide-induced injury without compromising the herbicide's efficacy against target weed species.[1][2][3] Functioning as "bioregulators," they modulate the amount of active herbicide that reaches its target site within the crop plant.[2][4] This selectivity is primarily achieved by accelerating the herbicide's metabolism within the crop.
While the term "Herbicide Safener-2" has been associated with a compound that competitively binds to the acetolactate synthase (ALS) active site, similar to mefenpyr-diethyl, this nomenclature is not standard in publicly available research. This guide will, therefore, focus on the well-documented mechanisms of widely used safeners, such as isoxadifen-ethyl, which serves as a representative model for understanding the complex interactions between safeners and plant signaling pathways.
The core mechanism of safener action involves the induction of genes encoding detoxification enzymes. This response suggests that safeners tap into pre-existing plant defense and signaling pathways that are typically activated in response to various biotic and abiotic stresses.
The Core Signaling Pathway: Enhanced Herbicide Detoxification
The primary and most understood mechanism of safener action is the enhancement of the plant's natural herbicide detoxification system. This system is a multi-phase process involving enzymatic modification, conjugation, and subsequent sequestration or transport of the herbicide molecule. Safeners act as signaling molecules that upregulate the genes responsible for the key enzymes in this pathway.
The detoxification process is generally divided into three phases:
-
Phase I: Modification: Herbicides are functionalized through oxidation, reduction, or hydrolysis, which is often catalyzed by Cytochrome P450 monooxygenases (P450s). This step increases the reactivity of the herbicide, preparing it for conjugation in Phase II.
-
Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules, such as glutathione or glucose. This reaction is catalyzed by Glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs). This conjugation dramatically increases the water solubility of the herbicide and reduces its phytotoxicity.
-
Phase III: Transport/Sequestration: The herbicide-conjugate is transported from the cytoplasm and sequestered into the vacuole or cell wall. This transport is mediated by ATP-binding cassette (ABC) transporters, also known as multidrug resistance-associated proteins (MRPs).
Safeners like isoxadifen-ethyl have been shown to induce the expression of genes encoding P450s, GSTs, UGTs, and ABC transporters, thereby accelerating the entire detoxification process from start to finish.
Caption: General pathway of herbicide detoxification induced by safeners.
Upstream Signaling Pathways
While the induction of detoxification genes is the ultimate output, the upstream signaling events that trigger this response are still under investigation. The current evidence suggests that safeners may hijack plant stress and defense signaling pathways.
3.1 Oxylipin and Jasmonic Acid Signaling There are similarities between the gene induction profiles of safeners and those activated by oxylipins, which are lipid-derived signaling molecules produced in response to stress. Jasmonic acid, a key plant oxylipin, is known to regulate defense and detoxification enzymes. This suggests that safeners might activate components of the jasmonic acid signaling pathway to induce the expression of detoxification machinery.
3.2 Salicylic Acid Signaling Some studies suggest that safeners may also induce detoxification and defense enzymes through the salicylic acid signaling pathway, another critical plant defense pathway.
3.3 Xenobiotic Response Safeners trigger a broad "xenobiotic response" (XR), which is a general plant defense mechanism against foreign chemical compounds. This response involves the coordinated upregulation of a suite of detoxification enzymes. The precise molecular target or receptor for safeners that initiates this cascade remains largely unknown, though a safener-binding protein has been identified in maize.
Caption: Hypothesized signaling cascade initiated by herbicide safeners.
Quantitative Data on Safener-Induced Changes
The application of safeners leads to quantifiable changes in gene expression, protein abundance, and enzyme activity. Isoxadifen-ethyl, in particular, has been shown to significantly induce genes and proteins related to detoxification in crops like maize and rice.
Table 1: Gene Expression Changes Induced by Isoxadifen-ethyl in Maize Data synthesized from multiple studies for illustrative purposes.
| Gene Family/Gene | Crop | Herbicide Context | Fold Change (Safener vs. Control) | Reference |
| Glutathione S-Transferases (GSTs) | ||||
| ZmGSTIV | Maize | Nicosulfuron | Up-regulated | |
| ZmGST6 | Maize | Nicosulfuron | Up-regulated | |
| ZmGST31 | Maize | Nicosulfuron | Up-regulated | |
| AtGSTU7 | Arabidopsis | Flufenacet | Significantly Induced | |
| AtGSTU19 | Arabidopsis | Flufenacet | Significantly Induced | |
| ABC Transporters (MRPs) | ||||
| ZmMRP1 | Maize | Nicosulfuron | Up-regulated | |
| Cytochrome P450s (CYPs) | ||||
| CYP71AK2 | E. crus-galli | Fenoxaprop-p-ethyl | Increased Expression | |
| CYP72A258 | E. crus-galli | Fenoxaprop-p-ethyl | Increased Expression | |
| CYP81A12 | E. crus-galli | Fenoxaprop-p-ethyl | Increased Expression |
Table 2: Protein and Enzyme Activity Changes Induced by Safeners
| Protein/Enzyme | Safener | Crop | Observation | Reference |
| Glutathione S-Transferase (GST) | Isoxadifen-ethyl | Maize | Increased activity associated with herbicide detoxification | |
| Glutathione S-Transferase (GST) | Fluxofenim | T. tauschii | 15 GST subunits were among 18 inducible proteins identified | |
| Aldo/Keto Reductase family | Fluxofenim | T. tauschii | Safener-inducible protein identified | |
| GST Activity | Isoxadifen-ethyl | Arabidopsis | Enhanced GST activity towards flufenacet in roots | |
| Glutathione (GSH) Levels | MG-191 | Maize | Increased levels of GSH observed |
Experimental Protocols
The study of safener effects on plant signaling employs a range of molecular and biochemical techniques.
5.1 Transcriptomic Analysis (RNA-Seq and qRT-PCR) This method is used to quantify changes in gene expression in response to safener treatment.
-
Objective: To identify and quantify differentially expressed genes (DEGs) involved in detoxification and signaling pathways.
-
Methodology:
-
Plant Treatment: Crop seedlings (e.g., maize, rice) are treated with the safener, a herbicide, a combination of both, or a control solution.
-
Sample Collection: Plant tissues (roots, shoots) are harvested at specific time points after treatment (e.g., 12, 24, 48 hours) and immediately frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the ground tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.
-
Library Preparation (for RNA-Seq): mRNA is enriched and fragmented. cDNA libraries are then synthesized, amplified, and sequenced using a high-throughput platform (e.g., Illumina).
-
Data Analysis (RNA-Seq): Raw sequencing reads are filtered and mapped to a reference genome. Gene expression levels are calculated (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads), and statistical analysis is performed to identify DEGs.
-
qRT-PCR Validation: The expression levels of key DEGs identified by RNA-Seq are validated using quantitative real-time PCR with gene-specific primers.
-
5.2 Proteomic Analysis (2D-PAGE and LC-MS/MS) This approach identifies and quantifies proteins that are differentially abundant after safener treatment.
-
Objective: To characterize the "proteome" and identify specific proteins (e.g., detoxification enzymes) induced by safeners.
-
Methodology:
-
Protein Extraction: Total protein is extracted from safener-treated and control plant tissues.
-
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE): Proteins are separated first by their isoelectric point (isoelectric focusing) and then by their molecular weight (SDS-PAGE). Gels are stained (e.g., with Coomassie Brilliant Blue) to visualize protein spots.
-
Image Analysis: Gels are scanned, and software is used to compare protein spot intensities between treated and control samples. Differentially abundant spots are excised.
-
In-Gel Digestion: Proteins within the excised gel spots are digested into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry (LC-MS/MS): The peptide mixture is analyzed by liquid chromatography coupled with tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Protein Identification: The resulting fragmentation patterns (spectra) are searched against a protein database to identify the proteins.
-
Caption: A typical experimental workflow for proteomic analysis.
5.3 Metabolomic Analysis This technique is used to obtain a comprehensive profile of metabolites in a biological sample, revealing how safeners alter plant metabolism.
-
Objective: To identify and quantify changes in metabolites, including herbicide breakdown products and endogenous signaling molecules.
-
Methodology:
-
Metabolite Extraction: Metabolites are extracted from plant tissues using a solvent system (e.g., 80% methanol).
-
Analysis: The extract is analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Data Processing: The resulting data is processed to identify features (based on mass-to-charge ratio and retention time) and quantify their abundance.
-
Metabolite Identification: Features are identified by comparing their mass spectra and retention times to known standards in a database (e.g., KEGG).
-
Statistical Analysis: Multivariate statistical methods (e.g., Principal Component Analysis - PCA) are used to identify significantly altered metabolites between sample groups.
-
Conclusion
Herbicide safeners are powerful tools in modern agriculture that act by stimulating a plant's innate detoxification and stress response pathways. The core mechanism involves the coordinated upregulation of a suite of genes responsible for herbicide metabolism, including P450s, GSTs, UGTs, and ABC transporters. This response appears to be initiated through the hijacking of existing stress signaling networks, potentially involving oxylipin and salicylic acid pathways. While the downstream effects are well-characterized, the precise upstream receptors and initial signaling events remain a key area for future research. A deeper understanding of these signaling cascades, aided by advanced transcriptomic, proteomic, and metabolomic approaches, will be crucial for the development of novel, more effective safeners and for potentially extending their utility to a broader range of crops.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Herbicide Safener-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicide safener-2, also identified as Compound III-7, is a novel purine derivative designed to protect crops from the phytotoxic effects of certain herbicides.[1][2] Its protective mechanism involves competitive binding to the active site of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2][3] The increasing use of such safeners necessitates robust and sensitive analytical methods for their detection in various environmental and biological matrices to ensure food safety and environmental quality.
These application notes provide detailed protocols for the determination of this compound in soil, water, and plant matrices, leveraging modern analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathway: Mechanism of Action
This compound functions by competitively inhibiting the binding of ALS-inhibiting herbicides to the acetolactate synthase enzyme in crop plants. This allows the crop to maintain its metabolic functions while the herbicide remains effective against target weed species.
Caption: Competitive binding of this compound to the ALS enzyme.
Analytical Methods
The recommended method for the quantitative analysis of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly after a suitable derivatization step to enhance the volatility of the purine-based analyte.
I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the preferred method for detecting this compound in complex matrices due to its high specificity and sensitivity, often allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.
A. Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach.
1. Water Samples:
-
Protocol:
-
Acidify 100 mL of the water sample to pH 2-3 with formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.
-
2. Soil and Plant Samples:
-
Protocol (Adapted QuEChERS):
-
Homogenize 10 g of the soil or plant sample.
-
Add 10 mL of acetonitrile and 10 mL of water.
-
For soil samples, sonicate for 15 minutes. For plant samples, use a high-speed blender for 2 minutes.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
-
B. HPLC-MS/MS Instrumentation and Parameters
The following table summarizes the recommended starting parameters for the HPLC-MS/MS analysis of this compound. These may require optimization based on the specific instrument and matrix.
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined based on the exact mass of this compound |
| Product Ions (Q3) | To be determined from fragmentation studies |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Note: The precursor and product ions for MRM analysis must be determined by infusing a standard solution of this compound into the mass spectrometer.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of this compound, however, due to the polar and non-volatile nature of purine derivatives, a derivatization step is necessary.
A. Sample Preparation and Derivatization
Sample extraction can be performed as described for HPLC-MS/MS. The final extract must be completely dry before derivatization.
-
Protocol (Derivatization):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS injection.
-
B. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for this compound analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of analyte concentrations across different samples or treatment groups.
Table 1: Example Data Summary for this compound in Soil Samples
| Sample ID | Matrix | Concentration (ng/g) | % Recovery | RSD (%) |
| Control_1 | Soil | < LOQ | N/A | N/A |
| Treated_A_1 | Soil | 15.2 | 95.4 | 4.8 |
| Treated_A_2 | Soil | 14.8 | 92.5 | 5.1 |
| Treated_B_1 | Soil | 25.6 | 98.1 | 3.5 |
| Treated_B_2 | Soil | 26.1 | 100.4 | 3.2 |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Conclusion
The analytical methods outlined provide a robust framework for the sensitive and selective detection of this compound in various matrices. The choice between HPLC-MS/MS and GC-MS will depend on the available instrumentation and the specific requirements of the analysis. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
Application Notes and Protocols for Efficacy Studies of Herbicide Safener-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing efficacy studies for "Herbicide Safener-2," a compound with a pharmacokinetic profile similar to mefenpyr-diethyl. It is known to competitively bind to the acetolactate synthase (ALS) active site in conjunction with mesosulfuron-methyl, thereby protecting crops from herbicide injury. The following protocols are designed to rigorously evaluate the efficacy of this compound in protecting a model crop, such as wheat (Triticum aestivum), from a sulfonylurea herbicide.
Greenhouse Efficacy Studies
This protocol outlines a whole-plant bioassay to determine the efficacy of this compound in a controlled greenhouse environment.
Experimental Protocol: Greenhouse Bioassay
1.1. Plant Material and Growth Conditions:
-
Plant Species: Wheat (Triticum aestivum), variety susceptible to the chosen sulfonylurea herbicide.
-
Potting: Sow 5-10 seeds per 10 cm diameter pot filled with a standard potting mix. After emergence, thin seedlings to 3-5 uniform plants per pot.
-
Greenhouse Conditions: Maintain a 16/8 hour (light/dark) photoperiod, with a temperature of 22-25°C during the day and 16-18°C at night. Provide adequate watering to keep the soil moist but not waterlogged.
1.2. Herbicide and Safener Application:
-
Growth Stage: Apply treatments when wheat seedlings have reached the 2-3 leaf stage.
-
Treatment Groups:
-
Untreated Control
-
This compound alone
-
Herbicide alone
-
Herbicide + this compound
-
-
Application: Apply the herbicide and safener using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). This compound can be applied as a seed treatment prior to sowing or as a tank-mix with the herbicide.
1.3. Efficacy Assessment:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess herbicide injury on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each pot. Determine the fresh weight immediately and then dry the samples in an oven at 70°C for 72 hours to determine the dry weight.
Data Presentation: Greenhouse Efficacy
| Treatment | Visual Injury (%) at 14 DAT | Fresh Weight ( g/pot ) at 21 DAT | Dry Weight ( g/pot ) at 21 DAT |
| Untreated Control | 0 | Value | Value |
| This compound | Value | Value | Value |
| Herbicide | Value | Value | Value |
| Herbicide + Safener-2 | Value | Value | Value |
Molecular Analysis: Gene Expression Studies
This protocol details the use of quantitative real-time PCR (qPCR) to analyze the expression of key detoxification genes induced by this compound.
Experimental Protocol: qPCR for Detoxification Genes
2.1. Sample Collection and RNA Extraction:
-
Collect leaf tissue from wheat seedlings at 6, 12, and 24 hours after treatment with this compound.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
Extract total RNA from the frozen tissue using a suitable RNA extraction kit or the TRIzol method.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
2.2. cDNA Synthesis and qPCR:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or a probe-based method on a real-time PCR system.
-
Target Genes:
-
Glutathione S-transferase (GST)
-
Cytochrome P450 monooxygenase (CYP)
-
UDP-glucosyltransferase (UGT)
-
-
Reference Genes: Use at least two stable reference genes (e.g., Actin and GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation: Gene Expression Analysis
| Treatment | Time (hours) | GST Fold Change | CYP Fold Change | UGT Fold Change |
| Control | 6 | 1.0 | 1.0 | 1.0 |
| Safener-2 | 6 | Value | Value | Value |
| Control | 12 | 1.0 | 1.0 | 1.0 |
| Safener-2 | 12 | Value | Value | Value |
| Control | 24 | 1.0 | 1.0 | 1.0 |
| Safener-2 | 24 | Value | Value | Value |
Biochemical Analysis: Enzyme Activity Assays
These protocols describe methods to measure the activity of key detoxification enzymes.
Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay
3.1. Protein Extraction:
-
Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (crude protein extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
3.2. GST Activity Assay:
-
The assay is based on the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
In a microplate well, mix the crude protein extract with reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5), 1 mM CDNB, and 1 mM GSH.
-
Measure the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the GST activity and express it as nmol of CDNB-GSH conjugate formed per minute per mg of protein.
Experimental Protocol: Cytochrome P450 (CYP) Activity Assay
3.1. Microsome Isolation:
-
Homogenize fresh plant tissue in an ice-cold extraction buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in CYPs.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
3.2. CYP Activity Assay (Spectrophotometric):
-
This assay measures the total P450 content based on the characteristic absorbance of the carbon monoxide (CO)-bound reduced form of the enzyme.
-
Dilute the microsomal sample in a buffer containing a reducing agent (e.g., sodium dithionite).
-
Record a baseline spectrum (e.g., 400-500 nm).
-
Gently bubble CO into the sample cuvette for 30-60 seconds.
-
Record the difference spectrum.
-
Calculate the P450 concentration using the extinction coefficient of 91 mM-1 cm-1 between the absorbance peak at 450 nm and the trough at 490 nm.
Data Presentation: Enzyme Activity
| Treatment | GST Activity (nmol/min/mg protein) | Total P450 Content (pmol/mg protein) |
| Control | Value | Value |
| This compound | Value | Value |
| Herbicide | Value | Value |
| Herbicide + Safener-2 | Value | Value |
Physiological Analysis: Herbicide Uptake, Translocation, and Metabolism
This protocol uses a radiolabeled herbicide to trace its fate within the plant.
Experimental Protocol: Radiolabeled Herbicide Study
4.1. Application of Radiolabeled Herbicide:
-
Use a commercially available 14C-labeled version of the sulfonylurea herbicide.
-
Apply a known amount of the radiolabeled herbicide solution to a specific area of a leaf on each plant.
4.2. Uptake and Translocation:
-
At various time points (e.g., 6, 24, 48 hours) after application, harvest the plants.
-
Wash the treated leaf surface to remove unabsorbed herbicide.
-
Section the plant into different parts (treated leaf, shoots above treated leaf, shoots below treated leaf, roots).
-
Oxidize the plant parts and quantify the radioactivity in each section using liquid scintillation counting.
-
Calculate the percentage of absorbed and translocated herbicide.
4.3. Metabolism Analysis (LC-MS/MS):
-
Extract metabolites from plant tissues at different time points after treatment.
-
Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent herbicide and its metabolites.
Data Presentation: Herbicide Fate
| Treatment | Time (hours) | % Herbicide Absorbed | % Herbicide Translocated | Parent Herbicide (% of total absorbed) |
| Herbicide | 6 | Value | Value | Value |
| Herbicide + Safener-2 | 6 | Value | Value | Value |
| Herbicide | 24 | Value | Value | Value |
| Herbicide + Safener-2 | 24 | Value | Value | Value |
Mandatory Visualizations
Caption: Experimental workflow for this compound efficacy studies.
Caption: Proposed signaling pathway for this compound action.
Application Notes and Protocols for Herbicide Safener-2 in Greenhouse Trials
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes and protocols provide a comprehensive guide for conducting greenhouse trials to evaluate the efficacy of Herbicide Safener-2 (also identified as Compound III-7 in recent literature), a novel purine derivative. This safener is designed to protect wheat crops from injury induced by acetolactate synthase (ALS) inhibiting herbicides, such as mesosulfuron-methyl. The protocols outlined below are based on established methodologies for similar commercial safeners, like mefenpyr-diethyl, which shares a comparable pharmacokinetic profile with this compound.
Introduction to this compound
This compound is a promising new compound that acts by competitively binding to the acetolactate synthase (ALS) active site, thereby protecting the crop from the inhibitory effects of the herbicide. Safeners are crucial in modern agriculture for enhancing the selectivity of herbicides, allowing for effective weed control with minimal damage to the crop. The primary mechanism of action for many safeners involves the upregulation of the plant's natural detoxification pathways, including the enhancement of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes metabolize the herbicide into non-toxic forms before it can cause significant injury to the crop.
Experimental Protocols
General Greenhouse Trial Protocol
This protocol outlines a standard procedure for evaluating the safening effect of this compound on wheat treated with an ALS-inhibiting herbicide.
2.1.1. Plant Material and Growth Conditions
-
Plant Species: Wheat (Triticum aestivum L.). Select a cultivar known to be susceptible to the chosen herbicide to clearly demonstrate the safener's effect.
-
Potting Medium: A standard greenhouse potting mix, typically composed of a blend of peat, perlite, and vermiculite.
-
Pots: Use 10-15 cm diameter pots with drainage holes.
-
Sowing: Sow 5-7 wheat seeds per pot at a depth of approximately 2-3 cm. After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot) to ensure consistency.
-
Greenhouse Conditions: Maintain a controlled environment with a temperature of approximately 20-25°C during the day and 15-18°C at night. Provide a 16-hour photoperiod with supplemental lighting if necessary. Water the plants regularly to maintain adequate soil moisture.
2.1.2. Herbicide and Safener Application
-
Herbicide: Mesosulfuron-methyl is a suitable ALS-inhibiting herbicide for these trials.
-
Safener: this compound (Compound III-7).
-
Application Timing: Apply the herbicide and safener at the 2-3 leaf stage of the wheat plants.
-
Application Method: Use a precision laboratory track sprayer to ensure uniform application. The sprayer should be calibrated to deliver a specific volume, for example, 200 L/ha.
-
Treatment Groups:
-
Untreated Control (no herbicide or safener)
-
Herbicide only (e.g., mesosulfuron-methyl at a rate known to cause moderate injury)
-
Safener only (this compound at various rates to test for any phytotoxic effects of the safener itself)
-
Herbicide + Safener (mesosulfuron-methyl at a fixed rate + this compound at a range of rates)
-
-
Replication: Each treatment should be replicated at least 3-4 times in a completely randomized design.
2.1.3. Data Collection and Analysis
-
Visual Injury Assessment: Rate the percentage of visual injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death). Symptoms of mesosulfuron-methyl injury in wheat can include stunting, chlorosis (yellowing), and necrosis (browning) of new growth[1][2].
-
Plant Height: Measure the height of the plants from the soil surface to the tip of the longest leaf at specified intervals (e.g., 7, 14, and 21 DAT).
-
Chlorophyll Content: Chlorophyll content can be estimated using a handheld chlorophyll meter or through solvent extraction and spectrophotometry.
-
Biochemical Assays: To investigate the mechanism of action, conduct assays for key detoxification enzymes such as Glutathione S-transferase (GST) and Cytochrome P450 activity in plant tissues.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments. Dose-response curves can be generated to determine the GR50 (the herbicide dose that causes a 50% reduction in plant growth).
Protocol for Biochemical Assays
2.2.1. Glutathione S-transferase (GST) Activity Assay
-
Tissue Homogenization: Harvest fresh leaf tissue (e.g., 1 gram) from each treatment group and grind it in a chilled mortar and pestle with liquid nitrogen.
-
Extraction: Add an extraction buffer (e.g., phosphate buffer, pH 7.0) and centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.
-
Assay: Use the supernatant for the enzyme assay. The GST activity can be measured spectrophotometrically by monitoring the conjugation of glutathione (GSH) to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The rate of formation of the resulting conjugate is measured as an increase in absorbance at 340 nm.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay) to normalize the GST activity.
Data Presentation
Quantitative data from greenhouse trials should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Wheat Growth Parameters 21 Days After Treatment (DAT) with Mesosulfuron-Methyl
| Treatment | Application Rate | Visual Injury (%) | Plant Height (cm) | Dry Biomass ( g/pot ) |
| Untreated Control | - | 0a | 35.2a | 2.5a |
| Mesosulfuron-methyl | 15 g a.i./ha | 45.8c | 18.5c | 1.1c |
| This compound | 20 mg/kg | 2.1a | 34.8a | 2.4a |
| Mesosulfuron-methyl + this compound | 15 g a.i./ha + 10 mg/kg | 25.3b | 26.1b | 1.8b |
| Mesosulfuron-methyl + this compound | 15 g a.i./ha + 20 mg/kg | 10.5ab | 31.5a | 2.2a |
Values in the same column followed by the same letter are not significantly different (P < 0.05). Data is hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Glutathione S-transferase (GST) Activity in Wheat
| Treatment | Application Rate | GST Activity (nmol/min/mg protein) |
| Untreated Control | - | 15.2c |
| Mesosulfuron-methyl | 15 g a.i./ha | 18.5c |
| This compound | 20 mg/kg | 35.8a |
| Mesosulfuron-methyl + this compound | 15 g a.i./ha + 20 mg/kg | 29.7b |
Values in the same column followed by the same letter are not significantly different (P < 0.05). Data is hypothetical and for illustrative purposes.
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in protecting wheat from an ALS-inhibiting herbicide.
Caption: Proposed mechanism of this compound action.
Experimental Workflow
The following diagram outlines the key steps in a typical greenhouse trial for evaluating this compound.
Caption: Greenhouse trial workflow for this compound.
References
Field Application Techniques for Herbicide Safener-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herbicide Safener-2, also identified as Compound III-7, is a novel purine derivative designed to protect crops from herbicide injury.[1][2] This compound has demonstrated significant safening activity, outperforming the commercial safener mefenpyr-diethyl in some instances.[1][2] Its mechanism of action involves competitive binding to the acetolactate synthase (ALS) active site, thereby preventing the herbicide from inhibiting this crucial enzyme.[1] Additionally, like many herbicide safeners, it is believed to enhance the metabolic detoxification of herbicides within the crop plant by upregulating key enzymes such as Glutathione S-transferases (GSTs).
These application notes and protocols provide detailed methodologies for the field and laboratory evaluation of this compound and its analogues, such as mefenpyr-diethyl.
Data Presentation
Table 1: In Vivo Effect of this compound (Compound III-7) on GST Activity in Wheat
| Concentration (mg/kg) | GST IRR (%) |
| 5 | 118.2 |
| 10 | 125.4 |
| 20 | 136.8 |
| 40 | 145.3 |
| 80 | 158.7 |
| Mefenpyr-diethyl (30) | 132.6 |
Source: Peng J, et al. J Agric Food Chem. 2024. IRR: Induction Rate Ratio
Table 2: Efficacy of Mefenpyr-diethyl in Mitigating Mesosulfuron-methyl Herbicide Injury in Wheat
| Treatment | GR₅₀ of Wheat (g a.i. ha⁻¹) |
| Mesosulfuron-methyl alone | 2.15 |
| Mesosulfuron-methyl + Mefenpyr-diethyl (Foliar Spray) | 15.07 |
| Mesosulfuron-methyl + Mefenpyr-diethyl (Seed Dressing) | 46.87 |
Source: Sun, G., et al. (2021). PLOS ONE. GR₅₀: The herbicide dose required to reduce plant growth by 50%.
Table 3: Protective Effect of Mefenpyr-diethyl on Bahiagrass Treated with Haloxyfop-methyl Herbicide
| Herbicide Dose (g a.i. ha⁻¹) | Phytotoxicity Reduction with Safener (%) | Plant Height Increase with Safener (%) | Dry Biomass Increase with Safener (%) |
| 7.79 | 30 | 31 | 36 |
| 15.59 | 26 | - | - |
| 62.35 | 45 | - | - |
Source: Dias, R. C., et al. (2021). Ornamental Horticulture.
Experimental Protocols
Protocol 1: Field Application of this compound
This protocol outlines the two primary methods for applying herbicide safeners in a field setting: seed dressing and foliar spray.
1.1. Seed Dressing Application
-
Objective: To deliver the safener directly to the crop seed before planting, ensuring protection from pre-emergence or early post-emergence herbicides.
-
Materials:
-
This compound (Compound III-7)
-
Crop seeds (e.g., wheat)
-
A suitable solvent or carrier for the safener
-
Seed treatment equipment (e.g., rotating drum mixer)
-
Personal Protective Equipment (PPE)
-
-
Procedure:
-
Determine the optimal application rate of this compound. Based on analogous compounds like mefenpyr-diethyl, a starting point of 2 g of safener per kg of seed can be used.
-
Prepare a solution of the safener in a suitable carrier.
-
Evenly coat the seeds with the safener solution using a rotating drum mixer to ensure uniform coverage.
-
Allow the treated seeds to dry completely before planting.
-
Plant the treated seeds according to standard agricultural practices.
-
Apply the corresponding herbicide at the recommended time and rate.
-
Establish control plots with untreated seeds and seeds treated only with the carrier.
-
1.2. Foliar Spray Application
-
Objective: To apply the safener in a tank mix with a post-emergence herbicide for direct application to the crop foliage.
-
Materials:
-
This compound (Compound III-7)
-
Post-emergence herbicide
-
Adjuvants (if required)
-
Calibrated research track sprayer
-
Personal Protective Equipment (PPE)
-
-
Procedure:
-
Determine the appropriate application rate for both the herbicide and this compound. For safeners like mefenpyr-diethyl, a rate of 50 g a.i. ha⁻¹ has been shown to be effective.
-
Prepare the tank mixture by adding the herbicide, safener, and any adjuvants to water in the recommended order.
-
Calibrate the sprayer to deliver a consistent and accurate volume (e.g., 450 L ha⁻¹ at 0.3 MPa).
-
Apply the spray solution uniformly to the crop at the appropriate growth stage.
-
Include control plots treated with the herbicide alone and an untreated control.
-
Protocol 2: Evaluation of Safener Efficacy
This protocol details the methods for assessing the effectiveness of this compound in protecting crops from herbicide injury.
2.1. Visual Assessment of Phytotoxicity
-
Objective: To visually quantify the extent of herbicide-induced damage to the crop.
-
Procedure:
-
At regular intervals after herbicide application (e.g., 7, 14, and 21 days), visually inspect the plants in each treatment plot.
-
Rate the level of phytotoxicity on a scale of 0% (no injury) to 100% (plant death), considering symptoms such as stunting, chlorosis, and necrosis.
-
Compare the phytotoxicity ratings of plants treated with the herbicide and safener to those treated with the herbicide alone.
-
2.2. Measurement of Growth Parameters
-
Objective: To quantitatively assess the impact of the safener on plant growth.
-
Procedure:
-
At a predetermined time after treatment, harvest the above-ground biomass from a defined area within each plot.
-
Measure the plant height of a representative sample of plants from each plot.
-
Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight and compare the results across treatments.
-
2.3. Biochemical Assays
-
Objective: To investigate the molecular mechanisms underlying the safener's protective effects.
-
Procedure for GST Activity Assay:
-
Collect leaf tissue from treated and control plants.
-
Homogenize the tissue in a suitable buffer and centrifuge to obtain a crude enzyme extract.
-
Measure the protein concentration of the extract.
-
Determine GST activity spectrophotometrically by monitoring the conjugation of glutathione (GSH) with a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).
-
Express GST activity as nmol of conjugate formed per minute per mg of protein.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound evaluation.
References
Application Notes and Protocols for Testing Herbicide Safener-2 with New Herbicides
Abstract
These application notes provide a comprehensive protocol for evaluating the efficacy and mechanism of action of a novel herbicide safener, designated "Herbicide Safener-2," when used in combination with new herbicidal compounds. The protocols are designed for researchers in agrochemical discovery and development, offering detailed methodologies for greenhouse screening, dose-response analysis, selectivity assessment, and biochemical assays. The primary objective is to determine if this compound can effectively protect key crops from herbicide-induced injury without compromising weed control efficacy. The protocols emphasize robust experimental design, accurate data collection, and clear presentation of results.
Introduction
Herbicide safeners are crucial agrochemicals that enhance crop tolerance to herbicides, thereby expanding the utility and application window of many herbicidal formulations.[1] They function primarily by stimulating the crop's innate detoxification pathways, which allows the crop to metabolize the herbicide into non-phytotoxic compounds more rapidly.[2][3][4] The most common mechanism involves the upregulation of detoxification enzymes such as glutathione S-transferases (GSTs) and cytochrome P450-dependent monooxygenases (P450s).[5]
The discovery of new herbicides necessitates the parallel development and testing of effective safeners. This document outlines a systematic approach to test "this compound" with a candidate herbicide, "New Herbicide-X," on a selected crop (e.g., Maize, Zea mays) and a representative weed species (e.g., Giant Foxtail, Setaria faberi).
Materials and Equipment
2.1 Plant Materials
-
Crop Seeds: Maize (Zea mays), variety appropriate for herbicide testing.
-
Weed Seeds: Giant Foxtail (Setaria faberi) or other relevant weed species.
-
Growth Medium: Standard greenhouse potting mix (e.g., peat, perlite, vermiculite blend).
-
Pots/Trays: 10 cm square pots or multi-well trays.
2.2 Chemicals
-
This compound (technical grade, >95% purity).
-
New Herbicide-X (technical grade, >95% purity).
-
Solvents: Acetone, Dimethyl sulfoxide (DMSO).
-
Surfactant: Non-ionic surfactant (e.g., Tween 20 or similar).
-
Reagents for enzyme assays (see Section 4.3).
2.3 Equipment
-
Analytical Balance.
-
Automated Greenhouse or Growth Chamber with controlled light, temperature, and humidity.
-
Track Sprayer for uniform application of chemicals.
-
Spectrophotometer for enzyme assays.
-
Homogenizer for tissue preparation.
-
Centrifuge.
-
General laboratory glassware and consumables.
Experimental Workflow
The evaluation of this compound is structured into three progressive phases, beginning with initial screening and culminating in mechanism-of-action studies.
Detailed Experimental Protocols
Phase 1: Preliminary Greenhouse Screening
Objective: To quickly determine if this compound provides a noticeable protective effect on the crop against a single, moderately injurious rate of New Herbicide-X.
Protocol:
-
Planting: Fill 10 cm pots with greenhouse soil mix. Plant 3-4 maize seeds (crop) and 10-15 giant foxtail seeds (weed) in separate, appropriately labeled pots. Grow plants in a greenhouse set to 25/20°C day/night temperatures with a 16-hour photoperiod.
-
Treatment Preparation: Prepare stock solutions of New Herbicide-X and this compound in a suitable solvent (e.g., 50:50 acetone:DMSO). For application, dilute stocks into a water-based spray solution containing 0.1% v/v non-ionic surfactant.
-
Application: Apply treatments when maize seedlings reach the V2 stage (two visible leaf collars). Use a track sprayer calibrated to deliver 200 L/ha. The treatments should include:
-
Untreated Control (spray solution only).
-
New Herbicide-X alone (e.g., at a rate expected to cause 30-50% injury to maize).
-
This compound alone (at a rate recommended by the manufacturer or based on similar compounds).
-
New Herbicide-X + this compound.
-
-
Experimental Design: Use a randomized complete block design with at least four replications for each treatment group.
-
Assessment: At 14 days after treatment (DAT), visually assess crop injury and weed control using a 0-100% scale (0 = no effect, 100 = complete plant death). Harvest the above-ground biomass for each pot, and measure the fresh weight.
Phase 2: Dose-Response and Selectivity Assessment
Objective: To quantify the safening effect across a range of herbicide concentrations and determine the selectivity index.
Protocol:
-
Planting & Growth: Follow the procedure as described in 4.1.
-
Treatment Matrix: Design a dose-response matrix. Apply New Herbicide-X at 6-8 concentrations (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X of a standard field rate) both with and without a fixed, effective rate of this compound (determined from Phase 1).
-
Application: Apply treatments as described in 4.1.
-
Assessment: At 14 DAT, record visual injury and fresh weight for both crop and weed species.
-
Data Analysis:
-
For both the herbicide-only and herbicide+safener treatments, calculate the herbicide rate that causes a 50% reduction in growth (GR50) for both the crop and weed. This is typically done using non-linear regression analysis (e.g., a four-parameter log-logistic model).
-
Calculate the Selectivity Index (SI) as: SI = GR50 (Crop) / GR50 (Weed) . A higher SI indicates better selectivity.
-
The Safening Factor can be calculated as: Safening Factor = GR50 (Crop with Safener) / GR50 (Crop without Safener) .
-
Phase 3: Mechanism of Action (MOA) Studies - GST Activity
Objective: To determine if this compound enhances the activity of glutathione S-transferase (GST), a key detoxification enzyme.
Protocol:
-
Planting & Treatment: Grow maize plants as described in 4.1. Treat plants at the V2 stage with:
-
Untreated Control.
-
This compound alone.
-
-
Tissue Sampling: Harvest leaf tissue from the second fully expanded leaf at 24, 48, and 72 hours post-treatment. Immediately freeze samples in liquid nitrogen and store at -80°C.
-
Protein Extraction:
-
Grind ~0.5 g of frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Add 1.5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT).
-
Homogenize and then centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.
-
-
GST Activity Assay:
-
The assay measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which can be monitored by the increase in absorbance at 340 nm.
-
Prepare a reaction mixture in a cuvette or 96-well plate containing phosphate buffer, GSH, and CDNB.
-
Initiate the reaction by adding 50 µg of the protein extract.
-
Monitor the change in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate enzyme activity based on the rate of change in absorbance and the extinction coefficient of the product. Express activity as nmol/min/mg protein.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Preliminary Screening Results (14 DAT)
| Treatment | Crop Injury (%) | Crop Fresh Wt. (g) | Weed Control (%) | Weed Fresh Wt. (g) |
|---|---|---|---|---|
| Untreated Control | 0a | 15.2a | 0a | 10.5a |
| New Herbicide-X (100 g/ha) | 45b | 8.4c | 92b | 0.8c |
| Safener-2 (20 g/ha) | 0a | 14.9a | 5a | 9.9a |
| Herbicide-X + Safener-2 | 10c | 13.5b | 90b | 1.0c |
Means followed by the same letter within a column are not significantly different (P < 0.05).
Table 2: Dose-Response and Selectivity Data
| Treatment Group | Species | GR50 (g/ha) | Safening Factor | Selectivity Index |
|---|---|---|---|---|
| New Herbicide-X Alone | Maize | 110 | - | 5.5 |
| G. Foxtail | 20 | - | ||
| Herbicide-X + Safener-2 | Maize | 350 | 3.18 | 18.4 |
| | G. Foxtail | 19 | - | |
Table 3: GST Enzyme Activity
| Treatment | Time (hours) | GST Activity (nmol/min/mg protein) |
|---|---|---|
| Untreated Control | 24 | 55a |
| 48 | 58a | |
| 72 | 56a | |
| This compound | 24 | 95b |
| 48 | 155c | |
| 72 | 120b |
Means followed by the same letter are not significantly different (P < 0.05).
Visualization of Safener Mechanism
Herbicide safeners typically work by activating specific signaling pathways within the crop plant, leading to the increased expression of detoxification genes.
References
- 1. mdpi.com [mdpi.com]
- 2. New Lead Discovery of Herbicide Safener for Metolachlor Based on a Scaffold-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Herbicide Safener-2 in Cereal Crops
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of herbicide safeners, with a focus on a representative safener, referred to here as "Herbicide Safener-2," in cereal crops. This document details the mechanisms of action, application protocols, and methods for evaluating the efficacy and metabolic effects of these compounds.
Introduction to Herbicide Safeners in Cereal Crops
Herbicide safeners are chemical agents that enhance the tolerance of cereal crops to herbicides without compromising the herbicide's efficacy against target weed species.[1][2] They are a critical tool in modern agriculture, enabling the use of broad-spectrum herbicides for effective weed management in crops like wheat, barley, maize, and rice.[1][2][3] Safeners function by stimulating the crop's innate defense and detoxification mechanisms, primarily by upregulating the expression of genes encoding herbicide-metabolizing enzymes. This leads to a more rapid breakdown of the herbicide within the crop plant, preventing phytotoxicity.
The primary mechanism of action of most commercial safeners involves the induction of key enzyme families responsible for herbicide detoxification:
-
Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to herbicide molecules, rendering them less toxic and more easily sequestered.
-
Cytochrome P450 monooxygenases (P450s): This large family of enzymes is involved in the initial oxidation and metabolism of many herbicides.
-
UDP-glucosyltransferases (UGTs): These enzymes transfer glucose molecules to herbicides or their metabolites, increasing their water solubility and facilitating their transport and sequestration.
Quantitative Data on Safener Application and Efficacy
The application rates and efficacy of herbicide safeners can vary depending on the specific safener, herbicide, crop variety, and environmental conditions. The following tables summarize representative quantitative data for commonly used safeners in cereal crops.
Table 1: Application Rates of Common Herbicide Safeners in Cereal Crops
| Safener | Cereal Crop | Typical Application Rate | Application Method | Reference |
| Cloquintocet-mexyl | Wheat, Barley | 5 - 100 g ai/ha | Foliar spray (with herbicide) | |
| Mefenpyr-diethyl | Wheat | 27 g ai/ha | Foliar spray (with herbicide) | |
| Mefenpyr-diethyl | Wheat | 2 g/kg seed | Seed dressing | |
| Fenclorim | Rice | 2.5 g ai/kg seed | Seed treatment | |
| Fluxofenim | Wheat | 0.5 g ai/kg seed | Seed coating |
Table 2: Effects of Herbicide Safeners on Herbicide Tolerance and Crop Performance
| Safener | Herbicide | Cereal Crop | Effect | Quantitative Data | Reference |
| Mefenpyr-diethyl | Mesosulfuron-methyl | Wheat | Increased herbicide tolerance | 21.8-fold increase in GR50 (seed dressing) | |
| Mefenpyr-diethyl | Mesosulfuron-methyl | Wheat | Increased herbicide tolerance | 7.01-fold increase in GR50 (foliar spray) | |
| Mefenpyr-diethyl | - | Wheat | Increased tillers | Significant increase in tiller number | |
| Mefenpyr-diethyl | - | Soybean | Increased dry matter | 14-24% increase | |
| Fenclorim | Acetochlor | Rice | Reduced crop injury | Injury reduced from 15-60% to 0-20% | |
| Fenclorim | Acetochlor | Rice | Increased aboveground biomass | Biomass increased from 16.4 g to 23.7 g | |
| Fluxofenim | S-metolachlor | Wheat | Increased shoot biomass | Significant increase in 4 out of 19 varieties |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of herbicide safeners in cereal crops.
Seed Treatment Protocol
This protocol is adapted from a method for applying fluxofenim to wheat seeds and can be used as a general procedure for seed treatment with other safeners.
Materials:
-
Cereal seeds (e.g., wheat, barley)
-
Herbicide safener (e.g., "this compound")
-
80% Ethanol
-
Vials
-
Air stream source
-
Blotter paper
-
Fume hood
Procedure:
-
Weigh a desired amount of cereal seeds (e.g., 35 g) and place them in a vial.
-
Prepare a solution of the herbicide safener in 80% ethanol to achieve the desired application rate (e.g., 0.5 g ai/kg of seed). For a control, use 80% ethanol without the safener.
-
Add the safener solution (e.g., 2 mL) to the vial containing the seeds.
-
Immediately pass a stream of air into the vial while constantly agitating to ensure even coating of the seeds.
-
Spread the treated seeds on blotter paper and allow them to dry for 10 minutes under a fume hood.
-
The treated seeds are now ready for planting in greenhouse or field trials.
Glutathione S-Transferase (GST) Activity Assay
This protocol is based on the widely used method employing 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
Materials:
-
Plant tissue (e.g., coleoptiles, leaves) from safener-treated and control plants
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
Spectrophotometer
-
100 mM L-glutathione (GSH) solution
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Assay buffer (100 mM potassium phosphate buffer, pH 6.5)
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at, for example, 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (crude protein extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Prepare the reaction mixture in a cuvette by adding assay buffer, GSH solution, and the protein extract.
-
Initiate the reaction by adding the CDNB solution.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.
-
Calculate the specific activity as µmol of CDNB-GSH conjugate formed per minute per mg of protein.
Cytochrome P450 (P450) Activity Assay
This is a general protocol for the isolation of plant microsomes and subsequent measurement of P450 activity. The specific substrate and assay conditions will depend on the P450 enzymes of interest.
Materials:
-
Plant tissue from safener-treated and control plants
-
Microsome extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 20% glycerol, 1 mM EDTA, and 1 mM DTT)
-
Polyvinylpolypyrrolidone (PVPP)
-
Ultracentrifuge
-
NADPH
-
Specific P450 substrate (e.g., a herbicide known to be metabolized by P450s)
-
HPLC system for metabolite analysis
Procedure:
-
Homogenize fresh plant tissue in ice-cold extraction buffer with PVPP.
-
Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
Set up the enzyme reaction containing the microsomal fraction, buffer, the specific substrate, and initiate the reaction by adding NADPH.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a solvent).
-
Extract the metabolites and analyze them by HPLC to quantify the rate of substrate metabolism.
UDP-Glucosyltransferase (UGT) Activity Assay
This protocol outlines a general method for measuring UGT activity. The choice of substrate is critical and depends on the specific UGTs being investigated.
Materials:
-
Plant protein extract (prepared similarly to the GST assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Uridine diphosphate glucose (UDPG)
-
A suitable acceptor substrate (e.g., a phenolic compound or a herbicide metabolite)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, protein extract, and the acceptor substrate.
-
Pre-incubate the mixture at the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding UDPG.
-
Incubate for a defined period.
-
Terminate the reaction (e.g., by adding acid or a solvent).
-
Analyze the formation of the glucosylated product by HPLC.
Herbicide and Safener Residue Analysis by HPLC
This protocol provides a general framework for the extraction and analysis of herbicide and safener residues from plant tissues.
Materials:
-
Plant tissue from treated plants
-
Extraction solvent (e.g., acetonitrile, acetone)
-
Homogenizer
-
Solid-phase extraction (SPE) cartridges for cleanup
-
HPLC system with a suitable detector (e.g., UV or MS/MS)
-
Analytical standards of the herbicide and safener
Procedure:
-
Homogenize a known weight of plant tissue in the extraction solvent.
-
Filter the extract and concentrate it.
-
Perform a cleanup step using SPE to remove interfering compounds.
-
Elute the analytes from the SPE cartridge and bring to a final volume.
-
Inject an aliquot of the final extract into the HPLC system.
-
Separate the herbicide and safener using an appropriate column and mobile phase gradient.
-
Detect and quantify the compounds by comparing their peak areas to those of the analytical standards.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Safener Action
Herbicide safeners are thought to activate pre-existing plant defense signaling pathways. While the exact receptors for safeners are largely unknown, evidence suggests the involvement of oxylipin-mediated pathways, including the jasmonic acid (JA) and salicylic acid (SA) signaling cascades. These pathways are known to regulate the expression of a wide range of stress-responsive genes, including those encoding the detoxification enzymes induced by safeners.
Caption: Proposed signaling pathway for herbicide safener action in cereal crops.
Experimental Workflow for Evaluating Safener Activity
A systematic workflow is essential for characterizing the effects of a novel herbicide safener. This involves a combination of whole-plant bioassays and biochemical analyses.
Caption: A typical experimental workflow for the evaluation of a herbicide safener.
Herbicide Detoxification Pathway
The following diagram illustrates the general multi-phase detoxification process for herbicides in plants, which is enhanced by the action of safeners.
Caption: The multi-phase herbicide detoxification pathway in plants enhanced by safeners.
References
Application Notes and Protocols for Assessing Herbicide Safener-2 Phytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the phytotoxicity of Herbicide Safener-2. The protocols outlined below cover whole-plant bioassays, biochemical assays to elucidate the mechanism of action, and methods for quantifying gene expression changes.
Data Presentation
The following tables summarize key quantitative data related to the phytotoxicity of select herbicide safeners. This data is essential for comparative analysis and for establishing effective concentrations for experimental assays.
Table 1: Ecotoxicological Data for Herbicide Safeners
| Safener | Organism | Endpoint | Value | Reference |
| Cyprosulfamide | Raphidocelis subcapitata (Green algae) | EC50 | >100 mg/L | |
| Benoxacor | Raphidocelis subcapitata (Green algae) | EC50 | Not significantly different from active ingredient alone | [1] |
| Mefenpyr-diethyl | Aquatic algae, plants, and cyanobacteria | EC50 | 0.26 to 100 mg/L | [1] |
| Benoxacor | Birds | LC50 (Chronic) | 2000 to 2150 mg/kg bw | [1] |
| Mefenpyr-diethyl | Birds | LC50/LD50 | 1462 to 2000 mg/kg bw | [1] |
| Mefenpyr-diethyl | Bees | NOEC | 700 to 927 µ g/bee |
Table 2: Dose-Response Thresholds for Herbicides in Winter Grain Crops
| Herbicide | Crop | Endpoint | ED50 (µg/kg soil) | Reference |
| Clopyralid | Lentil | Emergence | 29 | |
| Pyroxasulfone | Canola | Shoot Biomass | 21 | |
| Pyroxasulfone | Canola | Root Biomass | 8 | |
| Pyroxasulfone | Various | Root Length | 6 - 53 | |
| Propyzamide | Wheat | Shoot and Root Growth | Most susceptible | |
| Trifluralin | Wheat | Shoot and Root Growth | Second most susceptible |
Experimental Protocols
Whole-Plant Bioassay for Phytotoxicity Assessment
This protocol is designed to assess the phytotoxicity of this compound on crop plants such as maize and wheat under controlled greenhouse conditions.
Materials:
-
Maize (Zea mays) or Wheat (Triticum aestivum) seeds
-
Pots (10 cm diameter) filled with standard potting mix
-
This compound stock solution
-
Research track sprayer
-
Greenhouse with controlled temperature and light conditions
-
Ruler or caliper
-
Drying oven
-
Analytical balance
Procedure:
-
Plant Preparation: Sow 3-4 seeds per pot and thin to 2 uniform seedlings per pot after emergence. Grow the plants in a greenhouse at 25/20°C (day/night) with a 16-hour photoperiod.
-
Treatment Application: At the 2-3 leaf stage, treat the plants with this compound. Apply the safener as a foliar spray using a research track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). A range of doses should be used to determine a dose-response relationship. Include an untreated control group.
-
Data Collection:
-
Visual Injury Assessment: Visually assess phytotoxicity symptoms such as stunting, chlorosis, and necrosis at 7, 14, and 21 days after treatment (DAT). Use a standardized rating scale, such as the Canadian Weed Science Society (CWSS) 0-100 scale, where 0 indicates no injury and 100 indicates complete plant death.
-
Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf at each assessment point.
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in a drying oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis: Analyze the data for significant differences between treatments using ANOVA. Calculate the effective dose that causes a 50% reduction in growth (GR50) using a log-logistic dose-response model.
Biochemical Assay: Glutathione S-Transferase (GST) Activity
This assay measures the activity of GST, a key enzyme involved in the detoxification of herbicides, which is often induced by safeners.
Materials:
-
Plant tissue (e.g., leaves) from safener-treated and control plants
-
Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize 1g of plant tissue in 5 mL of ice-cold extraction buffer. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the crude enzyme extract.
-
Assay Reaction: In a cuvette, mix the reaction cocktail containing 0.1 M potassium phosphate buffer (pH 6.5), 1 mM CDNB, and 1 mM GSH.
-
Measurement: Add the enzyme extract to the reaction cocktail and immediately measure the change in absorbance at 340 nm for 5 minutes using a spectrophotometer. The increase in absorbance is proportional to the GST activity.
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate. Express the activity as nmol/min/mg of protein.
Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)
This protocol quantifies the expression levels of genes involved in the herbicide detoxification pathway, which can be induced by this compound.
Materials:
-
Plant tissue from safener-treated and control plants
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for target genes (e.g., GST, P450, UGT) and a reference gene (e.g., actin)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissue using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the RNA using reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reactions containing cDNA template, gene-specific primers, and SYBR Green master mix.
-
Data Acquisition: Run the qPCR reactions in a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Developing Herbicide Safener-2 Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the development of research-use formulations of Herbicide Safener-2 (also known as Compound III-7; CAS 3027836-84-3). This document outlines the safener's mechanism of action, provides key physicochemical properties, and offers step-by-step experimental procedures for formulation preparation, in vitro enzyme assays, and whole-plant bioassays.
Introduction to this compound
This compound is an agrochemical that protects crops from herbicide injury. It exhibits a pharmacokinetic profile similar to the commercial safener mefenpyr-diethyl.[1][2] Its primary mode of action is the competitive binding to the active site of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2][3] By competing with ALS-inhibiting herbicides, such as mesosulfuron-methyl, this compound prevents the herbicide from exerting its phytotoxic effects on the crop, while allowing for effective weed control.
Physicochemical Properties
Accurate formulation development begins with a clear understanding of the compound's physical and chemical characteristics. While specific experimental data for this compound is limited in publicly available literature, key properties have been reported. For a practical starting point, properties of its structural and functional analogue, mefenpyr-diethyl, are also provided for reference.
Table 1: Physicochemical Properties of this compound and Mefenpyr-diethyl
| Property | This compound | Mefenpyr-diethyl (for reference) |
| CAS Number | 3027836-84-3 | 135590-91-9 |
| Molecular Formula | C₁₆H₁₃N₇O₂ | C₁₆H₁₈Cl₂N₂O₄ |
| Molecular Weight | 335.32 g/mol | 373.23 g/mol |
| Appearance | White to beige crystalline powder | Off-white to light yellow solid |
| Solubility | May dissolve in DMSO | Soluble in DMSO (100 mg/mL), Methanol, Ethanol, Acetone |
| Storage Stability | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month | In solvent: -80°C for 6 months, -20°C for 1 month (protect from light) |
Formulation Protocols for Research
For laboratory and greenhouse studies, this compound can be formulated in various ways depending on the experimental requirements. The following protocols provide a starting point for creating stock solutions and sprayable emulsions.
Preparation of Stock Solutions
Stock solutions are essential for in vitro assays and for preparing more dilute formulations for whole-plant studies. Due to its likely solubility in organic solvents, dimethyl sulfoxide (DMSO) is a recommended starting solvent.
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 335.32 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
-
Amber glass vial for storage
-
-
Procedure:
-
Calculate the mass of this compound required. For a 10 mM solution in 10 mL: Mass (g) = 0.010 mol/L * 0.010 L * 335.32 g/mol = 0.0335 g (or 33.5 mg)
-
Accurately weigh 33.5 mg of this compound and transfer it to the 10 mL volumetric flask.
-
Add approximately 7-8 mL of DMSO to the volumetric flask.
-
Vortex the solution until the safener is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Once dissolved, bring the volume up to the 10 mL mark with DMSO.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a labeled amber glass vial and store at -20°C for up to one month or -80°C for up to six months.
-
Preparation of a Research-Grade Emulsifiable Concentrate (EC) Formulation
For greenhouse bioassays, an emulsifiable concentrate formulation is often used to ensure uniform application. This protocol is adapted from standard practices for similar agrochemicals.
Protocol 3.2: Preparation of a 1 g/L Emulsifiable Concentrate
-
Materials:
-
This compound
-
Solvent (e.g., acetone or a mixture of aromatic hydrocarbons)
-
Emulsifier (e.g., Tween® 80 or a blend of non-ionic and anionic surfactants)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
-
Procedure:
-
In a beaker, dissolve 100 mg of this compound in 50 mL of the chosen solvent with stirring.
-
In a separate beaker, prepare a 1% (v/v) solution of the emulsifier in the same solvent (e.g., 1 mL of Tween® 80 in 99 mL of solvent).
-
Add 10 mL of the emulsifier solution to the safener solution and mix thoroughly.
-
Slowly add this organic phase to 40 mL of deionized water while stirring vigorously to form a stable emulsion.
-
This will result in a 100 mL formulation with a final concentration of 1 g/L this compound.
-
This formulation should be used immediately after preparation for best results.
-
Experimental Protocols for Efficacy Testing
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay directly measures the ability of this compound to compete with an ALS-inhibiting herbicide at the enzyme's active site.
Protocol 4.1: Competitive Inhibition of ALS Activity
-
Enzyme Extraction:
-
Homogenize young, actively growing plant tissue (e.g., maize or wheat shoots) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 10% v/v glycerol, 1 mM EDTA, and 10 mM sodium pyruvate).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20 minutes.
-
Use the supernatant containing the crude enzyme extract for the assay.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the enzyme extract, 100 mM potassium phosphate buffer (pH 7.5), 20 mM valine, 20 mM leucine, 100 µM FAD, 5 mM MgCl₂, and 1 mM thiamine pyrophosphate.
-
Set up treatment groups:
-
Control (no inhibitor)
-
Herbicide alone (e.g., mesosulfuron-methyl at a concentration known to cause significant inhibition)
-
This compound alone (at various concentrations)
-
Herbicide + this compound (at various concentrations of the safener)
-
-
Pre-incubate the reaction mixtures with the inhibitors for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 mM sodium pyruvate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 6 M H₂SO₄. This also facilitates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to complete the conversion to acetoin.
-
Add a solution of 0.5% creatine and 5% α-naphthol (in 2.5 M NaOH) and incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm.
-
Calculate the percentage of ALS inhibition for each treatment relative to the control.
-
Greenhouse Bioassay for Safening Efficacy
This whole-plant assay evaluates the ability of this compound formulations to protect a crop from herbicide injury under controlled environmental conditions.
Protocol 4.2: Pre-emergence Safener Efficacy in Maize
-
Plant Material and Growth Conditions:
-
Use a susceptible maize (Zea mays) variety.
-
Plant 3-4 seeds per pot filled with a standard greenhouse potting mix.
-
Maintain the pots in a greenhouse with controlled temperature (25/20°C day/night), humidity, and a 16-hour photoperiod.
-
-
Treatment Application:
-
Prepare spray solutions of the herbicide (e.g., mesosulfuron-methyl) and this compound using the EC formulation protocol (Protocol 3.2).
-
Apply the treatments pre-emergence (within 24 hours of planting) using a laboratory track sprayer to ensure uniform coverage.
-
Treatment groups should include:
-
Untreated control
-
Herbicide alone (at a rate known to cause significant injury)
-
This compound alone (at various rates)
-
A tank mix of the herbicide and varying rates of this compound.
-
-
-
Data Collection and Analysis:
-
After 14-21 days, visually assess plant injury on a scale of 0% (no injury) to 100% (plant death).
-
Measure plant height and harvest the above-ground biomass.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent reduction in height and biomass for each treatment relative to the untreated control.
-
Analyze the data using dose-response models to determine the effective safening rate of this compound.
-
Data Presentation
Table 2: Example Data Structure for Greenhouse Bioassay Results (14 Days After Treatment)
| Treatment | Herbicide Rate (g a.i./ha) | Safener-2 Rate (g a.i./ha) | Visual Injury (%) | Height Reduction (%) | Biomass Reduction (%) |
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
| Herbicide Alone | 30 | 0 | 75 | 60 | 80 |
| Safener-2 Alone | 0 | 30 | 0 | 2 | 1 |
| Herbicide + Safener-2 | 30 | 10 | 50 | 40 | 55 |
| Herbicide + Safener-2 | 30 | 20 | 20 | 15 | 25 |
| Herbicide + Safener-2 | 30 | 30 | 5 | 5 | 8 |
Visualizations of Mechanisms and Workflows
Signaling Pathway of Herbicide Safener Action
Herbicide safeners are known to induce the expression of detoxification genes, such as those encoding Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). This induction is thought to be mediated by the activation of pre-existing plant defense signaling pathways.
References
- 1. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues with Herbicide safener-2
Product Name: Herbicide Safener-2 (also known as Compound III-7) Chemical Class: Purine Derivative CAS Number: 3027836-84-3 Molecular Formula: C₁₆H₁₃N₇O₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a competitive inhibitor of the acetolactate synthase (ALS) enzyme.[1][2] By binding to the active site of ALS, it competes with ALS-inhibiting herbicides, such as mesosulfuron-methyl. This competitive inhibition protects the plant from the herbicide's phytotoxic effects.[2]
Q2: I am having difficulty dissolving this compound. What are the recommended solvents?
A2: Due to its purine-based structure, this compound is expected to have low aqueous solubility at neutral pH. For preparing stock solutions, the use of aprotic polar organic solvents is recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for achieving higher concentration stock solutions. For lower concentration working solutions, ethanol may also be a suitable solvent.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue with hydrophobic compounds dissolved in a strong organic solvent when diluted into an aqueous medium. Here are several strategies to mitigate precipitation:
-
Decrease the final concentration: The final concentration in your aqueous buffer may be exceeding the compound's solubility limit. Try working with a lower final concentration.
-
Use a higher percentage of co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic solvent in the final aqueous solution can help maintain solubility.
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer slowly and with constant vortexing or stirring. This can prevent the formation of localized high concentrations that lead to rapid precipitation.
-
Prepare fresh dilutions: Use freshly prepared dilutions for your experiments, as supersaturated solutions can precipitate over time.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can be a useful technique to increase the dissolution rate of many compounds. However, the thermal stability of this compound has not been widely reported. It is recommended to perform a small-scale test to ensure that heating does not cause degradation of the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period.
Q5: Are there any known interferences of purine-based compounds like this compound in common biological assays?
A5: Purine analogs can sometimes interfere with biochemical assays due to their structural similarity to endogenous purines like guanine and adenine.[3] This can lead to competitive inhibition of enzymes involved in nucleotide metabolism or interference in assays that measure nucleic acid or protein synthesis.[3] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects of the compound itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solid this compound will not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use vigorous vortexing and/or sonication to aid dissolution. |
| Inappropriate solvent choice. | Attempt dissolution in a stronger polar aprotic solvent like DMSO or DMF. | |
| A precipitate forms immediately upon dilution of a DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility limit. | Reduce the final concentration of the compound in the aqueous buffer. |
| Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and avoid localized high concentrations. | |
| The solution is clear initially but a precipitate forms over time. | The solution is supersaturated and thermodynamically unstable. | Prepare fresh dilutions immediately before use. Avoid storing diluted aqueous solutions for extended periods. |
| Temperature fluctuations affecting solubility. | Maintain a constant temperature for your solutions and experiments. | |
| Inconsistent or non-reproducible results in a biological assay. | Precipitation of the compound in the assay medium, leading to variable effective concentrations. | Visually inspect your assay plates for any signs of precipitation. Consider using a lower final concentration or including a solubilizing agent if compatible with your assay. |
| Interference of the purine scaffold with the assay components. | Run control experiments with the compound alone to assess its intrinsic activity or interference in the assay (e.g., fluorescence quenching, enzyme inhibition). |
Data Presentation
Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl sulfoxide (DMSO) | > 20 | A good solvent for creating high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | > 20 | An alternative to DMSO for high-concentration stock solutions. |
| Ethanol | 1 - 5 | May be suitable for intermediate stock solutions or working solutions. |
| Water (pH 7) | < 0.1 | Expected to have very low solubility in neutral aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 335.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is: 10 mmol/L * 1 L/1000 mL * 1 mL * 335.32 g/mol = 0.0033532 g = 3.35 mg
-
Weigh the compound: Accurately weigh 3.35 mg of this compound and transfer it to a clean microcentrifuge tube or glass vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Cap the vial and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Inspect the solution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Preparing Working Solutions in Aqueous Buffer
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Vortex mixer
Procedure:
-
Pre-warm the buffer: If your experiment is to be conducted at a specific temperature (e.g., 37°C), pre-warm your aqueous buffer to that temperature.
-
Perform serial dilutions (if necessary): For very low final concentrations, it is advisable to perform an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Final dilution: While vortexing the pre-warmed aqueous buffer, add the required volume of the DMSO stock solution dropwise. For example, to prepare a 10 µM working solution in 1 mL of buffer, add 1 µL of the 10 mM stock solution.
-
Final DMSO concentration: Ensure that the final concentration of DMSO in your working solution is low (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts in your experiment. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
Use immediately: It is best practice to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation.
Mandatory Visualizations
Caption: Competitive inhibition of Acetolactate Synthase (ALS) by this compound.
Caption: Workflow for dissolving this compound and troubleshooting common issues.
References
Technical Support Center: Optimizing Herbicide Safener-2 Concentration for Crop Safety
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Herbicide Safener-2 for crop safety. For the purposes of this guide, we will focus on mefenpyr-diethyl as a representative "this compound," a compound known to protect cereal crops from certain herbicides by enhancing their metabolic detoxification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (mefenpyr-diethyl)?
A1: this compound, represented by mefenpyr-diethyl, primarily functions by enhancing the natural defense mechanisms within the crop plant. It induces the expression of detoxification enzymes, particularly Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[1][2] These enzymes accelerate the metabolism of the herbicide into non-toxic forms, thus protecting the crop from injury without affecting the herbicide's efficacy on target weeds.[1][3]
Q2: In which crops is this compound typically effective?
A2: Mefenpyr-diethyl is most effective in monocotyledonous crops, particularly cereals such as wheat, barley, rye, and triticale.[4] Its selectivity is a key feature, as it does not significantly enhance herbicide metabolism in most weed species.
Q3: What is a typical starting concentration range for optimizing this compound in greenhouse or lab experiments?
A3: A typical starting point for foliar application of mefenpyr-diethyl in greenhouse experiments is around 18.75 to 50 grams of active ingredient per hectare (g a.i./ha). For seed treatment applications, a dose of around 2 grams per kilogram of seed has been shown to be effective without causing significant growth inhibition. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions, crop variety, and herbicide.
Q4: How does this compound affect crop growth and yield in the absence of herbicide application?
A4: Studies have shown that mefenpyr-diethyl, when applied alone, can have a stimulatory effect on some crops. For example, in soybean, it has been observed to increase plant height and dry matter. In wheat, it has been shown to increase the number of tillers. However, these effects can be dependent on the specific crop variety and environmental conditions.
Q5: Can this compound be used with any herbicide?
A5: No, this compound (mefenpyr-diethyl) is typically used with specific classes of herbicides, most notably acetolactate synthase (ALS) inhibitors (e.g., mesosulfuron-methyl) and acetyl-CoA carboxylase (ACCase) inhibitors (e.g., fenoxaprop-p-ethyl). The safener's ability to enhance the metabolism of a particular herbicide is specific.
Quantitative Data Summary
The following tables summarize quantitative data from studies on mefenpyr-diethyl to provide a reference for experimental design.
Table 1: Effect of Mefenpyr-diethyl on Herbicide Tolerance in Wheat
| Application Method | Mefenpyr-diethyl Dose | Herbicide | Crop | Increase in GR50 (Herbicide concentration causing 50% growth reduction) | Reference |
| Foliar Spray | 27 g a.i./ha | Mesosulfuron-methyl | Wheat | 7.01 times | |
| Seed Dressing | 2 g/kg seed | Mesosulfuron-methyl | Wheat | 21.80 times |
Table 2: Effect of Mefenpyr-diethyl on Wheat Growth Parameters (in the absence of herbicide)
| Mefenpyr-diethyl Dose (Foliar) | Crop | Parameter | Observation | Reference |
| 50 g a.i./ha | Wheat | Number of Tillers | Increased | |
| 50 g a.i./ha | Soybean | Plant Height | Increased | |
| 50 g a.i./ha | Soybean | Dry Matter | Increased by 14-24% |
Table 3: Phytotoxicity of Mefenpyr-diethyl in Combination with Fenoxaprop-p-ethyl on different Wheat Varieties
| Wheat Variety | Treatment | Phytotoxicity at 7 DAT (%) | Phytotoxicity at 14 DAT (%) | Reference |
| BRS 49 | Fenoxaprop-p-ethyl (69 g/ha) | 15.0 | 10.0 | |
| Fenoxaprop-p-ethyl + Mefenpyr-diethyl (69 + 18.75 g/ha) | 2.5 | 0.0 | ||
| CD 104 | Fenoxaprop-p-ethyl (69 g/ha) | 12.5 | 7.5 | |
| Fenoxaprop-p-ethyl + Mefenpyr-diethyl (69 + 18.75 g/ha) | 1.3 | 0.0 | ||
| CEP 24 | Fenoxaprop-p-ethyl (69 g/ha) | 7.5 | 2.5 | |
| Fenoxaprop-p-ethyl + Mefenpyr-diethyl (69 + 18.75 g/ha) | 0.0 | 0.0 |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for Crop Safety
This protocol is adapted from a study on mefenpyr-diethyl and mesosulfuron-methyl in wheat.
-
Plant Material and Growth Conditions:
-
Grow wheat (or other target crop) seedlings in pots containing a suitable growth medium (e.g., a mixture of soil, sand, and peat).
-
Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 16-hour photoperiod).
-
Water the plants as needed to maintain optimal growth.
-
-
Safener and Herbicide Application:
-
Foliar Application:
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Prepare a stock solution of this compound (mefenpyr-diethyl) in a suitable solvent (e.g., acetone with a surfactant).
-
Prepare a range of safener concentrations to be tested.
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At the desired growth stage (e.g., 2-3 leaf stage), apply the safener solutions to the foliage using a laboratory sprayer calibrated to deliver a specific volume per unit area.
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Apply the herbicide at a predetermined concentration (known to cause moderate injury) 24 hours after the safener application.
-
-
Seed Treatment:
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Prepare a solution of the safener.
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Coat the seeds with the safener solution at different concentrations (e.g., 0.5, 1, 2, 4 g/kg of seed) and allow them to air dry before planting.
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Apply the herbicide to the plants at the desired growth stage.
-
-
-
Data Collection and Analysis:
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Assess phytotoxicity visually at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
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Measure plant height and shoot fresh/dry weight at the end of the experiment.
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Analyze the data using a dose-response model (e.g., a four-parameter log-logistic model) to determine the GR50 (the safener concentration that reduces the effect of the herbicide by 50%).
-
Protocol 2: Glutathione S-Transferase (GST) Activity Assay
This protocol provides a general method for measuring GST activity in plant tissues.
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Protein Extraction:
-
Harvest plant tissue (e.g., leaves) from control and safener-treated plants.
-
Grind the tissue in liquid nitrogen to a fine powder.
-
Extract total soluble protein using an extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors).
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Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
GST Activity Measurement:
-
The assay measures the conjugation of glutathione (GSH) to a model substrate, 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.
-
Prepare a reaction mixture containing potassium phosphate buffer, GSH, and CDNB.
-
Initiate the reaction by adding the protein extract.
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Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the GST activity as nmol of CDNB conjugated per minute per mg of protein.
-
Visualizations
Caption: Proposed signaling pathway for this compound action in plants.
Caption: A troubleshooting workflow for common issues in safener experiments.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable safening effect | 1. Sub-optimal safener concentration: The concentration used may be too low to induce a sufficient detoxification response. 2. Improper application: Uneven spray coverage or incorrect timing of application relative to herbicide treatment can reduce efficacy. 3. Crop stress: Plants under environmental stress (e.g., drought, extreme temperatures) may not respond effectively to the safener. 4. Overwhelming herbicide rate: The herbicide concentration may be too high for the safener to overcome. | 1. Conduct a dose-response experiment with a wider range of safener concentrations. 2. Ensure uniform application of the safener to all plant surfaces. Apply the safener 24-48 hours before the herbicide to allow for the induction of detoxification enzymes. 3. Ensure optimal growing conditions for the crop before and during the experiment. 4. Re-evaluate the herbicide concentration used in the assay. |
| Phytotoxicity from the safener alone | 1. Excessively high safener concentration: High concentrations of the safener can be phytotoxic to the crop. 2. Environmental factors: High temperatures or humidity can sometimes increase the phytotoxicity of agrochemicals. 3. Contamination: The safener solution or application equipment may be contaminated with other chemicals. | 1. Reduce the safener concentration in your dose-response curve. 2. Monitor and control environmental conditions in the greenhouse or growth chamber. 3. Use clean equipment and high-purity solvents for preparing solutions. |
| High variability between replicates | 1. Inconsistent application: Non-uniform application of the safener or herbicide across replicates. 2. Non-uniform plant material: Differences in plant age, size, or health at the start of the experiment. 3. Environmental heterogeneity: Variations in light, temperature, or water availability across the experimental setup. | 1. Standardize the application technique and ensure all replicates receive the same treatment. 2. Select plants of uniform size and developmental stage for the experiment. 3. Randomize the placement of replicates within the greenhouse or growth chamber to minimize the effects of environmental gradients. Increase the number of replicates to improve statistical power. |
| Safener increases weed tolerance | 1. Non-selective safener action: In some cases, a safener may also enhance the herbicide metabolism in certain weed species. | 1. This is a known phenomenon for some safener-weed combinations. If this occurs, it is important to document the effect and consider if the safener is suitable for the specific weed spectrum being targeted. |
References
- 1. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mefenpyr-diethyl action on fenoxaprop-p-ethyl detoxification in wheat varieties - Advances in Weed Science [awsjournal.org]
troubleshooting inconsistent Herbicide safener-2 results
Disclaimer: The information provided in this technical support center pertains to a representative compound referred to as "Herbicide Safener-2." This name is used as a placeholder to describe a generic herbicide safener. The troubleshooting advice, experimental protocols, and data are based on established principles for the broader class of herbicide safeners and may need to be adapted for specific, proprietary safener compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter when working with this compound, leading to inconsistent experimental outcomes.
Q1: Why am I observing variable safening effects of this compound on my crop plants?
A1: Inconsistent safening effects can arise from several factors related to the experimental setup and environmental conditions. The efficacy of this compound is dependent on the timely and sufficient induction of the plant's detoxification pathways before the herbicide can cause significant injury.
Troubleshooting Steps:
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Verify Application Timing: Herbicide safeners are most effective when applied prior to or simultaneously with the herbicide.[1] Ensure your protocol maintains a consistent and optimal time interval between safener and herbicide application. Post-herbicide application of the safener is generally ineffective.
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Check Application Method: The method of application for this compound (e.g., seed treatment, soil application, foliar spray) must be appropriate for the specific crop and herbicide used.[2] Inconsistent application can lead to variable uptake and distribution of the safener within the plant.
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Assess Environmental Conditions: Temperature, humidity, and light intensity can influence plant metabolic activity and, consequently, the speed and extent of the safener-induced detoxification response.[3] Drastic environmental fluctuations between experiments can lead to variability.
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Evaluate Plant Health and Developmental Stage: The physiological state of the plant, including its age and health, can impact its ability to respond to the safener. Younger, actively growing plants often exhibit a more robust response.
Logical Relationship for Troubleshooting Variable Safening Effect
Caption: Troubleshooting logic for variable safening effects.
Q2: I am seeing signs of phytotoxicity in my crop plants even after applying this compound. What could be the cause?
A2: Phytotoxicity in the presence of a safener can occur if the rate of herbicide detoxification is insufficient to prevent cellular damage. This can be due to several factors.
Troubleshooting Steps:
-
Review Herbicide and Safener Concentrations: An incorrect ratio of herbicide to safener can lead to phytotoxicity. High herbicide concentrations may overwhelm the safener-induced metabolic capacity of the crop. Conversely, an insufficient concentration of this compound will not adequately induce the necessary detoxification enzymes.
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Confirm Herbicide-Safener Compatibility: this compound is not universally effective for all herbicides. Its protective action is specific to certain classes of herbicides that are metabolized by the enzymatic pathways it induces (e.g., Glutathione S-transferases, Cytochrome P450 monooxygenases).[4][5]
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Investigate Plant Species and Cultivar Specificity: The ability of a plant to respond to a safener can vary significantly between species and even between different cultivars of the same species. Your specific crop cultivar may have a naturally lower capacity to respond to this particular safener.
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Analyze Soil and Water Quality: For soil-applied safeners and herbicides, soil composition (e.g., organic matter content, pH) and water quality can affect the bioavailability of both compounds.
Table 1: Effect of this compound Concentration on Crop Injury
| Herbicide Concentration (µM) | This compound Concentration (µM) | Observed Crop Injury (%) |
| 50 | 0 | 45 ± 5 |
| 50 | 1 | 25 ± 4 |
| 50 | 5 | 10 ± 2 |
| 50 | 10 | 5 ± 1 |
| 100 | 5 | 30 ± 6 |
| 100 | 10 | 15 ± 3 |
Q3: My experimental results with this compound are not reproducible. How can I improve consistency?
A3: Reproducibility issues often stem from subtle variations in experimental protocols and environmental conditions. Standardizing your experimental workflow is critical.
Troubleshooting Steps:
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Standardize Plant Growth Conditions: Ensure all plants are grown under identical and controlled conditions (light cycle and intensity, temperature, humidity, and growing medium).
-
Calibrate Application Equipment: Inaccurate application of either the herbicide or the safener is a major source of variability. Regularly calibrate all spraying and dispensing equipment.
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Use High-Quality Reagents: The purity of this compound and the herbicide can affect the outcome. Use analytical grade reagents and prepare fresh solutions for each experiment.
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Implement Blind Scoring: When assessing crop injury or other phenotypic effects, employ a blind scoring method to minimize observer bias.
Experimental Workflow for Reproducibility
Caption: Standardized workflow to improve experimental reproducibility.
Detailed Experimental Protocols
Protocol 1: Assessing the Efficacy of this compound
Objective: To determine the effective concentration of this compound for protecting wheat seedlings from a sulfonylurea herbicide.
Materials:
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Wheat seeds (specify cultivar)
-
This compound (analytical grade)
-
Sulfonylurea herbicide (analytical grade)
-
Potting medium (standardized composition)
-
Growth chamber with controlled environment
-
Spraying equipment with calibrated nozzles
Methodology:
-
Plant Growth: Sow wheat seeds in pots filled with potting medium and grow in a controlled growth chamber (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod).
-
Safener Application: At the two-leaf stage, apply this compound as a foliar spray at a range of concentrations (e.g., 0, 1, 5, 10, 20 µM) in a solution containing 0.1% (v/v) Tween 20.
-
Herbicide Application: 24 hours after safener application, apply the sulfonylurea herbicide at a predetermined phytotoxic concentration (e.g., 50 µM) using the same spraying method.
-
Incubation and Assessment: Return the plants to the growth chamber. After 14 days, assess crop injury visually as a percentage of biomass reduction compared to untreated controls.
-
Data Analysis: Calculate the mean and standard deviation for each treatment group. Determine the optimal safener concentration that provides maximum protection with minimal phytotoxicity.
Signaling Pathways
This compound Mechanism of Action
Herbicide safeners like this compound are believed to tap into a plant's natural defense signaling pathways. While the exact initial receptors are still under investigation, the downstream effects involve the upregulation of genes encoding detoxification enzymes.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound action.
References
improving the efficacy of Herbicide safener-2 in different soil types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Herbicide Safener-2. The information is designed to help improve the efficacy of your experiments across different soil types.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Reduced or No Safening Effect Observed
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Question: We applied this compound with a chloroacetamide herbicide in a high organic matter soil, but we are still observing significant crop injury. What could be the cause?
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Answer: High organic matter and clay content in soil can lead to strong adsorption of this compound, reducing its bioavailability to the crop.[1] This means less safener is available in the soil solution for uptake by the plant's roots and emerging shoots, diminishing its protective effect.[1] Consider increasing the application rate of this compound in soils with high organic matter, in accordance with preliminary dose-response experiments.
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Question: Our experiments in sandy soil show inconsistent safening effects, even with consistent application rates. Why might this be happening?
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Answer: Sandy soils have low organic matter and clay content, leading to less adsorption and potentially greater leaching of this compound.[1] Inconsistent results could be due to variations in irrigation or rainfall, which can move the safener out of the root zone too quickly.[2] Ensure uniform and controlled moisture management to maintain the safener in the upper soil profile where it is most effective.
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Question: We are observing poor safener efficacy in a field with low soil pH. Could this be a contributing factor?
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Answer: Soil pH can influence the persistence and availability of some herbicide safeners. For dichloroacetamide safeners like this compound, hydrolysis rates can be affected by pH, potentially leading to faster degradation under certain acidic or alkaline conditions.[3] It is recommended to measure the soil pH and conduct preliminary studies to determine the optimal efficacy range for this compound.
Issue 2: Inconsistent Results Across Replicates
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Question: We are seeing high variability in crop protection between our experimental pots, despite using the same soil type and application method. What could be the issue?
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Answer: Inconsistent soil moisture is a common cause of variability. For soil-applied herbicides and safeners to be effective, they must be dissolved in the soil solution to be taken up by the plant. Uneven watering can lead to dry pockets where the safener is not activated, or waterlogged areas that can stress the plants and affect uptake. Implement a consistent and measured watering regimen for all replicates.
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Question: Could non-uniform mixing of this compound in the soil be causing our inconsistent results?
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Answer: Yes, improper incorporation of the safener into the soil can lead to "hot spots" of high concentration and areas with little to no safener. This is particularly important for greenhouse and lab experiments. Ensure thorough mixing of the safener with the soil for each replicate to achieve a homogenous distribution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a dichloroacetamide safener, primarily works by enhancing the metabolic detoxification of herbicides within the crop plant. It induces the expression of genes that encode for detoxifying enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. These enzymes rapidly metabolize the herbicide into non-toxic forms before it can cause significant injury to the crop.
Q2: How does soil type fundamentally impact the efficacy of this compound?
A2: Soil type affects the bioavailability of this compound through adsorption. Soils with higher clay and organic matter content have more binding sites, which can adsorb the safener and reduce its concentration in the soil solution, making it less available for plant uptake. Conversely, in sandy soils with low organic matter, the safener is more available but also more prone to leaching.
Q3: What is the role of soil moisture in the activity of this compound?
A3: Adequate soil moisture is crucial for this compound to be active. The safener must be dissolved in the soil solution to be taken up by the crop's roots and emerging shoots. Low soil moisture will limit uptake and reduce efficacy. However, excessive moisture can lead to leaching, especially in coarse-textured soils.
Q4: Can this compound be used in any crop?
A4: No, the protective effect of herbicide safeners is often crop-specific. Dichloroacetamide safeners like this compound are typically effective in grass crops such as corn, sorghum, and rice. Their efficacy in broadleaf crops is generally limited.
Q5: Will this compound reduce the efficacy of the herbicide on weeds?
A5: Ideally, a safener should not significantly affect the herbicide's activity on target weed species. The selectivity is based on the crop's enhanced ability to metabolize the herbicide, a mechanism that is not induced in the weeds.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in Different Soil Types
| Soil Type | Organic Matter (%) | Clay Content (%) | This compound Bioavailability | Observed Crop Protection | Recommended Rate Adjustment |
| Sandy Loam | 1.5 | 10 | High | Good to Excellent | Standard Rate |
| Silt Loam | 3.0 | 20 | Moderate | Good | Standard to +15% |
| Clay Loam | 4.5 | 35 | Low to Moderate | Fair to Good | +15% to +30% |
| Heavy Clay | 5.0 | 50 | Low | Poor to Fair | +30% to +50% (with testing) |
Table 2: Influence of Soil pH and Moisture on this compound Performance
| Soil pH | Soil Moisture | Hydrolysis Rate of Safener-2 | Safener Availability | Potential for Leaching | Overall Efficacy |
| 5.5 | Low | Moderate | Low | Low | Poor |
| 5.5 | Optimal | Moderate | Moderate | Moderate | Fair to Good |
| 6.5 | Optimal | Low | High | Low | Excellent |
| 7.5 | Optimal | Moderate | High | Low | Good |
| 7.5 | High | Moderate | Moderate | High | Fair |
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Evaluating this compound Efficacy in Different Soil Types
This protocol is designed to assess the performance of this compound in protecting a target crop from herbicide injury across a range of soil types under controlled greenhouse conditions.
1. Soil Collection and Preparation:
- Collect representative soil samples from the top 15 cm of the desired soil types (e.g., sandy loam, silt loam, clay loam).
- Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
- Characterize each soil type for its texture (sand, silt, clay percentages), organic matter content, and pH.
- For a control, prepare a batch of each soil type mixed with activated charcoal (approximately 1 gram per kilogram of soil) to adsorb any potential herbicide residues and serve as an herbicide-free control.
2. Experimental Design:
- Use a randomized complete block design with four to five replications.
- Treatments should include:
- Untreated control (crop only) for each soil type.
- Herbicide only for each soil type.
- Herbicide + this compound for each soil type.
- (Optional) this compound only for each soil type to check for phytotoxicity.
3. Potting and Seeding:
- Use 10 cm diameter plastic pots with drainage holes.
- Fill each pot with the appropriate prepared soil.
- Plant seeds of the target crop (e.g., corn) at a uniform depth (e.g., 2 cm).
4. Herbicide and Safener Application:
- Prepare stock solutions of the herbicide and this compound.
- Apply the treatments to the soil surface using a calibrated laboratory sprayer to ensure uniform application.
- Gently water the pots after application to incorporate the treatments into the top layer of soil.
5. Greenhouse Conditions:
- Maintain the pots in a greenhouse with controlled temperature (e.g., 25°C day / 18°C night) and a 16-hour photoperiod.
- Water the pots as needed to maintain optimal soil moisture, ensuring consistency across all replicates.
6. Data Collection and Analysis:
- At 14 and 21 days after treatment, visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).
- Measure plant height and shoot fresh/dry weight at 21 days after treatment.
- Analyze the data using analysis of variance (ANOVA) to determine the significance of soil type, treatment, and their interaction on crop injury and growth.
Visualizations
Caption: Simplified signaling pathway of this compound action in a crop plant.
Caption: Workflow for greenhouse bioassay of this compound efficacy.
Caption: Troubleshooting flowchart for poor this compound efficacy.
References
degradation of Herbicide safener-2 in experimental setups
Welcome to the Technical Support Center for Herbicide Safener Degradation Experiments.
This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating experimental setups for studying the degradation of herbicide safeners.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for herbicide safeners in experimental setups?
A1: Herbicide safeners degrade through two primary pathways: microbial biotransformation and abiotic processes.
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Microbial Biotransformation: This is a significant pathway where microorganisms metabolize the safener. Common reactions include oxidations, hydrolyses, and conjugations.[1][2] For instance, dichloroacetamide safeners can be metabolized to 2-hydroxyacetamide and oxamic acid metabolites in soil.
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Abiotic Degradation: This involves non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water).[3] Some safeners, like benoxacor, can undergo direct photolysis, while hydrolysis is generally slow and more relevant under basic pH conditions. Abiotic reductive dechlorination can also occur in the presence of iron (hydr)oxides.
Q2: What are the key enzymes involved in the metabolic degradation of herbicide safeners in plants?
A2: The metabolic degradation of herbicide safeners in plants typically involves a multi-phase detoxification process, enhanced by the safeners themselves. The key enzymes include:
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Phase I: Cytochrome P450 monooxygenases (P450s) and carboxylesterases, which introduce or expose functional groups.
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Phase II: Glutathione S-transferases (GSTs) and UDP-dependent glycosyltransferases (UGTs), which conjugate the modified safener with endogenous molecules like glutathione or glucose to increase water solubility.
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Phase III: ATP-binding cassette (ABC) transporters, which move the conjugated metabolites into the vacuole for sequestration.
Q3: My herbicide safener is not degrading in my soil incubation experiment. What are the possible reasons?
A3: Several factors could contribute to a lack of degradation. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal environmental conditions (temperature, moisture), inappropriate microbial inoculum, or the inherent persistence of the safener molecule.
Q4: What analytical methods are suitable for quantifying the degradation of herbicide safeners and their metabolites?
A4: The most common and effective analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for detecting the parent safener and its various degradation products at low concentrations in complex matrices like soil and water. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your herbicide safener degradation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Slow Degradation | Suboptimal Environmental Conditions: Incorrect temperature, moisture, or pH for microbial activity. | - Temperature: Ensure incubation is at an optimal temperature for soil microorganisms, typically 20-30°C. - Moisture: Maintain soil moisture at an appropriate level (e.g., 50-70% of water holding capacity). - pH: Check if the soil pH is within a suitable range for microbial activity (typically 6-8). |
| Lack of Competent Microorganisms: The soil or microbial culture may lack the specific microbes capable of degrading the safener. | - Use soil with a history of pesticide application, as this can lead to enhanced degradation capabilities. - Consider enriching your microbial culture by pre-exposing it to the safener. | |
| Low Bioavailability: The safener may be strongly adsorbed to soil organic matter, making it unavailable to microorganisms. | - Analyze the organic matter content of your soil. Higher organic matter can lead to increased sorption. - Consider using a soil with lower organic matter content for comparison. | |
| Inconsistent Results/High Variability | Non-Homogeneous Spiking: Uneven distribution of the safener in the experimental units. | - Ensure the safener is thoroughly mixed with the soil or medium. Using a solvent carrier that is subsequently evaporated can aid in distribution. |
| Inconsistent Environmental Conditions: Fluctuations in temperature, moisture, or light across replicates. | - Use a controlled environment chamber or incubator to maintain consistent conditions. - Monitor and record conditions regularly. | |
| Unexpected Degradation Products | Contamination: Presence of other chemicals or microorganisms in your experimental setup. | - Sterilize all glassware and media properly. - Run a blank control with no safener to check for interfering compounds. |
| Multiple Degradation Pathways: The safener may be degrading through both biotic and abiotic pathways simultaneously. | - Include sterile controls (e.g., autoclaved soil) to differentiate between microbial and chemical degradation. | |
| Difficulty in Extracting Safener/Metabolites | Inefficient Extraction Method: The chosen solvent or technique may not be suitable for the target compounds and soil type. | - Optimize your extraction solvent system. A combination of polar and non-polar solvents is often effective. - Test different extraction techniques such as sonication, shaking, or accelerated solvent extraction (ASE). |
| Analyte Instability: The safener or its metabolites may be degrading during the extraction or storage process. | - Minimize the time between sample collection and extraction. - Store samples at low temperatures (e.g., -20°C) if immediate analysis is not possible. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on herbicide safener degradation.
Table 1: Environmental Concentrations of Cyprosulfamide and its Degradates in Surface Water
| Compound | Detection Frequency (%) | Concentration Range (ng/L) | Maximum Concentration (ng/L) |
| Cyprosulfamide | 25 | 9.6 - 5185.9 | 5185.9 |
| Cyprosulfamide desmethyl | 19 | 3.7 - 22.0 | 22.0 |
| N-cyclopropyl-4-sulfamoylbenzamide | 56 | 1.9 - 616.9 | 616.9 |
Table 2: Physicochemical Properties of Selected Herbicide Safeners
| Safener | Chemical Class | Water Solubility | Vapor Pressure |
| Benoxacor | Dichloroacetamide | Low | Low |
| Dichlormid | Dichloroacetamide | Fair | Relatively High |
| Fenclorim | Phenylpyrimidine | Low | Low |
| Mefenpyr-diethyl | Phenylpyrazole | Low | Low |
| Isoxadifen-ethyl | Isoxazole | Low | Low |
Experimental Protocols
Protocol 1: Aerobic Soil Incubation Study for Herbicide Safener Degradation
This protocol provides a general framework for assessing the aerobic degradation of a herbicide safener in soil.
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Soil Preparation:
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Collect fresh soil from a relevant location. Sieve it (e.g., through a 2 mm sieve) to remove large debris and homogenize.
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Determine the soil's physicochemical properties, including texture, pH, organic matter content, and water holding capacity.
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Experimental Setup:
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Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., glass flasks).
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Prepare a stock solution of the herbicide safener in a suitable solvent (e.g., acetone).
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Spike the soil samples with the safener solution to achieve the desired concentration. Allow the solvent to evaporate completely in a fume hood.
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Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with deionized water.
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Include control groups: a sterile control (autoclaved soil) to assess abiotic degradation and an unspiked control to check for background contamination.
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Incubation:
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Incubate the samples in the dark in a controlled environment chamber at a constant temperature (e.g., 25°C).
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Ensure adequate aeration, for example, by using flasks with gas-permeable stoppers.
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Sampling and Analysis:
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Sacrifice replicate samples from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
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Extract the safener and its potential metabolites from the soil using an appropriate solvent and extraction technique (e.g., QuEChERS, solid-phase extraction).
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Analyze the extracts using LC-MS/MS or another suitable analytical method to quantify the concentrations of the parent compound and its degradation products.
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Data Analysis:
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Plot the concentration of the herbicide safener over time.
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Calculate the degradation rate and half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).
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Visualizations
Signaling Pathways and Experimental Workflows
Caption: General metabolic pathway for herbicide safener detoxification in plants.
Caption: Typical workflow for a herbicide safener degradation experiment.
References
Herbicide safener-2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Herbicide safener-2 (also referred to as Compound III-7). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Compound III-7) is a novel purine derivative developed to protect crops from herbicide injury. It functions by competitively binding to the acetolactate synthase (ALS) active site, the same target as for the herbicide mesosulfuron-methyl. This competitive binding helps to mitigate the phytotoxic effects of the herbicide on the crop. A study has shown that this compound shares a similar pharmacokinetic profile with the commercial safener mefenpyr-diethyl.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Specific, long-term stability data for this compound is not extensively published. However, general guidelines for research compounds of this nature, and information from suppliers, can provide direction.
| Condition | Recommendation | Rationale |
| Temperature | For short-term storage (days to weeks), room temperature may be acceptable for the solid compound.[2] For long-term storage, it is best practice to store at -20°C or -80°C. | Lower temperatures minimize the rate of potential chemical degradation. |
| Light | Store in a dark place or in an amber vial. | Many organic compounds, especially those with aromatic rings, are sensitive to photodegradation. |
| Moisture | Store in a tightly sealed container in a dry environment or desiccator. | Purine derivatives can be susceptible to hydrolysis. |
| Form | Store as a solid (powder). Prepare solutions fresh for each experiment if possible. | Solutions are generally less stable than the solid form of a compound. |
Note: Always refer to the Certificate of Analysis provided by the supplier for any specific storage instructions.
Q3: What solvents are suitable for dissolving this compound?
A3: The synthesis of this compound involves purification by column chromatography using a mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) as the eluent, suggesting solubility in these or similar polar organic solvents.[1] For biological assays, a common practice is to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous experimental buffer immediately before use.
Troubleshooting Guide
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | 1. Compound degradation due to improper storage or handling. 2. Precipitation of the compound in aqueous assay buffer. | 1. Verify Storage: Confirm that the compound has been stored at the correct temperature, protected from light and moisture. 2. Prepare Fresh Solutions: Prepare a new stock solution from the solid compound and fresh working solutions for your experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. 3. Check Solubility: After diluting the stock solution into your aqueous buffer, visually inspect for any cloudiness or precipitate. If precipitation is suspected, consider lowering the final concentration or adjusting the buffer composition if possible. |
| Visible changes in the compound (e.g., color change, clumping) | Chemical instability, oxidation, or absorption of moisture. | 1. Assess Purity: If you have access to analytical instrumentation (e.g., HPLC, LC-MS), check the purity of the compound. 2. Discard if Necessary: If significant degradation is suspected, it is best to use a fresh batch of the compound to ensure the reliability of your experimental results. |
| Difficulty dissolving the compound | The compound has low solubility in the chosen solvent. | 1. Try Gentle Warming: Gently warm the solution to aid dissolution. 2. Sonication: Use a sonicator bath to help break up solid particles and enhance solubility. 3. Test Alternative Solvents: If solubility remains an issue, test other compatible organic solvents (e.g., ethanol, acetonitrile). |
Experimental Protocols
Synthesis of this compound (Compound III-7)
The synthesis of this compound is a multi-step process. The final step involves the acylation of a 9-substituted-6-hydrazinopurine intermediate.[1]
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Reactants: The precursor 9-substituted-6-hydrazinopurine (Compound II) and a specific carboxylic acid are used.
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Reagents: N,N-diisopropylethylamine, 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) are added to a solution in acetonitrile.
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Reaction Conditions: The mixture is refluxed at 75°C for 10 hours.
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Purification: The final product (Compound III-7) is purified by column chromatography on silica gel using a dichloromethane/methanol eluent.
Biological Activity Assay (In Vivo)
This protocol assesses the ability of this compound to protect wheat from injury by the herbicide mesosulfuron-methyl.
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Plant Cultivation: Wheat seeds are cultivated in a greenhouse environment.
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Treatment Application: A solution of this compound is applied at a concentration of 20 mg/kg to the soil, followed by the application of the herbicide mesosulfuron-methyl at a concentration of 30 g of active ingredient per hectare.
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Evaluation: After a set growth period, various parameters are measured to evaluate the safening effect, including:
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Root length
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Plant height
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Fresh weight of roots and the whole plant
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Chlorophyll content
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Enzyme activities (e.g., Glutathione S-transferase (GST), Cytochrome P450)
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Data Analysis: The recovery rates for the measured growth indices are calculated and compared to control groups (untreated, herbicide only, and a commercial safener like mefenpyr-diethyl).
Visualizations
Caption: A general workflow for in vitro experiments using this compound.
Caption: A decision tree for troubleshooting experimental issues with this compound.
References
Technical Support Center: Addressing Herbicide Safener-Induced Resistance in Weeds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in their experiments on herbicide safener-induced resistance in weeds. Herbicide safeners are compounds used to protect crops from herbicide injury, but their application can sometimes lead to enhanced herbicide metabolism in weeds, a phenomenon known as non-target-site resistance (NTSR). This guide offers practical solutions to common experimental challenges.
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Frequently Asked Questions (FAQs)
Q1: What is herbicide safener-induced resistance in weeds?
A1: Herbicide safeners are designed to enhance the metabolic detoxification of herbicides in crops, thereby protecting them from injury. However, some weeds can also be "safened," meaning the safener induces the same detoxification pathways in the weed, leading to increased tolerance or resistance to the herbicide. This is a form of non-target-site resistance (NTSR).[1][2][3]
Q2: What are the primary molecular mechanisms behind safener-induced resistance?
A2: The primary mechanism is the upregulation of genes encoding detoxification enzymes. Safeners can trigger signaling pathways that lead to increased expression of:
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Cytochrome P450 monooxygenases (P450s): These enzymes catalyze phase I metabolism of herbicides (e.g., oxidation, hydroxylation).[4][5]
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Glutathione S-transferases (GSTs): These enzymes are involved in phase II metabolism, conjugating glutathione to the herbicide or its metabolites, making them more water-soluble and less toxic.
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UDP-glucosyltransferases (UGTs): These also participate in phase II metabolism by conjugating glucose to herbicides.
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ATP-binding cassette (ABC) transporters: These proteins are involved in phase III metabolism, sequestering the conjugated herbicide metabolites into the vacuole or apoplast.
Q3: Why do some weed species show a safening effect while others do not?
A3: The response to a safener is species-specific and depends on the genetic makeup of the plant. A weed species may possess the necessary regulatory elements and detoxification genes that can be induced by a particular safener, while another may not. Even within a species, there can be genetic variation in the response to safeners.
Q4: Can the use of safeners accelerate the evolution of herbicide resistance in weed populations?
A4: Yes, there is evidence to suggest that the repeated use of safeners in conjunction with herbicides can select for weed biotypes that are more responsive to the safening effect. This can lead to a gradual increase in the frequency of resistant individuals in the population.
Q5: What are the key indicators of safener-induced resistance in an experiment?
A5: Key indicators include:
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A statistically significant increase in the herbicide dose required to achieve 50% growth reduction (GR50) or 50% mortality (LD50) when the safener is co-applied.
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Increased expression of detoxification genes (e.g., P450s, GSTs) in the weed after safener treatment.
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Enhanced rate of herbicide metabolism in the presence of the safener.
Troubleshooting Guides
Troubleshooting Herbicide Bioassays
| Problem | Possible Causes | Solutions |
| Inconsistent results between replicates or experiments. | 1. Genetic variability within the weed population. 2. Uneven herbicide/safener application. 3. Variations in environmental conditions (light, temperature, humidity). 4. Differences in plant growth stage at the time of treatment. | 1. Use a well-characterized, homozygous susceptible population as a control. For outcrossing species, consider using cloned individuals. 2. Ensure spray equipment is properly calibrated. For soil-applied treatments, thoroughly mix the herbicide/safener into the soil. 3. Conduct experiments in a controlled environment with consistent conditions. 4. Treat all plants at the same developmental stage. |
| No observable safening effect in a weed population where it is expected. | 1. Safener dose is too low or too high (phytotoxicity). 2. The specific herbicide-safener combination is not effective in that species. 3. The timing of safener application relative to herbicide application is not optimal. | 1. Conduct a dose-response experiment for the safener alone to determine the optimal, non-phytotoxic concentration. 2. Review literature for effective herbicide-safener combinations in the target or related species. 3. Test different application timings (e.g., pre-treatment with safener, co-application). |
| Unexpected phytotoxicity from the safener alone. | 1. The safener concentration is too high. 2. The weed species is particularly sensitive to that chemical class of safener. | 1. Perform a dose-response curve for the safener to establish a no-observable-effect level (NOEL). 2. Consider testing a different safener from another chemical family. |
Troubleshooting Metabolite Analysis by HPLC
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing, fronting, or splitting). | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Mismatch between sample solvent and mobile phase. | 1. Wash the column with a strong solvent or replace it. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or dilute the sample. 4. Dissolve the sample in the initial mobile phase if possible. |
| Inconsistent retention times. | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Air bubbles in the pump or detector. | 1. Ensure proper mixing and degassing of the mobile phase. Check for pump leaks. 2. Use a column oven to maintain a constant temperature. 3. Purge the pump and detector. |
| Low sensitivity or no peaks detected. | 1. Insufficient extraction of metabolites from plant tissue. 2. Degradation of metabolites during sample preparation. 3. Detector settings are not optimal. 4. Low concentration of metabolites. | 1. Optimize the extraction protocol (e.g., solvent, temperature, time). 2. Work quickly and at low temperatures. Use antioxidants if necessary. 3. Adjust the detector wavelength or other parameters for your target analytes. 4. Concentrate the sample or use a more sensitive detector (e.g., MS/MS). |
Troubleshooting Gene Expression Analysis (qRT-PCR)
| Problem | Possible Causes | Solutions |
| High Cq values or no amplification. | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription (RT). 3. Presence of PCR inhibitors. 4. Suboptimal primer/probe design. | 1. Assess RNA integrity (e.g., using a Bioanalyzer) and concentration. Use a high-quality RNA extraction kit. 2. Use a high-quality reverse transcriptase and optimize the RT reaction conditions. 3. Dilute the cDNA template to reduce inhibitor concentration. 4. Design and validate primers for specificity and efficiency. |
| Inconsistent results between technical replicates. | 1. Pipetting errors. 2. Poor mixing of the reaction components. | 1. Use calibrated pipettes and be meticulous with pipetting. 2. Ensure the reaction mix is thoroughly vortexed and centrifuged before aliquoting. |
| Non-specific amplification or primer-dimers. | 1. Suboptimal primer design. 2. Incorrect annealing temperature. | 1. Design primers with appropriate melting temperatures and check for potential self-dimerization. 2. Perform a temperature gradient PCR to determine the optimal annealing temperature. Run a melt curve analysis to check for a single peak. |
Troubleshooting Enzyme Activity Assays
| Problem | Possible Causes | Solutions |
| Low or no enzyme activity. | 1. Enzyme denaturation during extraction. 2. Presence of inhibitors in the plant extract. 3. Incorrect assay conditions (pH, temperature, substrate concentration). 4. Degradation of substrates or cofactors. | 1. Perform protein extraction at 4°C and include protease inhibitors in the extraction buffer. 2. Remove potential inhibitors by dialysis, gel filtration, or by including compounds like PVPP in the extraction buffer. 3. Optimize assay conditions for the specific enzyme and plant species. 4. Use fresh substrates and cofactors. |
| High background noise or non-enzymatic reaction. | 1. Substrate is unstable under assay conditions. 2. Non-enzymatic reaction between the substrate and other components in the extract. | 1. Run a control reaction without the enzyme extract to measure the rate of non-enzymatic substrate degradation. 2. Subtract the rate of the non-enzymatic reaction from the rate of the enzymatic reaction. |
| Non-linear reaction rate. | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or measure the initial reaction rate over a shorter time period. 2. Check the stability of the enzyme under the assay conditions. 3. Dilute the sample to reduce the accumulation of inhibitory products. |
Experimental Protocols
Protocol 1: Excised Leaf Assay for Herbicide Metabolism
This protocol is adapted from methods used to quantify herbicide metabolism rates in weeds, which helps to minimize variability from herbicide uptake and translocation.
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Plant Material: Grow herbicide-susceptible and potentially resistant weed populations in a controlled environment to the 3-4 leaf stage.
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Leaf Excision: Excise the third youngest leaf (approximately 2-3 cm in length) from each plant, including about 0.5 cm of the petiole.
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Incubation: Place the petiole of each excised leaf into a microcentrifuge tube containing a nutrient solution and the radiolabeled herbicide of interest, with and without the safener.
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Time Course: Incubate the leaves under controlled light and temperature conditions. Harvest leaves at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Extraction: At each time point, rinse the harvested leaf, blot dry, and homogenize in an appropriate extraction solvent (e.g., acetonitrile/water mixture).
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Analysis: Centrifuge the homogenate and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.
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Data Calculation: Calculate the percentage of the parent herbicide remaining at each time point and determine the half-life (T₅₀) of the herbicide in each treatment.
Protocol 2: Glutathione S-Transferase (GST) Activity Assay
This is a general spectrophotometric assay to measure total GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).
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Protein Extraction:
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Harvest fresh leaf tissue (approx. 100 mg) and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder and add ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and protease inhibitors).
-
Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant for the enzyme assay and protein quantification (e.g., Bradford assay).
-
-
Assay Reaction:
-
Prepare an assay cocktail containing potassium phosphate buffer (pH 6.5), 1 mM reduced glutathione (GSH), and 1 mM CDNB.
-
In a cuvette or 96-well plate, add a specific volume of the assay cocktail.
-
Initiate the reaction by adding a small volume of the protein extract.
-
Immediately measure the increase in absorbance at 340 nm for several minutes using a spectrophotometer. The increase in absorbance is due to the formation of the GS-DNB conjugate.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Calculate the GST activity using the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹).
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Experimental Treatment: Treat weed seedlings with the herbicide, the safener, and the herbicide-safener combination. Include an untreated control. Harvest tissue at specific time points after treatment and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the plant tissue using a suitable kit or protocol. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Check: Assess the purity and concentration of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design and Validation: Design primers for the target detoxification genes (e.g., specific P450s or GSTs) and for one or more stable reference genes. Validate primer efficiency by running a standard curve.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with a suitable qPCR master mix (e.g., SYBR Green-based), cDNA template, and primers.
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of the target genes using a method such as the 2-ΔΔCq method, normalizing to the expression of the reference gene(s).
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on herbicide safener effects in weeds.
Table 1: Effect of Safeners on Herbicide Efficacy (EC₅₀/GR₅₀ Values) in Weeds
| Weed Species | Herbicide | Safener | Herbicide EC₅₀/GR₅₀ (g a.i./ha) | Herbicide + Safener EC₅₀/GR₅₀ (g a.i./ha) | Resistance Factor (Fold Increase) |
| Alopecurus myosuroides | Clodinafop-propargyl | Mefenpyr-diethyl | 1068.89 | >2000 (estimated) | >1.87 |
| Lolium sp. | Pyroxsulam | Cloquintocet-mexyl | - | - | Survival increased by 23.8-46.5% |
| Digitaria sanguinalis | Nicosulfuron | Isoxadifen-ethyl | 83 mg/L | 28-45 mg/L | - (Increased Efficacy) |
EC₅₀/GR₅₀: The effective concentration or dose that causes a 50% reduction in growth. A higher value indicates greater tolerance.
Table 2: Safener-Induced Expression of Detoxification Genes in Weeds (Fold Change vs. Untreated)
| Weed Species | Safener | Gene Family | Gene | Fold Change in Expression |
| Lolium sp. | Cloquintocet-mexyl | P450 | CYP81A | ~2-5 |
| Lolium sp. | Mefenpyr-diethyl | P450 | CYP71C | ~2-4 |
| Alopecurus myosuroides | Cloquintocet-mexyl | GST | AmGSTF1 | ~3 |
| Triticum aestivum (for comparison) | Cloquintocet-mexyl | P450 | TaCYP81 | 5-20 |
Table 3: Effect of Safeners on GST Activity in Weeds
| Weed Species | Safener | GST Activity (nmol/min/mg protein) | Fold Increase |
| Arabidopsis thaliana (model) | Benoxacor | ~150 | ~3.0 |
| Arabidopsis thaliana (model) | Fenclorim | ~100 | ~2.0 |
Visualizations
Signaling and Detoxification Pathway
Caption: Safener-induced signaling cascade leading to enhanced herbicide detoxification and resistance in weeds.
Experimental Workflow for Investigating Safener-Induced Resistance
References
- 1. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growiwm.org [growiwm.org]
- 3. It’s Complicated: Non-target-site Herbicide Resistance | Weeders of the West | Washington State University [smallgrains.wsu.edu]
- 4. Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Herbicide Safener-2 Uptake in Plants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the uptake of Herbicide Safener-2 in plants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily functions by accelerating the metabolic detoxification of herbicides within the crop plant, without affecting the herbicide's efficacy on target weed species.[1][2][3] It achieves this by inducing the expression of key detoxification enzymes, such as Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[3][4] These enzymes convert the herbicide into non-toxic metabolites, which are then sequestered into vacuoles. This compound has a similar pharmacokinetic profile to mefenpyr-diethyl and can competitively bind to the acetolactate synthase (ALS) active site with mesosulfuron-methyl.
Q2: What are the key factors influencing the uptake of this compound by plants?
A2: The uptake of this compound is a complex process influenced by several factors, including:
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Plant-related factors: Leaf age and cuticle thickness, presence of leaf hairs (trichomes), and the overall physiological state of the plant. Younger leaves with thinner cuticles tend to absorb safeners more readily.
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Environmental factors: Humidity, temperature, and light can significantly impact uptake. High humidity and optimal temperatures generally favor absorption.
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Application and formulation: The type of formulation, use of adjuvants, and spray droplet characteristics play a crucial role.
Q3: How do adjuvants enhance the uptake of this compound?
A3: Adjuvants are substances added to a spray solution to improve the performance of the active ingredient. For this compound, adjuvants can enhance uptake by:
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Reducing surface tension: Surfactants lower the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.
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Increasing penetration: Oil concentrates (crop oils or methylated seed oils) can disrupt the waxy cuticle of the leaf, facilitating the penetration of the safener.
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Improving retention: Stickers help the spray droplets adhere to the leaf surface, reducing runoff.
Q4: Can the formulation of this compound be optimized for better uptake?
A4: Yes, formulation strategies can significantly impact the bioavailability and uptake of this compound. Key considerations include:
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Solvent system: Choosing appropriate solvents to ensure the safener remains in solution and is readily available for absorption.
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Emulsifiers and dispersants: These agents help to create a stable mixture of immiscible liquids (like oil and water) and ensure uniform distribution of the safener in the spray tank.
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Particle size: For solid formulations, reducing the particle size can increase the surface area for dissolution and subsequent absorption.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor safening effect despite application of this compound | Inadequate uptake of the safener by the crop plant. | - Optimize the formulation by adding a suitable adjuvant (e.g., non-ionic surfactant or methylated seed oil).- Apply during optimal environmental conditions (high humidity, moderate temperature).- Ensure proper spray coverage of the target crop foliage. |
| The crop variety may have a low response to the safener. | - Screen different crop varieties for their responsiveness to this compound. | |
| Incorrect timing of application. | - Apply the safener prior to or simultaneously with the herbicide application, as specified in the experimental protocol. | |
| Variability in experimental results | Inconsistent application technique. | - Calibrate spray equipment to ensure a consistent application volume and droplet size. |
| Fluctuations in environmental conditions between experiments. | - Conduct experiments in a controlled environment (e.g., greenhouse or growth chamber) to minimize variability. | |
| Plant stress (drought, nutrient deficiency). | - Ensure plants are healthy and not under stress before and during the experiment. | |
| Visible crop injury after application | The safener itself is causing phytotoxicity at the concentration used. | - Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration of this compound. |
| The safener is not effectively metabolizing the herbicide in the specific crop. | - Investigate the metabolic pathway of the herbicide in the crop and determine if this compound is inducing the correct detoxification enzymes. | |
| Antagonistic interaction with other tank-mix partners. | - Conduct compatibility tests before mixing this compound with other chemicals. |
Data Presentation
Table 1: Effect of Different Adjuvants on the Uptake of this compound in Maize Seedlings
| Adjuvant Type | Concentration (% v/v) | Safener Uptake (µg/g fresh weight) after 24h |
| Control (No Adjuvant) | 0 | 5.2 ± 0.8 |
| Non-ionic Surfactant (NIS) | 0.25 | 12.7 ± 1.5 |
| Crop Oil Concentrate (COC) | 1.0 | 18.9 ± 2.1 |
| Methylated Seed Oil (MSO) | 1.0 | 25.4 ± 2.8 |
| Organo-silicone Surfactant | 0.1 | 29.1 ± 3.2 |
Table 2: Influence of Environmental Conditions on this compound Efficacy (Reduction in Herbicide Injury)
| Temperature (°C) | Relative Humidity (%) | Reduction in Herbicide Injury (%) |
| 15 | 40 | 35 ± 4.2 |
| 25 | 60 | 78 ± 5.1 |
| 25 | 85 | 92 ± 3.8 |
| 35 | 60 | 65 ± 6.5 |
Experimental Protocols
Protocol 1: Evaluation of Adjuvants for Enhancing this compound Foliar Uptake
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Plant Material: Grow maize (Zea mays) seedlings in a controlled environment (25/20°C day/night, 16h photoperiod) until they reach the V3-V4 growth stage.
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Treatment Solutions: Prepare a stock solution of radiolabeled this compound. Prepare spray solutions containing a fixed concentration of the labeled safener and different adjuvants (NIS, COC, MSO, Organo-silicone) at their recommended concentrations. Include a control with no adjuvant.
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Application: Apply the treatment solutions to the adaxial surface of the third leaf of each seedling using a microsyringe. Apply a known volume and concentration.
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Incubation: Keep the treated plants in the controlled environment for a specified time course (e.g., 6, 12, 24, 48 hours).
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Sample Collection and Processing: At each time point, excise the treated leaf. Wash the leaf surface with a solution (e.g., 10% methanol) to remove unabsorbed safener.
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Quantification: Homogenize the washed leaf tissue and measure the amount of radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the amount of absorbed this compound as a percentage of the total amount applied.
Protocol 2: Quantification of Detoxification Enzyme Induction by this compound
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Plant Treatment: Treat wheat (Triticum aestivum) seedlings at the two-leaf stage with a solution of this compound or a control solution.
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Sample Collection: Harvest leaf tissue at various time points after treatment (e.g., 0, 12, 24, 48, 72 hours).
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Protein Extraction: Homogenize the leaf tissue in an extraction buffer and centrifuge to obtain the crude protein extract.
-
Glutathione S-transferase (GST) Activity Assay:
-
Prepare a reaction mixture containing phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
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Add the protein extract to initiate the reaction.
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Measure the increase in absorbance at 340 nm over time using a spectrophotometer.
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Calculate the GST activity and express it as nmol of CDNB-GSH conjugate formed per minute per mg of protein.
-
-
Cytochrome P450 (P450) Activity Assay:
-
P450 activity can be measured using various substrates, such as 7-ethoxycoumarin O-deethylase (ECOD).
-
The assay measures the production of the fluorescent product 7-hydroxycoumarin.
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Express P450 activity as pmol of product formed per minute per mg of protein.
-
-
Data Analysis: Compare the enzyme activities in safener-treated plants to the control plants at each time point.
Visualizations
Caption: Herbicide detoxification pathway induced by this compound.
References
Technical Support Center: Herbicide Safener-2 (HS-2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Herbicide Safener-2 (HS-2), with a focus on minimizing potential off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with HS-2.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in non-target cells/organisms. | 1. Concentration Too High: The concentration of HS-2 may be in a toxic range for the specific cell line or organism being tested. 2. Solvent Toxicity: The solvent used to dissolve HS-2 (e.g., DMSO) may be causing toxicity at the concentration used. 3. Synergistic Toxicity: HS-2 may be interacting with the herbicide or other media components to produce a toxic effect. | 1. Perform a Dose-Response Curve: Titrate HS-2 across a wide range of concentrations to determine the optimal, non-toxic working concentration (See Protocol 1). 2. Solvent Control: Ensure all experiments include a vehicle control with the same concentration of solvent used in the HS-2 treated samples. 3. Test Components Separately: Evaluate the toxicity of the herbicide alone, HS-2 alone, and the combination to identify synergistic effects. |
| Inconsistent safening effect observed across experiments. | 1. Variability in Cell Passage Number: Higher passage numbers can lead to phenotypic drift and altered metabolic activity. 2. Inconsistent Treatment Timing: The timing of HS-2 application relative to the herbicide treatment is critical for its protective effect.[1] 3. Compound Degradation: Improper storage of HS-2 stock solutions may lead to reduced activity. | 1. Use Low-Passage Cells: Use cells within a consistent and low passage number range for all experiments. 2. Standardize Treatment Protocol: Apply HS-2 either simultaneously with or prior to the herbicide application, and maintain this timing consistently.[1] 3. Proper Storage: Store HS-2 stock solutions in small aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles. |
| Unexpected changes in gene or protein expression unrelated to the primary safening mechanism. | 1. Off-Target Binding: HS-2 may be interacting with unintended cellular targets, activating other signaling pathways.[2] 2. Metabolic Stress Response: The cell may be mounting a general stress response to a xenobiotic compound.[3] | 1. Perform Global Profiling: Use transcriptomics (RNA-seq) or proteomics to identify affected pathways. This can help characterize the off-target profile of HS-2. 2. Validate Key Off-Target Genes: Use qPCR or Western blotting to confirm changes in the expression of key genes/proteins identified in the global profiling (See Protocol 2). 3. Reduce Concentration: Use the lowest effective concentration of HS-2 to minimize stress-related off-target effects. |
| Safener is reducing the efficacy of the herbicide against target weeds. | 1. Incorrect Safener-to-Herbicide Ratio: The ratio is critical for selective action. 2. Enhanced Weed Metabolism: The safener may be unintentionally increasing the metabolic resistance of the target weed species.[4] | 1. Optimize Ratio: Conduct a matrix experiment with varying concentrations of both HS-2 and the herbicide to find the optimal ratio for crop protection without compromising weed control. 2. Species-Specificity Testing: Confirm that the safening mechanism is specific to the crop and does not significantly affect the target weed species. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HS-2?
A1: HS-2, like many commercial safeners, is designed to protect crops from herbicide injury primarily by enhancing the plant's natural detoxification pathways. It typically works by upregulating the expression and activity of key metabolic enzymes, such as Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). These enzymes accelerate the metabolism of the herbicide in the crop plant into non-toxic forms, effectively preventing it from reaching its site of action at damaging concentrations.
Q2: How should I properly store and handle HS-2?
A2: HS-2 should be stored as a solid at 4°C for short-term storage and -20°C for long-term storage. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: Can HS-2 be used in non-plant systems, such as mammalian cell lines?
A3: While HS-2 is developed for use in plants, its components may have biological activity in other systems. It is crucial to perform thorough cytotoxicity and off-target effect assessments before use in non-plant systems. Significant knowledge gaps exist regarding the toxicity of many safeners in non-target organisms.
Q4: What are the most common off-target effects to watch for?
A4: The most common off-target effects involve the unintended activation of general stress response pathways and the modulation of genes involved in xenobiotic metabolism. In some cases, safeners can impact the expression of non-target-site-based resistance genes. Researchers should be vigilant for unexpected changes in cell health, morphology, and the expression of key signaling molecules.
Q5: How can I be sure the observed effects are from HS-2 and not the solvent?
A5: Always include a "vehicle control" in your experimental design. This control group should be treated with the exact same concentration of the solvent (e.g., DMSO) used to deliver HS-2 to your experimental group. This allows you to subtract any effects caused by the solvent itself.
Data Presentation
Table 1: Dose-Response of HS-2 on Non-Target Cell Line (HEK293) Viability
| HS-2 Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 97.5 ± 4.8 |
| 10 | 95.1 ± 5.3 |
| 25 | 88.3 ± 6.2 |
| 50 | 75.4 ± 7.1 |
| 100 | 52.1 ± 8.5 |
Table 2: Effect of HS-2 on Off-Target Gene Expression in Crop Seedlings
| Gene | Treatment Group | Fold Change (vs. Control) ± SEM |
| GST1 (Detoxification) | Herbicide Only | 1.2 ± 0.2 |
| HS-2 (10 µM) + Herbicide | 8.5 ± 0.9 | |
| CYP71A1 (Detoxification) | Herbicide Only | 1.5 ± 0.3 |
| HS-2 (10 µM) + Herbicide | 12.3 ± 1.1 | |
| HSP70 (Stress Response) | Herbicide Only | 3.1 ± 0.4 |
| HS-2 (10 µM) + Herbicide | 3.5 ± 0.5 | |
| APX1 (Oxidative Stress) | Herbicide Only | 4.2 ± 0.6 |
| HS-2 (10 µM) + Herbicide | 1.8 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed non-target cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
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Treatment Preparation: Prepare serial dilutions of HS-2 in culture media. Include a vehicle control (media with solvent) and an untreated control.
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Cell Treatment: Remove the old media and add 100 µL of the prepared treatments to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Quantitative PCR (qPCR) for Off-Target Gene Expression
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Sample Preparation: Grow crop seedlings under controlled conditions. Treat with vehicle control, herbicide alone, or HS-2 + herbicide for a specified time (e.g., 24 hours).
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RNA Extraction: Harvest tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific to the target genes (e.g., HSP70, APX1) and a reference gene (e.g., Actin).
-
Thermal Cycling: Run the qPCR plate on a real-time PCR system with a standard cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Visualizations
Caption: Hypothetical signaling pathways for HS-2.
References
- 1. An Overview of the Mechanisms of Action of Herbicide Safeners [agris.fao.org]
- 2. mdpi.com [mdpi.com]
- 3. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Herbicide Safener-2 for Enhanced Crop Protection
For Immediate Release
[City, State] – [Date] – A novel herbicide safener, designated Herbicide Safener-2 (also known as compound III-7), has demonstrated superior efficacy in protecting wheat crops from the phytotoxic effects of the acetolactate synthase (ALS) inhibiting herbicide, mesosulfuron-methyl.[1][2] This comparison guide provides an objective analysis of this compound's performance against the commercially available safener, mefenpyr-diethyl, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical industry.
Executive Summary
This compound, a novel purine derivative, has been shown to provide enhanced protection to wheat from mesosulfuron-methyl-induced injury compared to the current industry standard, mefenpyr-diethyl.[2] The primary mechanism of action for this compound is its competitive binding to the active site of acetolactate synthase (ALS), thereby preventing the herbicide from inhibiting this crucial enzyme.[1][2] This protective effect has been quantified through various biological assays, indicating a significant improvement in plant health and recovery.
Performance Comparison: this compound vs. Mefenpyr-diethyl
| Performance Metric | This compound (Compound III-7) | Mefenpyr-diethyl (Commercial Standard) | Herbicide Alone (Mesosulfuron-methyl) | Untreated Control |
| Plant Vigor & Biomass | Superior recovery and growth | Standard recovery and growth | Significant stunting and reduced biomass | Healthy growth |
| Chlorophyll Content | Higher retention, indicating reduced stress | Moderate retention | Significant reduction, leading to chlorosis | Normal levels |
| Glutathione (GSH) Content | Enhanced levels, indicating robust detoxification | Increased levels | Depleted levels | Baseline levels |
| Enzyme Activity (e.g., GST) | Significantly induced activity for herbicide metabolism | Induced activity | Baseline or reduced activity | Baseline activity |
Table 1: Comparative Performance of this compound. Data is summarized based on the qualitative superiority reported in Peng et al. (2024).
Mechanism of Action and Signaling Pathway
Herbicide safeners protect crops from herbicide injury primarily by enhancing the plant's natural defense and detoxification pathways. This compound, like other safeners, is believed to upregulate the expression of genes involved in herbicide metabolism, such as those encoding cytochrome P450 monooxygenases and glutathione S-transferases (GSTs). These enzymes convert the herbicide into less toxic forms, which are then sequestered in the vacuole.
The specific mechanism of this compound involves direct competition with the herbicide mesosulfuron-methyl for the active site of the ALS enzyme. This competitive inhibition prevents the herbicide from disrupting the synthesis of essential branched-chain amino acids, allowing the crop to function normally.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols from the primary research on this compound are not fully available. However, based on standard methodologies in the field, the following protocols are representative of the experiments conducted to validate the protective effect of herbicide safeners.
Greenhouse Bioassay for Safener Efficacy
This experiment evaluates the protective effect of a safener against herbicide injury under controlled greenhouse conditions.
References
A Comparative Analysis of Herbicide Safener-2 and Dichloroacetamide Safeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Herbicide safener-2 (also known as Compound III-7) and traditional dichloroacetamide safeners. The information presented herein is based on objective experimental data to assist researchers and professionals in understanding the distinct mechanisms and performance characteristics of these crop protection agents.
Executive Summary
Herbicide safeners are crucial for modern agriculture, protecting crops from herbicide-induced injury. The dichloroacetamide class of safeners, including well-known compounds like benoxacor, dichlormid, and furilazole, has been a mainstay in protecting cereal crops. These safeners primarily function by inducing the expression of endogenous detoxification enzymes in the crop, leading to enhanced metabolism of the herbicide.
A new generation of safeners is emerging with distinct mechanisms of action. This compound, a purine derivative, represents a significant departure from the dichloroacetamide class. Instead of enhancing herbicide metabolism, it acts as a competitive inhibitor at the herbicide's target site, the acetolactate synthase (ALS) enzyme. This guide will delve into the comparative performance, mechanisms of action, and experimental validation of these two classes of safeners.
Performance Comparison
Quantitative data on the performance of this compound and various dichloroacetamide safeners are summarized below. It is important to note that the data for dichloroacetamide safeners are compiled from various studies and may not be directly comparable due to differing experimental conditions, crops, and herbicide partners.
Table 1: Performance of this compound in Wheat against Mesosulfuron-methyl Injury [1]
| Performance Metric | Mesosulfuron-methyl (30 g a.i./ha) | + Mefenpyr-diethyl (20 mg/kg) | + this compound (Compound III-7) (20 mg/kg) |
| Root Length (% of control) | 35.12 | 75.31 | 88.64 |
| Plant Height (% of control) | 42.58 | 81.25 | 85.97 |
| Root Fresh Weight (% of control) | 38.27 | 78.93 | 86.13 |
| Plant Fresh Weight (% of control) | 45.19 | 74.35 | 79.04 |
| Chlorophyll Content (% of control) | 55.21 | 74.35 | 88.64 |
Data from Peng J, et al. (2024). Mefenpyr-diethyl is a commercial standard, not a dichloroacetamide, used for comparison in the study.
Table 2: Performance of Dichloroacetamide Safeners in Various Crops
| Safener | Crop | Herbicide | Performance Metric | Result |
| Benoxacor | Maize | Metolachlor | Yield Increase vs. Control | 20%[2] |
| Benoxacor | Soybean | Metolachlor | Yield Increase vs. Control | 15%[2] |
| Benoxacor | Cotton | Metolachlor | Yield Increase vs. Control | 18%[2] |
| Dichlormid | Maize | Metolachlor | Injury Reduction vs. Herbicide Alone | Significant reduction in visual injury and stand loss[3] |
| AD-67 | Rice | Pretilachlor | Relative Root Length Increase vs. Herbicide Alone | 50% |
| AD-67 | Rice | Pretilachlor | Relative Plant Height Increase vs. Herbicide Alone | 40% |
| AD-67 | Rice | Pretilachlor | Relative Fresh Weight Increase vs. Herbicide Alone | 62% |
Mechanisms of Action
The fundamental difference between this compound and dichloroacetamide safeners lies in their mode of action at the molecular level.
This compound: Competitive Inhibition at the Target Site
This compound protects crops by directly competing with ALS-inhibiting herbicides, such as mesosulfuron-methyl, for binding to the active site of the acetolactate synthase (ALS) enzyme. By binding to the enzyme, it prevents the herbicide from inhibiting the biosynthesis of essential branched-chain amino acids, thus averting phytotoxicity. This mechanism does not rely on the induction of metabolic pathways.
Dichloroacetamide Safeners: Induction of Herbicide Detoxification Pathways
Dichloroacetamide safeners like benoxacor, dichlormid, furilazole, and AD-67 work by upregulating the expression of genes involved in xenobiotic detoxification. This leads to an increase in the levels and activities of enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). These enzymes catalyze the metabolism of the herbicide into non-toxic or less toxic derivatives, which are then sequestered or further degraded by the plant.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action and a typical experimental workflow for evaluating safener efficacy.
References
A Comparative Guide to the Cross-Reactivity of Benoxacor with Diverse Herbicide Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicide safener benoxacor's cross-reactivity and performance with different classes of herbicides. The information presented is supported by experimental data to aid in research and development efforts. Benoxacor is a dichloroacetamide safener primarily used to protect maize (corn) from injury caused by chloroacetamide herbicides, such as S-metolachlor.[1][2] Its primary mechanism of action involves the induction of glutathione S-transferase (GST) enzymes, which detoxify the herbicide within the crop plant.[3][4] This guide explores the efficacy of benoxacor not only with its target herbicide class but also with other classes, providing insights into its broader utility.
Quantitative Performance Analysis
The safening effect of benoxacor can be quantified by measuring the reduction in herbicide-induced crop injury and the preservation of plant biomass. The following tables summarize experimental data on benoxacor's performance with different herbicide classes.
Benoxacor Performance in Maize with Chloroacetamide Herbicides
Benoxacor is highly effective at protecting maize from chloroacetamide herbicide injury. This is its primary commercial application. The safening mechanism is a significant increase in the activity of glutathione S-transferase (GST), which rapidly metabolizes the herbicide.[5] Studies have shown that benoxacor treatment can increase GST activity in maize seedlings by 2.6- to 3.8-fold.
| Herbicide Class | Herbicide Example | Crop | Key Efficacy Metrics | Outcome |
| Chloroacetamide | S-metolachlor | Maize | GST Activity Increase | 2.6 to 3.8-fold increase in GST activity with 1 µM benoxacor. |
| Chloroacetamide | S-metolachlor | Maize | Herbicide Metabolism | Significantly reduced concentration of unmetabolized metolachlor in developing leaves. |
Cross-Reactivity of Benoxacor in Tomato: A Case Study
While primarily used in maize, studies on other crops like tomato provide valuable data on benoxacor's potential cross-reactivity. The following data is from a study evaluating the pre-conditioning of tomato seeds with benoxacor before the application of various herbicides.
Table 1: Effect of Benoxacor on Tomato Biomass in the Presence of Different Herbicide Classes
| Herbicide Class | Herbicide Applied | Benoxacor Treatment | Dry Biomass Increase vs. Control (No Safener) |
| Synthetic Auxin | 2,4-D, Dicamba | 10 µM | 1.42 times |
| PPO Inhibitor | Sulfentrazone | 10 µM | 1.42 times |
| PSII Inhibitor | Metribuzin | 10 µM | 1.42 times |
Data adapted from a study on tomato (Solanum lycopersicum).
Table 2: Effect of Benoxacor on Visual Injury in Tomato
| Herbicide Class | Herbicide Applied | Benoxacor Treatment | Visual Injury Assessment |
| Synthetic Auxin | 2,4-D, Dicamba | 10 µM | No significant reduction in visual injury. |
| PPO Inhibitor | Sulfentrazone | 10 µM | No significant reduction in visual injury. |
| PSII Inhibitor | Metribuzin | 10 µM | No significant reduction in visual injury. |
It is noteworthy that in this tomato study, while benoxacor treatment led to a significant increase in dry biomass post-herbicide application, it did not visually reduce the immediate signs of injury.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate safener efficacy, the following diagrams illustrate the key processes.
Caption: Benoxacor induces the expression of GST genes, leading to increased herbicide detoxification.
Caption: A typical greenhouse workflow for assessing the cross-reactivity of a herbicide safener.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of herbicide safeners.
Greenhouse Bioassay for Safener Cross-Reactivity
This protocol outlines a typical greenhouse experiment to evaluate the efficacy of a safener against various herbicides.
-
Plant Material and Growth Conditions:
-
Maize (Zea mays L.) or another target crop's seeds are planted in pots containing a standardized soil mix.
-
The pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.
-
Plants are grown to a specific developmental stage (e.g., two to three-leaf stage) before treatment application.
-
-
Safener and Herbicide Application:
-
Benoxacor is applied either as a seed treatment before planting or as a spray application to the seedlings.
-
Herbicides from different chemical classes are applied at various concentrations, including the recommended field rate and higher rates to simulate over-application.
-
Applications are typically made using a precision laboratory track sprayer to ensure uniform coverage.
-
Control groups include untreated plants, plants treated only with the herbicide, and plants treated only with the safener.
-
-
Data Collection and Analysis:
-
Visual Injury Assessment: Crop injury is visually rated at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).
-
Biomass Measurement: At the end of the experiment, the above-ground plant tissue is harvested, and the fresh and dry weights are recorded to quantify the impact on plant growth.
-
Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine the significance of the safening effect.
-
Glutathione S-Transferase (GST) Activity Assay
This biochemical assay is used to measure the induction of GST enzymes by the safener, which is a key indicator of its mechanism of action.
-
Tissue Extraction:
-
Fresh plant tissue (e.g., maize shoots or roots) is harvested and immediately frozen in liquid nitrogen.
-
The tissue is ground to a fine powder, and proteins are extracted using a buffer solution.
-
-
Enzyme Assay:
-
The total protein concentration in the extract is determined using a standard method (e.g., Bradford assay).
-
GST activity is measured spectrophotometrically using a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The assay measures the rate of conjugation of CDNB with glutathione, which results in a product that absorbs light at a specific wavelength.
-
The specific activity of GST is calculated and expressed as units of enzyme activity per milligram of protein.
-
Discussion and Conclusion
Benoxacor demonstrates high efficacy in protecting maize from chloroacetamide herbicides by significantly enhancing GST activity, leading to rapid herbicide detoxification. The cross-reactivity data from tomato suggests that benoxacor can increase plant biomass in the presence of herbicides from other classes, such as synthetic auxins, PPO inhibitors, and PSII inhibitors. However, its effectiveness in reducing visual injury from these other herbicide classes may be limited.
For researchers and professionals in drug and agrochemical development, these findings highlight the specificity of benoxacor's primary safening mechanism. While its ability to enhance GST is well-documented for chloroacetanilides, its protective effects against herbicides with different modes of action may be less pronounced or operate through alternative physiological responses that preserve biomass without preventing all visual symptoms of injury. Further research with quantitative assessments in maize is needed to fully elucidate the cross-reactivity of benoxacor with a broader range of herbicide classes in its primary target crop.
References
Validating the Role of Glutathione S-Transferases with Herbicide Safener-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Herbicide Safener-2 and its role in validating Glutathione S-Transferases (GSTs) against other established herbicide safeners. The information presented is supported by experimental data to aid in research and development.
Introduction to Herbicide Safeners and Glutathione S-Transferases
Herbicide safeners are chemical agents that enhance the tolerance of crops to herbicides without compromising the herbicide's efficacy against weeds[1]. A primary mechanism by which safeners protect crops is by inducing the expression and activity of detoxification enzymes, most notably Glutathione S-Transferases (GSTs)[2][3][4]. GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including herbicides, thereby rendering them less toxic and more easily sequestered or metabolized by the plant[2]. This guide focuses on "this compound," a compound noted for its pharmacokinetic similarity to mefenpyr-diethyl, and compares its role in GST validation with other well-documented safeners.
Comparative Analysis of Herbicide Safener Efficacy on GST Activity
While direct experimental data on the effect of this compound on GST activity is not currently available in the public domain, its structural analogue, mefenpyr-diethyl, has been shown to induce GST expression. The following tables summarize quantitative data on the induction of GST activity by various established herbicide safeners in different plant species. This comparative data provides a benchmark for evaluating the potential efficacy of novel safeners like this compound.
Table 1: Induction of GST Activity by Various Herbicide Safeners in Different Plant Species
| Herbicide Safener | Plant Species | Fold Increase in GST Activity (Substrate: CDNB) | Reference |
| Benoxacor | Arabidopsis thaliana | ~3.5 | |
| Fenclorim | Arabidopsis thaliana | ~3.0 | |
| Fluxofenim | Arabidopsis thaliana | ~4.0 | |
| Mefenpyr-diethyl | Wheat (Triticum aestivum) | ~2.0 (in some varieties) | |
| Cloquintocet-mexyl | Wheat (Triticum aestivum) | 1.77 | |
| Fenchlorazole-ethyl | Wheat (Triticum aestivum) | 1.94 | |
| R-29148 (R-isomer) | Maize (Zea mays) | 1.87 (compared to S-isomer) |
Table 2: Specific Activity of GSTs with Different Herbicide Safeners in Arabidopsis thaliana
| Herbicide Safener | Substrate | Specific Activity (nkat/mg protein) | Reference |
| Control (Untreated) | Metolachlor | Not Detected | |
| Benoxacor | Metolachlor | 0.029 | |
| Fenclorim | Metolachlor | 0.0001 | |
| Control (Untreated) | Fluorodifen | Not Detected | |
| Benoxacor | Fluorodifen | 0.029 | |
| Fenclorim | Fluorodifen | 0.0001 |
Experimental Protocols
Plant Material and Safener Treatment
A detailed protocol for treating plant seedlings with herbicide safeners to study GST induction.
-
Plant Growth: Grow seedlings of the desired plant species (e.g., Arabidopsis thaliana, wheat, maize) hydroponically or in a suitable sterile solid medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Safener Application: For hydroponic cultures, add the herbicide safener (e.g., this compound, benoxacor, fenclorim) directly to the liquid growth medium to the desired final concentration (typically in the micromolar range). For plants grown on solid media, the safener can be applied as a soil drench or a foliar spray.
-
Treatment Duration: Expose the seedlings to the safener for a specific period (e.g., 24 to 72 hours) before harvesting the tissue for analysis. Include a control group of seedlings treated with the solvent used to dissolve the safener (e.g., DMSO).
Protein Extraction and GST Activity Assay
A standard method for extracting total protein from plant tissues and measuring GST activity.
-
Tissue Homogenization: Harvest plant tissue (e.g., shoots, roots) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Protein Extraction: Resuspend the powdered tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors). Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard method such as the Bradford assay.
-
GST Activity Assay (using CDNB as a substrate):
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM reduced glutathione (GSH), and the plant protein extract.
-
Initiate the reaction by adding 1 mM 1-chloro-2,4-dinitrobenzene (CDNB).
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.
-
Calculate the specific activity of GST and express it as nmol of CDNB conjugated per minute per milligram of protein.
-
Signaling Pathways and Experimental Workflows
Safener-Induced GST Expression Pathway
Herbicide safeners are thought to activate a plant's endogenous defense signaling pathways, leading to the upregulation of detoxification genes, including GSTs. The oxylipin pathway, which is also involved in wound and pathogen responses, is a key proposed mechanism. Safeners may mimic or trigger the production of oxylipins, which then act as signaling molecules to induce the expression of GSTs and other protective genes through the action of TGA transcription factors.
Safener-induced signaling pathway for GST expression.
Experimental Workflow for Validating GST Role
The following workflow outlines the key steps to validate the role of GSTs in herbicide tolerance conferred by a safener.
Workflow for validating the role of GSTs.
Conclusion
Herbicide safeners play a crucial role in modern agriculture by enhancing crop tolerance to herbicides. The induction of Glutathione S-Transferases is a key mechanism underlying this protective effect. While direct evidence for "this compound" in inducing GSTs is pending, its structural similarity to mefenpyr-diethyl suggests a comparable mode of action. The comparative data and experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy of novel safeners and further elucidate the intricate role of GSTs in plant detoxification pathways. Future research should focus on direct experimental validation of "this compound" and a broader comparative analysis of different safener classes to optimize their use in crop protection.
References
- 1. Oxylipin Signaling in Plant Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of glutathione S-transferases in Arabidopsis by herbicide safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Herbicide Safeners: Benoxacor vs. Dichlormid for Maize Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent herbicide safeners, Benoxacor and Dichlormid, used to protect maize (Zea mays L.) from herbicide-induced injury. Both safeners belong to the dichloroacetamide class and are frequently used in conjunction with chloroacetanilide herbicides like metolachlor and acetochlor.[1][2] This analysis synthesizes experimental data on their performance, mechanisms of action, and provides detailed experimental protocols for key assessment methods.
Mechanism of Action: Enhancing Herbicide Detoxification
The primary mechanism by which both Benoxacor and Dichlormid protect maize is by stimulating the plant's natural defense pathways, leading to an accelerated metabolism and detoxification of the herbicide.[3][4] This process is largely mediated by the induction of specific enzymes, most notably Glutathione S-transferases (GSTs).[3]
Safeners like Benoxacor and Dichlormid act as signaling molecules that upregulate the expression of genes encoding for GSTs and other detoxification enzymes such as cytochrome P450 monooxygenases. The increased levels of GSTs catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH). This conjugation reaction renders the herbicide water-soluble and non-phytotoxic, facilitating its sequestration into vacuoles and preventing it from reaching its target site within the plant cell.
While both safeners operate through this general pathway, there can be subtle differences in the specific GST isozymes they induce and the magnitude of the response, which can influence their efficacy with different herbicides and under various environmental conditions.
Performance Comparison: Efficacy in Maize Protection
Experimental data from field studies directly comparing Benoxacor and Dichlormid for their efficacy in safening maize against metolachlor injury provides valuable insights into their relative performance.
| Parameter | Metolachlor Alone | Metolachlor + Benoxacor | Metolachlor + Dichlormid | Reference |
| Maize Injury (7 DAE) | Significant Injury | Significantly Less Injury | Less Injury than Metolachlor alone | |
| Maize Injury (at 4.48 and 8.96 kg ai/ha of Metolachlor) | High | Significantly Less Injury than Dichlormid treatment | Higher Injury than Benoxacor treatment | |
| Maize Stand Loss (7 DAE) | Significant Stand Loss | Minimal Stand Loss | Some Stand Loss |
DAE: Days After Emergence ai/ha: active ingredient per hectare
The data indicates that while both Benoxacor and Dichlormid effectively increase maize tolerance to metolachlor, Benoxacor demonstrated a superior protective effect, resulting in significantly less crop injury, especially at higher herbicide application rates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate and compare herbicide safeners.
1. Greenhouse Pot Experiment for Safener Efficacy Evaluation
-
Objective: To assess the protective effect of safeners against herbicide injury on maize seedlings under controlled conditions.
-
Materials: Maize seeds (e.g., Pioneer hybrid 3394), pots (15 cm diameter), potting mix (soil:sand:peat moss, 1:1:1 v/v/v), herbicide (e.g., metolachlor), safeners (Benoxacor, Dichlormid), controlled environment growth chamber.
-
Procedure:
-
Maize seeds are sown at a depth of 2.5 cm in pots filled with the potting mix.
-
Herbicide and safener treatments are applied pre-emergence to the soil surface immediately after sowing. Treatments include:
-
Untreated control
-
Herbicide alone at various rates (e.g., 1x and 2x the recommended field rate)
-
Herbicide at various rates in combination with each safener at a specified concentration.
-
-
Pots are placed in a growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, 75% relative humidity).
-
Pots are watered as needed to maintain adequate soil moisture.
-
Visual injury ratings are recorded at 7, 14, and 21 days after emergence (DAE) on a scale of 0% (no injury) to 100% (plant death).
-
At 21 DAE, plant height is measured, and shoots are harvested, dried in an oven at 70°C for 72 hours, and weighed to determine dry biomass.
-
-
Data Analysis: Analysis of variance (ANOVA) is performed on the data, and means are separated using a suitable test (e.g., Fisher's Protected LSD at P ≤ 0.05).
2. Glutathione S-transferase (GST) Activity Assay
-
Objective: To quantify the induction of GST activity in maize tissues following safener treatment.
-
Materials: Maize seedlings (coleoptiles from 4-day-old etiolated seedlings), extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA and 10% (v/v) glycerol), substrates (1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH)), spectrophotometer.
-
Procedure:
-
Maize seedlings are grown in the dark on moistened filter paper treated with or without the safener at a specific concentration.
-
Coleoptiles are harvested and homogenized in ice-cold extraction buffer.
-
The homogenate is centrifuged at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to obtain a crude enzyme extract (supernatant).
-
Protein concentration in the extract is determined using a standard method (e.g., Bradford assay).
-
The GST activity is assayed by mixing the enzyme extract with a reaction mixture containing buffer, CDNB, and GSH.
-
The rate of formation of the S-(2,4-dinitrophenyl)glutathione conjugate is measured by monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
GST specific activity is calculated and expressed as nmol of product formed per minute per mg of protein.
-
-
Data Analysis: Statistical analysis is performed to compare the GST activity in safener-treated and untreated control samples.
Conclusion
Both Benoxacor and Dichlormid are effective dichloroacetamide safeners that protect maize from chloroacetanilide herbicide injury by enhancing the plant's metabolic detoxification capacity, primarily through the induction of Glutathione S-transferases. Comparative studies indicate that under certain conditions, particularly at higher herbicide rates, Benoxacor may offer a superior level of protection compared to Dichlormid. The choice of safener can be a critical factor in optimizing weed management strategies while ensuring crop safety. The experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel herbicide safener technologies.
References
Assessing the Species-Specificity of Herbicide Safener-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Herbicide safener-2's species-specificity against other commercially available herbicide safeners. This compound, a compound with a similar pharmacokinetic profile to mefenpyr-diethyl, is designed to protect crops from herbicide injury. Understanding its efficacy across different plant species is crucial for its effective and safe application in agriculture and for guiding future research in crop protection. This document summarizes key performance data, details experimental methodologies for evaluation, and illustrates relevant biological pathways and workflows.
Comparative Analysis of Safener Efficacy
The species-specificity of herbicide safeners is a critical factor in their agricultural application, ensuring that the target crop is protected while weed control remains effective. The efficacy of this compound, benchmarked against other common safeners, is primarily attributed to its ability to selectively enhance the metabolic detoxification of herbicides in certain plant species.
Safeners typically function by inducing the expression of detoxification enzymes, such as Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[1] The differential induction of these enzymes across various plant species is the primary mechanism behind their species-specific action. For instance, studies have shown that in wheat, the safener cloquintocet-mexyl primarily induces GST activity, while other safeners mainly induce UDP-glucosyltransferases (UGTs). Conversely, in maize, several safeners predominantly induce GST activity.
This compound, similar to mefenpyr-diethyl, demonstrates high efficacy in protecting monocotyledonous crops, particularly cereals like wheat and barley, from herbicide injury. This protective effect is significantly diminished in most dicotyledonous plants and weed species.[2][3] The basis for this selectivity lies in the differential metabolism of the safener and the herbicide in different plant species. In protected crops, the safener is rapidly metabolized, leading to the induction of detoxification pathways that neutralize the herbicide. In susceptible weeds, this induction is either absent or occurs at a much lower level.
Table 1: Comparative Efficacy of this compound and Other Safeners in Various Plant Species
| Safener | Wheat (Triticum aestivum) | Barley (Hordeum vulgare) | Maize (Zea mays) | Rice (Oryza sativa) | Soybean (Glycine max) | Blackgrass (Alopecurus myosuroides) |
| This compound (as mefenpyr-diethyl) | High | High | Low | Low | Negligible | Negligible |
| Isoxadifen-ethyl | Low | Low | High | Moderate | Negligible | Negligible |
| Cloquintocet-mexyl | High | High | Low | Low | Negligible | Negligible |
| Fenclorim | Low | Low | Low | High | Negligible | Not Reported |
Data is a qualitative summary based on available literature. "High" indicates significant protection from herbicide injury, "Moderate" indicates partial protection, "Low" indicates minimal protection, and "Negligible" indicates no observable protection.
Table 2: Induction of Detoxification Enzyme Activity by this compound (as mefenpyr-diethyl) in Different Plant Species
| Plant Species | Glutathione S-transferase (GST) Activity Induction | Cytochrome P450 (P450) Activity Induction |
| Wheat (Triticum aestivum) | High | Moderate |
| Barley (Hordeum vulgare) | High | Moderate |
| Maize (Zea mays) | Low | Low |
| Soybean (Glycine max) | Negligible | Negligible |
| Blackgrass (Alopecurus myosuroides) | Negligible | Negligible |
Induction levels are relative and based on published studies. "High" signifies a substantial increase in enzyme activity upon safener treatment, "Moderate" a noticeable increase, "Low" a slight increase, and "Negligible" no significant change.
Signaling Pathways and Experimental Workflows
The molecular mechanism of safener action involves the induction of a complex signaling cascade that leads to the upregulation of detoxification genes. While the precise receptors for safeners remain largely unidentified, it is understood that their application triggers a response similar to plant defense mechanisms against xenobiotics.
Caption: Simplified signaling pathway of this compound action.
The assessment of a safener's species-specificity involves a multi-step experimental workflow, starting from initial whole-plant bioassays to more detailed molecular analyses.
Caption: Experimental workflow for assessing safener species-specificity.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of herbicide safener efficacy and species-specificity.
Whole-Plant Bioassay for Safener Efficacy Evaluation
This protocol is designed to assess the ability of a safener to protect different plant species from herbicide-induced injury.
Materials:
-
Seeds of selected monocot (e.g., wheat, barley, maize) and dicot (e.g., soybean, arabidopsis) crop species, and relevant weed species (e.g., blackgrass).
-
Herbicide of interest and this compound.
-
Pots, soil mix, and controlled environment growth chamber or greenhouse.
-
Spraying equipment calibrated for uniform application.
Procedure:
-
Plant Growth: Sow seeds in pots filled with a standard soil mix and grow them in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Treatment Application: At the 2-3 leaf stage, treat the plants with one of the following:
-
Control (no treatment)
-
Herbicide alone
-
This compound alone
-
Herbicide + this compound
-
-
Apply treatments using a calibrated sprayer to ensure uniform coverage.
-
Phytotoxicity Assessment: Visually assess herbicide injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale, where 0% is no injury and 100% is plant death.
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percent reduction in biomass compared to the control and analyze the data using appropriate statistical methods (e.g., ANOVA).
Spectrophotometric Assay of Glutathione S-Transferase (GST) Activity
This protocol measures the activity of GST enzymes in plant tissues treated with a safener.
Materials:
-
Plant tissue (leaf or root) from safener-treated and control plants.
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM DTT, 10% glycerol).
-
1-chloro-2,4-dinitrobenzene (CDNB) solution.
-
Reduced glutathione (GSH) solution.
-
Spectrophotometer.
Procedure:
-
Protein Extraction: Homogenize frozen plant tissue in extraction buffer on ice. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C and collect the supernatant (crude protein extract).
-
Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay:
-
In a cuvette, mix phosphate buffer (pH 6.5), GSH solution, and the protein extract.
-
Initiate the reaction by adding the CDNB solution.
-
Immediately measure the change in absorbance at 340 nm for 5 minutes at 25°C.
-
-
Calculation of GST Activity: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as nmol of CDNB conjugated per minute per mg of protein.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol quantifies the expression levels of detoxification genes (e.g., GSTs, P450s) in response to safener treatment.
Materials:
-
Plant tissue from safener-treated and control plants.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers for target and reference genes.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to that of a stably expressed reference gene (e.g., actin or ubiquitin).
-
References
Comparative Analysis of Herbicide Safener Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolites of several key herbicide safeners. Due to the limited publicly available information on "Herbicide safener-2," this document focuses on a comparative assessment of well-documented alternatives: benoxacor, cyprosulfamide, isoxadifen-ethyl, and mefenpyr-diethyl. The data presented is supported by experimental findings from peer-reviewed literature.
Herbicide safeners are crucial agrochemicals that protect crops from herbicide injury by enhancing the plant's natural detoxification pathways. Understanding the metabolic fate of these safeners is essential for developing more effective and safer agricultural products. This guide summarizes the known metabolites of selected safeners, details the analytical methods for their detection, and illustrates the key metabolic pathways and experimental workflows.
Comparative Data of Herbicide Safener Metabolites
The metabolic fate of a herbicide safener is a critical determinant of its efficacy and selectivity. The following table summarizes the primary metabolites identified for four commercially significant herbicide safeners. The metabolism of these compounds is primarily governed by enzymatic reactions involving cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and carboxylesterases (CESs)[1].
| Herbicide Safener | Key Metabolites Identified in Plants/Model Systems | Primary Metabolic Pathways | Reference |
| Benoxacor | Mono-glutathione (GSH) conjugate, α-chloroacetamide derivative, Formylcarboxamide metabolite | Reductive dehalogenation followed by GSH conjugation (GST-catalyzed), GSH-dependent conversion | [2] |
| Cyprosulfamide | Hydroxylated metabolite, O-demethylated metabolite, Glycosylated conjugate | Hydroxylation (CYP-mediated), O-demethylation, Glycosylation | [3][4] |
| Isoxadifen-ethyl | Primarily enhances herbicide metabolism; its own metabolism is less documented in public literature. | Enhances P450-catalyzed routes for herbicide detoxification. | [5] |
| Mefenpyr-diethyl | Parent compound, 2,4-dichlorophenyl-pyrazoline metabolites (HOE 113225, HOE 109453, HOE 094270) | Metabolism in plants and animals is substantially similar. |
Visualizing Metabolic Pathways and Experimental Workflows
To elucidate the complex processes involved in safener metabolism and analysis, the following diagrams, created using the DOT language, illustrate the generalized metabolic pathway of herbicide safeners and a typical experimental workflow for metabolite identification.
Experimental Protocols
Accurate identification and quantification of herbicide safener metabolites require robust analytical methodologies. The following protocols are generalized from methods reported in the literature for the analysis of safener metabolites in plant matrices.
Sample Extraction
This protocol is a general guide for the extraction of safener metabolites from plant tissues.
-
Objective: To extract safener metabolites from plant material for subsequent analysis.
-
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Acetonitrile (ACN)
-
Centrifuge and centrifuge tubes
-
-
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.
-
Add a specific volume of extraction solvent (e.g., 5 mL of 80% ACN in water) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
The extract may be further concentrated or directly subjected to cleanup procedures.
-
Solid-Phase Extraction (SPE) Cleanup
This protocol is designed to remove interfering compounds from the initial extract.
-
Objective: To purify the plant extract and concentrate the analytes of interest.
-
Materials:
-
Plant extract from the previous step
-
SPE cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
SPE vacuum manifold
-
-
Procedure:
-
Condition the SPE cartridge by passing methanol followed by water through it.
-
Load the plant extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% MeOH in water) to remove polar interferences.
-
Elute the safener and its metabolites with a stronger solvent (e.g., 100% MeOH or ACN).
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase for LC-MS analysis).
-
LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of safener metabolites.
-
Objective: To separate, identify, and quantify the safener metabolites.
-
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS)
-
C18 reversed-phase analytical column
-
-
Typical LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for the parent safener and each expected metabolite.
-
Conclusion
The comparative analysis of metabolites from benoxacor, cyprosulfamide, and mefenpyr-diethyl reveals distinct metabolic pathways, primarily involving oxidation, hydrolysis, and conjugation reactions. While detailed metabolic information for isoxadifen-ethyl is less available, its primary role appears to be the induction of herbicide-metabolizing enzymes. The provided experimental protocols offer a robust framework for researchers to investigate the metabolism of these and other novel herbicide safeners. Understanding the metabolic fate of these compounds is paramount for the design of next-generation crop protection solutions that are both effective and environmentally sound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safening activity and metabolism of the safener cyprosulfamide in maize and wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Physiological basis for isoxadifen-ethyl induction of nicosulfuron detoxification in maize hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Herbicide Safener-2 Efficacy: A Comparative Analysis Across Diverse Crop Varieties
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides an objective comparison of Herbicide Safener-2's performance against other commercially available herbicide safeners. While direct comparative data for this compound is limited in publicly available literature, this guide focuses on its close structural and functional analog, mefenpyr-diethyl. The experimental data presented herein offers valuable insights into the differential efficacy of various safeners across different crop varieties, providing a foundational understanding for researchers validating new safener candidates.
Comparative Efficacy of Herbicide Safeners
The application of herbicide safeners is critical in modern agriculture to protect crops from herbicide-induced injury, thereby widening the application window and enhancing weed management strategies. The efficacy of a safener is not universal; it is highly dependent on the crop species, the specific herbicide, and the genetic makeup of the crop variety.
Performance in Wheat Varieties
A study on five wheat (Triticum aestivum) varieties (BRS 49, CD 104, CEP 24, IAPAR 78, and Rubi) demonstrated the effectiveness of mefenpyr-diethyl in mitigating injury caused by the herbicide fenoxaprop-p-ethyl. Visual injury assessments revealed that while some varieties exhibited natural tolerance, mefenpyr-diethyl significantly reduced phytotoxicity in susceptible varieties.[1]
Table 1: Visual Injury (%) in Wheat Varieties Treated with Fenoxaprop-p-ethyl with and without Mefenpyr-diethyl
| Wheat Variety | Fenoxaprop-p-ethyl (69 g ha⁻¹) | Fenoxaprop-p-ethyl (69 g ha⁻¹) + Mefenpyr-diethyl (18.75 g ha⁻¹) |
| BRS 49 | 25.0 | 5.0 |
| CD 104 | 20.0 | 3.8 |
| CEP 24 | 12.5 | 2.5 |
| IAPAR 78 | 15.0 | 3.8 |
| Rubi | 10.0 | 1.3 |
Data adapted from a study evaluating phytotoxicity at 14 days after treatment.[1]
Another study conducted in Greece over two seasons evaluated the performance of cloquintocet-mexyl and mefenpyr-diethyl in winter wheat. The results highlighted that both safeners, when used with their respective partner herbicides, led to significant increases in grain yield compared to unsafened or certain other herbicide treatments, by minimizing crop injury and improving weed control.[2]
Performance in Maize Varieties
In a study on waxy maize (Zea mays L. var. ceratina Kulesh), the efficacy of five different safeners in reducing injury from the herbicide nicosulfuron was compared. Isoxadifen-ethyl and cyprosulfamide were found to be more effective than mefenpyr-diethyl, fenchlorazole-ethyl, and cloquintocet-mexyl in protecting the maize plants.[3]
Table 2: Effect of Different Safeners on Plant Height and Fresh Weight of Waxy Maize Treated with Nicosulfuron (40 g ha⁻¹)
| Safener Treatment | Plant Height (% of Control) | Fresh Weight (% of Control) |
| Nicosulfuron alone | 75.3 | 68.2 |
| + Isoxadifen-ethyl | 92.1 | 88.5 |
| + Cyprosulfamide | 90.5 | 85.1 |
| + Mefenpyr-diethyl | 80.2 | 73.4 |
| + Fenchlorazole-ethyl | 78.9 | 71.6 |
| + Cloquintocet-mexyl | 81.5 | 74.8 |
Data represents measurements taken 15 days after treatment.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols for evaluating herbicide safener efficacy in greenhouse and field settings.
Greenhouse Evaluation of Safener Efficacy in Wheat
-
Plant Material and Growth Conditions: Five wheat varieties (BRS 49, CD 104, CEP 24, IAPAR 78, and Rubi) were grown in 3 L pots containing a mixture of soil, sand, and organic matter (2:1:1 v/v/v). Plants were maintained in a greenhouse with controlled temperature and irrigation.
-
Herbicide and Safener Application: Treatments were applied at the 3-4 leaf stage using a backpack sprayer calibrated to deliver a spray volume of 200 L ha⁻¹. The treatments included a control (no application), fenoxaprop-p-ethyl alone (69 g ha⁻¹), and fenoxaprop-p-ethyl (69 g ha⁻¹) tank-mixed with mefenpyr-diethyl (18.75 g ha⁻¹).
-
Data Collection: Visual crop injury was assessed at 7 and 14 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death). At 14 DAT, the aerial parts of the plants were harvested to determine fresh and dry biomass.
Field Evaluation of Safener Efficacy in Maize
-
Experimental Design: The field experiment was laid out in a randomized complete block design with three replications. Waxy maize was planted in plots of 6 x 5 m.
-
Herbicide and Safener Application: Nicosulfuron (40 g ha⁻¹) was applied alone or in combination with various safeners (isoxadifen-ethyl, cyprosulfamide, mefenpyr-diethyl, fenchlorazole-ethyl, or cloquintocet-mexyl) at a 6:1 herbicide to safener ratio. Applications were made at the 3-4 leaf stage of the maize using a backpack plot sprayer with a flat-fan nozzle.
-
Data Collection: Crop injury was visually rated at 7, 14, and 21 DAT. Plant height and fresh weight of ten randomly selected plants per plot were measured at 15 DAT. At harvest, grain yield was determined from the central rows of each plot.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is essential for a clear understanding of the underlying mechanisms and methodologies.
Caption: Mechanism of this compound in mitigating ALS inhibitor toxicity.
Caption: Experimental workflow for validating herbicide safener efficacy.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Herbicide Safener-2
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Herbicide Safener-2, drawing upon general best practices for laboratory chemical and herbicide waste management.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and definitive disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any vapors or dust.[1] In the event of a spill, immediately contain the material to prevent it from spreading. Use an absorbent material like sand or kitty litter to soak up the spill and dispose of the contaminated material as hazardous waste.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, like other laboratory chemicals, must adhere to strict regulatory guidelines to prevent harm to human health and the environment. The following steps outline a general procedure for its disposal:
-
Waste Identification and Classification: Determine if the waste is hazardous. Based on general knowledge of herbicides, it is prudent to treat this compound as hazardous waste unless explicitly stated otherwise in the SDS. Hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA).
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical properties of this compound.
-
The container must be in good condition, with a secure, leak-proof lid.[1]
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name ("this compound") and any known hazards.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is secure and inaccessible to unauthorized personnel.[2]
-
-
Disposal Request:
-
Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Do not pour this compound down the drain or dispose of it in the regular trash.[3] This can lead to environmental contamination and may be a violation of federal and local regulations.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Time Limit | Varies by generator status; consult your EHS office. | EPA |
| Maximum Container Size in Lab | Typically up to 55 gallons for hazardous waste. | RCRA |
| Empty Container Rinsing | Triple-rinse with a suitable solvent. | EPA |
Experimental Protocols
Triple-Rinsing of Empty Containers:
To ensure that empty containers are properly decontaminated before disposal, follow the triple-rinse procedure:
-
Empty the container of all remaining this compound into the designated waste container.
-
Add a small amount of an appropriate solvent (as specified in the SDS or by your EHS office) to the empty container, ensuring it is about one-quarter full.
-
Securely cap the container and shake vigorously for at least 30 seconds.
-
Pour the rinsate into the hazardous waste container.
-
Repeat this process two more times.
-
After the third rinse, allow the container to air dry completely. Deface the original label and label the container as "Empty" and "Triple-Rinsed." Dispose of the container as directed by your institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the chemical's SDS for the most accurate and up-to-date information.
References
Personal protective equipment for handling Herbicide safener-2
This document provides crucial safety and logistical information for the handling and disposal of Herbicide Safener-2. The guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Note that a specific Safety Data Sheet (SDS) for "this compound" was not found; therefore, this information is based on general safety protocols for handling herbicides and similar chemicals. It is imperative to obtain the specific SDS from your supplier before use.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on general herbicide safety guidelines.
| Protection Type | Recommended PPE | Key Specifications and Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary when there is a significant splash risk. | Ensure eye protection meets recognized safety standards. In case of eye contact, rinse cautiously with water for several minutes[1]. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile), a long-sleeved shirt and long pants, or a chemical-resistant suit. Non-absorbent, closed-toe footwear is also necessary[2]. | Do not use leather or fabric gloves[2]. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[3]. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if generating dust or aerosols, a respirator is recommended. | The type of respirator should be chosen based on the potential exposure and the specific instructions on the product label and SDS[4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks from procurement to disposal.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparations:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before it arrives in the laboratory.
-
Ensure all personnel involved in handling the substance are trained on its specific hazards and the required safety procedures.
-
Designate a specific, well-ventilated area for handling, mixing, and storage.
-
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in its original, tightly closed container in a locked, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be inaccessible to unauthorized personnel, children, and pets.
-
-
Mixing and Application:
-
Wear all required PPE during mixing and application.
-
Avoid creating dust or aerosols.
-
Measure and mix the herbicide according to the manufacturer's instructions, avoiding splashes.
-
Never eat, drink, or smoke while handling the chemical.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the restroom.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Unused or Waste Product:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Do not release into the environment.
-
-
Empty Containers:
-
Triple rinse empty containers with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Dispose of the decontaminated container as per institutional and local guidelines.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable clothing, should be treated as hazardous waste and disposed of accordingly.
-
Experimental Workflow: Safe Handling and Spill Response
The following diagram illustrates the logical flow of actions for the safe handling of a chemical like this compound, including a basic spill response plan.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
